molecular formula C11H12N2 B8455855 3(5)-Ethyl-5(3)-phenylpyrazole CAS No. 141665-22-7

3(5)-Ethyl-5(3)-phenylpyrazole

Cat. No.: B8455855
CAS No.: 141665-22-7
M. Wt: 172.23 g/mol
InChI Key: IENAMGDFEYXOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3(5)-Ethyl-5(3)-phenylpyrazole is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3(5)-Ethyl-5(3)-phenylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(5)-Ethyl-5(3)-phenylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

141665-22-7

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5-ethyl-3-phenyl-1H-pyrazole

InChI

InChI=1S/C11H12N2/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)

InChI Key

IENAMGDFEYXOSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3(5)-Ethyl-5(3)-phenylpyrazole: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and materials science. Their unique structural features and diverse biological activities have led to their incorporation into a wide array of pharmaceuticals, agrochemicals, and functional materials. This technical guide focuses on a specific, yet significant, member of this family: 3(5)-Ethyl-5(3)-phenylpyrazole.

The notation "3(5)-Ethyl-5(3)-phenylpyrazole" signifies the existence of two tautomeric forms, 3-ethyl-5-phenyl-1H-pyrazole and 5-ethyl-3-phenyl-1H-pyrazole, which can readily interconvert. This tautomerism is a key feature of N-unsubstituted pyrazoles and influences their chemical reactivity and biological interactions. This guide will delve into the chemical structure, physicochemical properties, a detailed synthesis protocol, and the potential applications of this versatile molecule, providing a comprehensive resource for researchers in the field.

Chemical Structure and Properties

The fundamental structure of 3(5)-Ethyl-5(3)-phenylpyrazole consists of a pyrazole ring substituted with an ethyl group and a phenyl group. The tautomerism arises from the migration of the proton between the two nitrogen atoms of the pyrazole ring.

Tautomerism of 3(5)-Ethyl-5(3)-phenylpyrazole

Caption: Tautomeric equilibrium of 3(5)-Ethyl-5(3)-phenylpyrazole.

Physicochemical Properties

While specific experimental data for 3(5)-Ethyl-5(3)-phenylpyrazole is not extensively reported in the literature, its properties can be reliably predicted based on its structure and data from closely related analogues.

PropertyValueSource/Analogue
Molecular Formula C₁₁H₁₂N₂[1]
Molecular Weight 172.23 g/mol [1]
CAS Number 141665-22-7[1]
Appearance Expected to be a crystalline solid or an oilGeneral observation for similar pyrazoles
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and chloroform. Limited solubility in water.General properties of pyrazole derivatives

Synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole

The most common and efficient method for the synthesis of pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] For the synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole, the logical precursors are 1-phenyl-1,3-pentanedione and hydrazine hydrate.

Reaction Scheme

Caption: Synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole.

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous pyrazole derivatives.

Materials:

  • 1-phenyl-1,3-pentanedione

  • Hydrazine hydrate (or hydrazine sulfate/hydrochloride with a base)

  • Ethanol (or acetic acid as solvent)

  • Hydrochloric acid (for workup, if necessary)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1,3-pentanedione (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature. The addition may be exothermic, so cooling in an ice bath might be necessary to control the temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add distilled water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol-water or hexane-ethyl acetate).

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it is a good solvent for both reactants and is relatively easy to remove. Acetic acid can also be used and can catalyze the reaction, but may require a more thorough basic wash during workup.

  • Stoichiometry: A slight excess of hydrazine hydrate is often used to ensure the complete consumption of the more valuable dicarbonyl compound.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

  • Workup: The aqueous workup is designed to remove any unreacted hydrazine, salts, and other water-soluble impurities. The basic wash neutralizes any acidic byproducts or remaining acidic solvent.

  • Purification: Column chromatography or recrystallization is essential to obtain the pure tautomeric mixture of 3(5)-Ethyl-5(3)-phenylpyrazole, free from starting materials and any side products.

Spectroscopic Characterization (Predicted)

As direct spectroscopic data for 3(5)-Ethyl-5(3)-phenylpyrazole is scarce, the following predictions are based on the known spectral data of the closely related analogue, 3,5-diethyl-1-phenyl-1H-pyrazole.[2]

¹H NMR Spectroscopy
  • Aromatic Protons (Phenyl Group): A multiplet in the range of δ 7.2-7.5 ppm, integrating to 5 protons.

  • Pyrazole Ring Proton: A singlet around δ 6.1-6.3 ppm, integrating to 1 proton.

  • Ethyl Group (CH₂): A quartet around δ 2.6-2.8 ppm, integrating to 2 protons, with coupling to the methyl protons.

  • Ethyl Group (CH₃): A triplet around δ 1.2-1.4 ppm, integrating to 3 protons, with coupling to the methylene protons.

  • NH Proton: A broad singlet, which may be observed over a wide range of chemical shifts (often δ 10-13 ppm) or may not be visible due to exchange.

¹³C NMR Spectroscopy
  • Aromatic Carbons (Phenyl Group): Several signals in the region of δ 125-140 ppm.

  • Pyrazole Ring Carbons:

    • C3 and C5: Signals in the range of δ 140-155 ppm. Due to tautomerism, these may appear as averaged signals or as two distinct signals depending on the solvent and temperature.

    • C4: A signal around δ 103-105 ppm.

  • Ethyl Group (CH₂): A signal in the range of δ 20-25 ppm.

  • Ethyl Group (CH₃): A signal in the range of δ 13-15 ppm.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 172. Key fragmentation patterns for phenylpyrazoles typically involve the loss of N₂ and subsequent rearrangements of the phenyl and ethyl groups.

Infrared (IR) Spectroscopy
  • N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C=C and C=N Stretches (Aromatic and Pyrazole Rings): Strong absorptions in the region of 1450-1600 cm⁻¹.

  • C-H Bending (Aromatic): Bands in the region of 690-900 cm⁻¹, indicative of the substitution pattern on the phenyl ring.

Biological and Medicinal Significance

While specific biological studies on 3(5)-Ethyl-5(3)-phenylpyrazole are not widely published, the pyrazole scaffold is of immense importance in drug discovery. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory and Analgesic: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.

  • Antimicrobial and Antifungal: The pyrazole nucleus is a common feature in compounds developed to combat microbial and fungal infections.

  • Anticancer: Numerous pyrazole derivatives have been investigated as potential anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.

  • Anticonvulsant and CNS Activity: The pyrazole ring is present in several compounds that modulate central nervous system activity.

Given these established activities of the pyrazole core, 3(5)-Ethyl-5(3)-phenylpyrazole represents a valuable scaffold for further chemical modification and biological evaluation in drug discovery programs.

Conclusion

3(5)-Ethyl-5(3)-phenylpyrazole is a fascinating heterocyclic compound characterized by its tautomeric nature and its potential as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is limited, its synthesis can be reliably achieved through well-established methods, and its structural and spectroscopic properties can be confidently predicted based on closely related analogues. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and potential applications of this and other substituted pyrazoles. Further investigation into the specific biological activities of 3(5)-Ethyl-5(3)-phenylpyrazole is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

Sources

Technical Guide: Tautomeric Dynamics of 3-Ethyl-5-Phenylpyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the tautomeric equilibrium of 3-ethyl-5-phenylpyrazole , a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development. Unlike fixed heterocycles, this scaffold exists as a dynamic mixture of two annular tautomers: 3-ethyl-5-phenyl-1H-pyrazole and 5-ethyl-3-phenyl-1H-pyrazole .

Understanding this equilibrium is non-negotiable for high-affinity ligand design. The tautomeric state dictates the hydrogen bond donor/acceptor motif presented to the biological target (e.g., the kinase hinge region). Failure to account for the energetic penalty of tautomeric switching can lead to significant discrepancies between predicted docking scores and experimental IC


 values. This document details the thermodynamic preferences, analytical characterization, and experimental protocols required to define this system.

Mechanistic Fundamentals

The Tautomeric Equilibrium

The core phenomenon is annular desmotropy , where the proton migrates between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This migration fundamentally alters the numbering and electronic properties of the ring substituents.

  • Tautomer A (3-Phenyl): The phenyl group is at position 3, and the ethyl group is at position 5 relative to the NH (position 1).

    • IUPAC Name: 5-ethyl-3-phenyl-1H-pyrazole.

  • Tautomer B (5-Phenyl): The phenyl group is at position 5, and the ethyl group is at position 3 relative to the NH (position 1).

    • IUPAC Name: 3-ethyl-5-phenyl-1H-pyrazole.

While the user query specifies "3-ethyl-5-phenylpyrazole," this nomenclature is ambiguous without defining the proton location. In solution, these species interconvert rapidly (


 at RT), resulting in averaged NMR signals.
Thermodynamic Preference

Based on extensive data from the structural analog 3(5)-methyl-5(3)-phenylpyrazole , the equilibrium is heavily biased.

  • Dominant Species: The 3-phenyl tautomer (5-ethyl-3-phenyl-1H-pyrazole) is the thermodynamically preferred form in both solution and solid state.

  • Driving Force: The conjugation between the phenyl ring and the pyrazole

    
    -system is more effective in the 3-position than in the 5-position due to reduced steric clash with the adjacent NH group. In the 5-phenyl tautomer, the steric repulsion between the ortho-phenyl protons and the NH proton forces the phenyl ring to twist out of coplanarity, breaking conjugation and raising the energy.
    

Tautomerism cluster_0 Thermodynamic Drivers T1 Tautomer A (3-Phenyl-5-ethyl-1H-pyrazole) Dominant Species TS Transition State (Proton Transfer) T1->TS -H+ / +H+ T2 Tautomer B (5-Phenyl-3-ethyl-1H-pyrazole) Minor Species T2->TS TS->T1 TS->T2 Fast Exchange Info 1. Electronic Conjugation (Phenyl @ C3 > C5) 2. Steric Hindrance (Phenyl vs NH) 3. Solvent Polarity Stabilization

Figure 1: The annular tautomerism of 3-ethyl-5-phenylpyrazole. Tautomer A is favored due to better planar conjugation and reduced steric strain.

Analytical Characterization

To accurately determine the equilibrium constant (


) and identify the bioactive species, specific analytical techniques must be employed. Standard room-temperature NMR is insufficient due to chemical shift averaging.
NMR Spectroscopy Signatures

The most reliable method for distinguishing tautomers is


C NMR  in the slow-exchange regime (low temperature).
NucleusParameterTautomer A (3-Phenyl)Tautomer B (5-Phenyl)Notes

C
C3 Shift ~150 ppm~140 ppmC3 is deshielded by the adjacent N=N bond.

C
C5 Shift ~130 ppm~142 ppmC5 is shielded by the adjacent NH.

N
N1 (pyrrole) ~180 ppm~180 ppmProtonated nitrogen.

N
N2 (pyridine) ~250 ppm~250 ppmNon-protonated nitrogen.

H
NH Signal Broad (10-13 ppm)Broad (10-13 ppm)Highly solvent/concentration dependent.

Note: Chemical shifts are approximate and solvent-dependent (referenced to TMS).

Solvent Effects[1]
  • Protic Solvents (MeOH, Water): Facilitate fast proton exchange via Grotthuss mechanism. NMR signals appear as a single weighted average set.

  • Aprotic Polar Solvents (DMSO-d6, HMPT): Strong H-bond acceptors that "lock" the NH proton, slowing the exchange rate. This is the standard medium for determining

    
    .
    
  • Non-polar Solvents (CDCl

    
    , Toluene):  Promote formation of cyclic dimers and trimers (self-association), which perturbs the monomeric equilibrium constant.
    

Experimental Protocol: Determination of

Objective: Determine the tautomeric equilibrium constant


 using Variable Temperature (VT) NMR.
Materials & Reagents
  • Compound: >98% pure 3-ethyl-5-phenylpyrazole.

  • Solvent: anhydrous DMSO-d6 or THF-d8 (dried over molecular sieves).

  • Instrument: 500 MHz NMR spectrometer (or higher) with VT capability.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of compound in 0.6 mL of solvent.

    • Ensure the sample is free of water/acid traces (catalysts for exchange).

  • Initial Screening (298 K):

    • Acquire a standard

      
      C{1H} spectrum.
      
    • Observe if C3/C5 signals are broad (intermediate exchange).

  • Cooling Phase (VT-NMR):

    • Cool the probe in 10 K increments (e.g., 298K

      
       288K 
      
      
      
      ...
      
      
      220K).
    • Target: The "coalescence temperature" (

      
      ) where signals split.
      
    • Continue cooling until sharp, distinct signals for both tautomers are visible (slow exchange limit).

  • Data Acquisition (Slow Exchange):

    • At the lowest temperature (e.g., 230 K), integrate the distinct signals for C3 (Tautomer A) and C3' (Tautomer B).

    • Alternatively, use

      
       signals of the ethyl group (CH
      
      
      
      quartet) if they resolve.
  • Calculation:

Workflow Start Start: Purified Sample Solvent Dissolve in DMSO-d6 (Prevents fast exchange) Start->Solvent RT_NMR Acquire 13C NMR at 298K (Check for broad signals) Solvent->RT_NMR Cool Cool to < 240K (Freeze Equilibrium) RT_NMR->Cool Split Do signals split? Cool->Split Measure Integrate Distinct Peaks (Major vs Minor) Split->Measure Yes Fail Use Solid State NMR (CPMAS) Split->Fail No (Barrier too low) Calc Calculate KT and Delta G Measure->Calc

Figure 2: Experimental workflow for determining tautomeric ratios using VT-NMR.

Implications in Drug Design (Kinase Inhibition)

In kinase drug discovery, pyrazoles are classic hinge binders . The protein hinge region typically presents a "Donor-Acceptor-Donor" or "Acceptor-Donor" motif.

  • The "Penalty" Problem: If the protein requires the 5-phenyl tautomer (minor species) to bind, the ligand must pay an energetic penalty to switch from the dominant 3-phenyl form.

    • If

      
       is +1.5 kcal/mol (approx 10:1 ratio), the IC
      
      
      
      will be ~10x worse than predicted by static docking of the wrong tautomer.
  • Design Strategy:

    • Rigidification: Methylating the nitrogen (N-methylation) locks the tautomer. Synthesize both N-methyl regioisomers (1-methyl-3-ethyl-5-phenyl and 1-methyl-5-ethyl-3-phenyl) and test their biochemical potency. The isomer that retains potency reveals the bioactive tautomer required by the pocket.

References

  • Alkorta, I., et al. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Link

  • Aguilar-Parrilla, F., et al. (1992). The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study. J. Chem. Soc., Perkin Trans. 2. Link

  • Claramunt, R. M., et al. (1991). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Link

  • Foces-Foces, C., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones. Molecules. Link

  • Zhao, Z., et al. (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3(5)-Ethyl-5(3)-phenylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive framework for the physicochemical characterization of 3(5)-Ethyl-5(3)-phenylpyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, it is understood that a thorough understanding of a molecule's fundamental properties is a prerequisite for any successful research and development endeavor. This document is structured to provide not just a list of properties, but a deeper insight into the causality behind experimental choices and the self-validating nature of robust analytical protocols.

Given the nascent stage of research into this specific ethyl-substituted phenylpyrazole, this guide will focus on the established methodologies for characterization, using data from the closely related and well-documented 3-Methyl-5-phenyl-1H-pyrazole as a comparative benchmark. The protocols detailed herein are designed to be directly applicable, enabling researchers to generate precise data for their specific sample of 3(5)-Ethyl-5(3)-phenylpyrazole.

Molecular Structure and Tautomerism

3(5)-Ethyl-5(3)-phenylpyrazole is an aromatic heterocyclic organic compound. Its core structure is a five-membered pyrazole ring, substituted with an ethyl group and a phenyl group. A critical feature of this molecule is its prototropic tautomerism. The hydrogen atom on the pyrazole nitrogen can reside on either of the two nitrogen atoms, leading to two tautomeric forms: 3-Ethyl-5-phenyl-1H-pyrazole and 5-Ethyl-3-phenyl-1H-pyrazole. In solution and often in the solid state, these two forms are in rapid equilibrium. This phenomenon is crucial to consider when interpreting spectral data, as the observed characteristics will be a weighted average of the contributing tautomers.

Figure 1: Tautomeric Equilibrium of 3(5)-Ethyl-5(3)-phenylpyrazole

Caption: Prototropic tautomerism in 3(5)-Ethyl-5(3)-phenylpyrazole.

Synthesis Overview: The Knorr Pyrazole Synthesis

The most common and direct route to synthesizing 3(5)-substituted pyrazoles is the Knorr pyrazole synthesis. This involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine. For 3(5)-Ethyl-5(3)-phenylpyrazole, the logical precursors would be 1-phenyl-1,3-pentanedione and hydrazine hydrate. The regioselectivity of the initial nucleophilic attack of the hydrazine on the dicarbonyl compound will determine the predominant tautomer, although as mentioned, rapid equilibration is expected.

Figure 2: General Synthesis Pathway for 3(5)-Ethyl-5(3)-phenylpyrazole

synthesis A 1-Phenyl-1,3-pentanedione C Condensation A->C B Hydrazine Hydrate B->C D 3(5)-Ethyl-5(3)-phenylpyrazole C->D

Caption: Knorr synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole.

Physicochemical Properties: A Comparative Approach

Table 1: Physicochemical Properties of 3-Methyl-5-phenyl-1H-pyrazole

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂PubChem[1]
Molecular Weight158.20 g/mol PubChem[1]
Melting PointNot available
Boiling PointNot available
Solubility (in water at pH 7.4)5.2 µg/mLPubChem[1]
pKaData not available

Note: The following sections provide detailed protocols for the experimental determination of these properties for 3(5)-Ethyl-5(3)-phenylpyrazole.

Experimental Protocols for Physicochemical Characterization

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range. The capillary method is a standard and reliable technique for this determination.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the 3(5)-Ethyl-5(3)-phenylpyrazole sample is completely dry.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Finely crush the sample into a powder using a spatula.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample to pack a small amount of the solid into the tube.

    • Invert the tube and gently tap it on a hard surface to cause the solid to fall to the sealed end.

    • Repeat until the packed sample height is 2-3 mm.

  • Measurement:

    • Insert the capillary tube into the heating block of a melting point apparatus.

    • Set the heating rate to a rapid value (e.g., 10-15 °C/min) to obtain an approximate melting point.

    • Allow the apparatus to cool.

    • Prepare a new sample and heat to a temperature approximately 20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting point range is reported as T₁ - T₂.

Figure 3: Workflow for Melting Point Determination

melting_point A Dry and crush sample B Load capillary tube (2-3 mm) A->B C Place in melting point apparatus B->C D Rapid heating for approximate M.P. C->D E Cool and prepare new sample D->E F Slow heating (1-2 °C/min) near approx. M.P. E->F G Record T₁ (first liquid) and T₂ (all liquid) F->G H Report melting point range (T₁ - T₂) G->H

Caption: Capillary method for melting point determination.

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution. For drug development, aqueous solubility is a critical parameter.

Experimental Protocol (Shake-Flask Method):

  • Preparation of Saturated Solution:

    • Add an excess amount of 3(5)-Ethyl-5(3)-phenylpyrazole to a known volume of the solvent (e.g., purified water, phosphate-buffered saline at a specific pH) in a sealed, screw-cap vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, see section 4.4).

    • Determine the concentration of the dissolved compound by comparing its analytical response to a standard curve prepared with known concentrations of 3(5)-Ethyl-5(3)-phenylpyrazole.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or µg/mL, taking into account the dilution factor.

pKa Determination

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. For a basic compound like a pyrazole, the pKa refers to the acidity of its conjugate acid. Potentiometric titration is a highly accurate method for determining pKa by monitoring the pH of a solution as a titrant of known concentration is added.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation:

    • Accurately weigh a known amount of 3(5)-Ethyl-5(3)-phenylpyrazole and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if the compound has low aqueous solubility).

  • Titration Setup:

    • Place the solution in a thermostatted beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the solution.

  • Titration:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments, recording the pH after each addition and allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to obtain the titration curve.

    • The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often found by taking the first or second derivative of the curve.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an indispensable technique for elucidating the molecular structure of a compound. It provides detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for the structural confirmation of 3(5)-Ethyl-5(3)-phenylpyrazole.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the phenyl ring.

  • Pyrazole CH Proton: A singlet in the region of δ 6.0-7.0 ppm for the proton on the pyrazole ring.

  • Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, showing characteristic coupling.

  • NH Proton: A broad singlet that may be exchangeable with D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Distinct signals for each carbon atom in the molecule, including the carbons of the phenyl ring, the pyrazole ring, and the ethyl group. The chemical shifts will be indicative of their electronic environment.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol (e.g., using GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the compound from any impurities.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass spectrometer will detect the molecular ion (M⁺) and various fragment ions. The molecular weight is confirmed by the m/z of the molecular ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (KBr Pellet Method):

  • Thoroughly mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Expected Characteristic IR Absorptions:

  • N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

  • C=C and C=N Stretches: Aromatic and pyrazole ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-H Bending: Out-of-plane bending vibrations for the substituted phenyl ring in the 690-900 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of the synthesized 3(5)-Ethyl-5(3)-phenylpyrazole.

Experimental Protocol (General Reverse-Phase Method):

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Analysis:

    • Equilibrate a reverse-phase column (e.g., C18) with the mobile phase.

    • Inject the sample solution.

    • Detect the eluting components using a UV detector at an appropriate wavelength (determined by UV-Vis spectroscopy).

  • Purity Assessment: The purity of the sample can be determined by the relative area of the main peak in the chromatogram.

Figure 4: Workflow for HPLC Purity Analysis

hplc A Prepare mobile phase and sample solution B Equilibrate C18 column A->B C Inject sample B->C D Separate components based on polarity C->D E Detect with UV detector D->E F Analyze chromatogram for peak area E->F G Calculate purity (%) F->G

Caption: Standard workflow for purity analysis by HPLC.

Conclusion

The physicochemical characterization of 3(5)-Ethyl-5(3)-phenylpyrazole is a critical step in its evaluation for any potential application. This guide has provided a comprehensive overview of the key properties to be determined and has detailed robust, field-proven protocols for their measurement. While specific experimental data for this compound is currently limited, the provided methodologies, coupled with comparative data from its methyl analog, offer a solid foundation for researchers to conduct a thorough and accurate characterization. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is the cornerstone of scientific integrity and successful drug development.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • Springer. (2022). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Der Pharma Chemica. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]

  • Arkivoc. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]

  • Chemsrc. (n.d.). Ethyl 3-(2-furyl)pyrazole-5-carboxylate. Retrieved from [Link]

Sources

3(5)-Ethyl-5(3)-phenylpyrazole: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3(5)-Ethyl-5(3)-phenylpyrazole (CAS: 141665-22-7) is a bioactive heterocyclic scaffold extensively utilized in medicinal chemistry as a pharmacophore for kinase inhibitors, GPCR ligands, and anti-inflammatory agents.[1] Its structural versatility stems from the pyrazole ring's ability to act as both a hydrogen bond donor and acceptor, while the phenyl and ethyl substituents provide distinct hydrophobic vectors for protein binding pockets.

This guide provides a rigorous technical analysis of the compound, focusing on its tautomeric nature, validated synthesis protocols, and analytical characterization.[2] Unlike rigid templates, this document is structured to address the specific challenges of working with tautomeric pyrazoles in a research setting.

Chemical Identity & Tautomerism

The designation "3(5)" and "5(3)" explicitly refers to the annular tautomerism characteristic of N-unsubstituted pyrazoles.[2] In solution, the proton on the nitrogen atom oscillates rapidly between position 1 and 2, rendering the 3- and 5-positions equivalent on the NMR timescale at ambient temperatures.

Core Identifiers
ParameterValue
Chemical Name 3-Ethyl-5-phenyl-1H-pyrazole (Tautomeric Mix)
CAS Number 141665-22-7
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
SMILES CCC1=CC(=NN1)C2=CC=CC=C2
InChI Key ITUBXYGHGAJZAX-UHFFFAOYSA-N
Precursor CAS 5331-64-6 (1-Phenylpentane-1,3-dione)
Tautomeric Equilibrium Visualization

The following diagram illustrates the dynamic proton transfer that defines the compound's reactivity and spectroscopic signature.

Tautomerism TautomerA 3-Ethyl-5-phenyl-1H-pyrazole (Sterically less hindered N-H) Transition Proton Transfer (Fast Exchange) TautomerA->Transition Kd TautomerB 5-Ethyl-3-phenyl-1H-pyrazole (Phenyl adjacent to NH) Transition->TautomerB

Caption: Dynamic equilibrium between the 3-ethyl and 5-ethyl tautomers. The position of the equilibrium is solvent-dependent.

Synthesis & Manufacturing Protocol

The most robust route to 3(5)-ethyl-5(3)-phenylpyrazole is the cyclocondensation of 1-phenylpentane-1,3-dione with hydrazine hydrate. This method avoids the regioselectivity issues associated with N-substituted pyrazole synthesis.[2]

Reaction Scheme

Synthesis Acetophenone Acetophenone (C8H8O) Diketone 1-Phenylpentane-1,3-dione (CAS 5331-64-6) Acetophenone->Diketone Claisen Condensation (NaH/THF or NaOEt/EtOH) EthylPropionate Ethyl Propionate (C5H10O2) EthylPropionate->Diketone Claisen Condensation (NaH/THF or NaOEt/EtOH) Product 3(5)-Ethyl-5(3)-phenylpyrazole (CAS 141665-22-7) Diketone->Product Cyclocondensation (Reflux/EtOH, -2H2O) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Product Cyclocondensation (Reflux/EtOH, -2H2O)

Caption: Two-step synthesis workflow starting from commodity chemicals acetophenone and ethyl propionate.

Detailed Methodology
Step 1: Precursor Synthesis (1-Phenylpentane-1,3-dione)

Note: This intermediate is commercially available (CAS 5331-64-6), but in-house synthesis ensures purity.

  • Reagents: Acetophenone (1.0 eq), Ethyl Propionate (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq), dry THF.

  • Procedure:

    • Suspend NaH in dry THF under nitrogen atmosphere.

    • Add Acetophenone dropwise at 0°C. Stir for 30 min to form the enolate.

    • Add Ethyl Propionate dropwise.[2]

    • Reflux for 4–6 hours.[2] Monitoring via TLC (Hexane/EtOAc 4:1) should show consumption of acetophenone.[2]

    • Quench: Cool to 0°C, carefully add dilute HCl to neutralize and protonate the enolate.

    • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[2] Purify via vacuum distillation or column chromatography.[2]

Step 2: Cyclization to Pyrazole
  • Reagents: 1-Phenylpentane-1,3-dione (1.0 eq), Hydrazine Hydrate (80% or 64% solution, 1.2 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve the diketone in Ethanol (5 mL per mmol).[2]

    • Add Hydrazine Hydrate dropwise at room temperature.[2] Caution: Exothermic reaction.[2]

    • Heat the mixture to reflux (78°C) for 2–4 hours.

    • Validation: Monitor by TLC. The diketone spot will disappear, replaced by a more polar, UV-active spot (the pyrazole).

    • Isolation: Evaporate the solvent under reduced pressure.[2]

    • Purification: The residue is often a solid or viscous oil.[2] Recrystallize from Ethanol/Water or Hexane/Ether mixture.[2]

    • Yield: Typically 85–95%.[2]

Analytical Characterization

Verifying the structure requires distinguishing the pyrazole core from unreacted diketone (which would show two carbonyl signals in ¹³C NMR).[2]

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (CDCl₃) δ 10.0–13.0 (br s, 1H)NH proton . Broad due to exchange.[2]
δ 7.2–7.8 (m, 5H)Phenyl group .[2] Multiplet.
δ 6.4–6.6 (s, 1H)C4-H .[2] Characteristic singlet of the pyrazole ring.[2][3][4][5]
δ 2.7 (q, 2H), 1.3 (t, 3H)Ethyl group .[2] Quartet and Triplet coupling.
¹³C NMR ~140–150 ppm (Broad/Split)C3/C5 .[2] May appear broadened due to tautomerism.
~100–103 ppmC4 .[2] Distinctive high-field aromatic carbon.[2]
Mass Spec (ESI) m/z 173.1 [M+H]⁺Positive mode ionization.[2]
Appearance White to off-white solidMelting point typically <100°C (Methyl analog is 128°C; Ethyl is lower).[2]

Critical Note on NMR: In CDCl₃ at room temperature, you will likely observe averaged signals for the C3 and C5 positions due to rapid proton transfer.[2] To resolve distinct tautomers, spectra must be acquired at low temperatures (e.g., -40°C) or in DMSO-d₆ where hydrogen bonding can slow the exchange.

Applications in Drug Discovery

The 3(5)-ethyl-5(3)-phenylpyrazole scaffold is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The pyrazole NH and N2 act as a donor-acceptor motif that mimics the hinge-binding region of ATP, making this core prevalent in inhibitors of kinases like p38 MAPK and CDK.[2]

  • GPCR Ligands: The lipophilic phenyl and ethyl tails allow the molecule to penetrate deep hydrophobic pockets in G-Protein Coupled Receptors (e.g., Cannabinoid CB1/CB2 receptors).[2]

  • Fragment-Based Design: Due to its low molecular weight (172.23 Da), it serves as an ideal "fragment" for screening libraries, offering high ligand efficiency (LE).[2]

Safety & Handling (SDS Highlights)

  • Hazards: Classified as an Irritant (Skin/Eye).[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

  • Handling: Use standard PPE (gloves, goggles).[2] Perform synthesis in a fume hood, especially when handling hydrazine hydrate (suspected carcinogen).[2]

References

  • EvitaChem. Product Data: 3(5)-Ethyl-5(3)-phenylpyrazole (CAS 141665-22-7).[1][2] Retrieved from [2]

  • BenchChem. 1-Phenylpentane-1,3-dione (CAS 5331-64-6) Technical Data. Retrieved from [2]

  • PubChem. Compound Summary: 1-Phenylpentane-1,3-dione.[2] National Library of Medicine.[2] Retrieved from [2]

  • ResearchGate. Thermodynamic vs. Kinetic Control in Synthesis of 3,5-Substituted Pyrazoles. (Discusses crystal tetramers of the ethyl derivative). Retrieved from

Sources

Coordination Potential of 3(5)-Ethyl-5(3)-phenylpyrazole Nitrogen Atoms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Whitepaper

Executive Summary

This guide analyzes the coordination chemistry of 3(5)-ethyl-5(3)-phenylpyrazole (EPPz) , a heterocycle characterized by asymmetric steric bulk and amphoteric reactivity. Unlike symmetric analogs (e.g., 3,5-dimethylpyrazole), EPPz offers a unique "steric pocket" defined by the rigid, planar phenyl ring versus the flexible, rotating ethyl group. This asymmetry is critical in designing Metal-Organic Frameworks (MOFs) with tunable pore sizes and in developing regioselective kinase inhibitors.

This document details the molecular dynamics of the pyrazole nitrogen atoms, their transition from neutral donors to anionic bridges, and the experimental protocols required to synthesize and validate these coordination modes.

Molecular Architecture & Tautomeric Dynamics

The Nitrogen Core

The coordination potential of EPPz dictates that the two nitrogen atoms (N1 and N2) are not static. They exist in a dynamic equilibrium known as annular tautomerism .

  • Pyrrolic Nitrogen (

    
    ):  Acts as a hydrogen bond donor. It is acidic (
    
    
    
    in DMSO) and is the site of deprotonation.
  • Pyridinic Nitrogen (

    
    ):  Possesses a lone pair in an 
    
    
    
    orbital orthogonal to the
    
    
    -system. It acts as a neutral
    
    
    -donor base.
The Substituent Effect (Ethyl vs. Phenyl)

The asymmetry of EPPz creates distinct electronic and steric environments for the two nitrogens:

  • The Phenyl Flank (Position 5/3): The phenyl ring is electron-withdrawing via induction but electron-donating via resonance. However, its primary contribution is steric rigidity . It forces metal centers to adopt specific geometries to avoid

    
    -clashes.
    
  • The Ethyl Flank (Position 3/5): The ethyl group exerts a positive inductive effect (+I), theoretically increasing the basicity of the adjacent nitrogen. Sterically, it adds conformational entropy ; the ethyl tail can rotate, allowing for "soft" steric gating in porous materials.

Tautomeric Equilibrium Visualization

The following diagram illustrates the hydrogen shift (prototropy) and the subsequent deprotonation pathway to the pyrazolate anion.

Tautomerism cluster_0 Neutral Equilibrium (Annular Tautomerism) cluster_1 Coordination Activation T1 Tautomer A (3-Ethyl-5-Phenyl) N1-H (Proximal to Ethyl) T2 Tautomer B (3-Phenyl-5-Ethyl) N1-H (Proximal to Phenyl) T1->T2 Fast H-Shift (Solution) Anion Pyrazolate Anion (Delocalized Charge) Symmetric N-N Bridge T2->Anion - H+ (Deprotonation) + Metal Center

Caption: Fig 1. Prototropic equilibrium between tautomers and activation to the bridging pyrazolate anion.

Coordination Modes

Mode A: Neutral Monodentate ( )

In the absence of a base, EPPz binds through the pyridinic nitrogen.

  • Selectivity: Metal centers prefer the nitrogen adjacent to the Ethyl group due to lower steric hindrance compared to the planar Phenyl ring.

  • Stability: Generally weak. The acidic proton on the adjacent nitrogen often destabilizes the complex via repulsive hydrogen bonding with anionic co-ligands (e.g., halides).

Mode B: Anionic Exobidentate Bridging ( )

This is the "Gold Standard" for pyrazole coordination. Upon deprotonation, the pyrazolate anion bridges two metal centers (


).
  • Geometry: The EPPz ligand forces the metals into close proximity (approx. 3.5 – 4.0 Å).

  • Isomerism: Due to the asymmetry, bridging leads to three possible isomers in dinuclear complexes:

    • Head-to-Head (HH): Both Phenyl groups on the same side.

    • Head-to-Tail (HT): Alternating Phenyl/Ethyl groups (Usually thermodynamically preferred due to steric balance).

ParameterPhenyl Group InfluenceEthyl Group Influence
Electronic

-acceptor potential (weak)

-donor (+I effect)
Steric Profile High, Planar, RigidModerate, Flexible (Rotatable)
Pref. Coordination Distal NitrogenProximal Nitrogen

Synthesis & Preparation Protocol

Ligand Synthesis (Knorr Pyrazole Synthesis)

Objective: Synthesize 3-ethyl-5-phenylpyrazole from


-diketone precursors.

Reagents:

  • 1-Phenyl-1,3-pentanedione (Precursor)

  • Hydrazine Hydrate (

    
    , 80%)
    
  • Ethanol (Solvent)[1][2]

Protocol:

  • Dissolution: Dissolve 10 mmol of 1-phenyl-1,3-pentanedione in 30 mL of ethanol in a round-bottom flask.

  • Addition: Dropwise add 12 mmol of hydrazine hydrate at 0°C (ice bath) to control the exotherm.

  • Cyclization: Reflux the mixture at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Isolation: Evaporate solvent under reduced pressure. The residue is often an oil that solidifies upon standing.

  • Purification: Recrystallize from dilute ethanol or toluene.

    • Yield Target: >85%[1][2][3]

    • Appearance: White/Off-white needles.

Metal Complexation (General Protocol for )

Objective: Create a homoleptic neutral complex (e.g., with


 or 

).
  • Deprotonation: Dissolve EPPz (2 mmol) in MeOH. Add KOH (2 mmol) or use

    
    . Stir for 15 min.
    
  • Metal Addition: Add Metal(II) Chloride/Nitrate (1 mmol) dissolved in MeOH.

  • Precipitation: The complex often precipitates immediately as a polymeric species.

  • Crystallization: For single crystals (MOF synthesis), use Solvothermal Synthesis (DMF/Ethanol mix, 100°C, 24h) to slow down the nucleation.

Experimental Validation & Characterization

To ensure scientific integrity, the synthesized ligand and complexes must be validated using the following self-verifying workflow.

Workflow Start Crude Product NMR 1H NMR (DMSO-d6) Check: Broad NH signal >12ppm Check: Integral ratio Ethyl:Phenyl Start->NMR IR FT-IR Spectroscopy Check: Absence of C=O (Precursor) Check: C=N stretch (~1580 cm-1) NMR->IR XRD Single Crystal XRD Confirm: N-N Bond Length (~1.36 Å) Confirm: Torsion Angle (Ph vs Pz) IR->XRD

Caption: Fig 2. Analytical workflow for validating ligand identity and coordination geometry.

Key NMR Signatures
  • Proton Averaging: In solution (

    
    ), the N-H proton hops rapidly. You will often see broadened signals for the C4-H and the Ethyl/Phenyl protons unless cooled to -50°C.
    
  • Diagnostic Shift: Upon coordination (deprotonation), the broad N-H signal (usually 10-13 ppm) disappears completely.

Crystallographic Expectations[4]
  • Bond Lengths: The

    
     bond in the pyrazolate bridge typically shortens to 1.35–1.37 Å  (compared to ~1.34/1.38 Å asymmetry in the neutral form) due to resonance delocalization.
    
  • Twist Angle: Expect the Phenyl ring to be twisted 20–40° out of the pyrazole plane to minimize steric repulsion with the adjacent metal center.

Applications in Drug Discovery & Materials[5]

Medicinal Chemistry (Kinase Inhibition)

The EPPz scaffold is a bioisostere for imidazole and triazole.

  • Mechanism: The N-H motif acts as a hydrogen bond donor to the "hinge region" of kinase enzymes (e.g., ATP binding sites).

  • SAR Insight: The Ethyl group provides hydrophobic filling of the selectivity pocket without the excessive rigidity of a second phenyl group, potentially improving solubility and oral bioavailability compared to diphenyl analogs.

Metal-Organic Frameworks (ZIFs)

EPPz is a prime candidate for Zeolitic Imidazolate Frameworks (ZIFs) analogs.

  • Pore Gating: The rotation of the ethyl group allows for "breathing" pores that can discriminate gases based on kinetic diameter (e.g., separating

    
     from 
    
    
    
    ).
  • Hydrophobicity: The ethyl/phenyl combination creates a highly hydrophobic pore environment, enhancing water stability of the resulting MOF.

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.
  • Maslen, E. N., et al. (1974).[4] "Crystal structure of 3-methyl-5-phenylpyrazole." Journal of the Chemical Society, Perkin Transactions 2, 1298-1301.[4] Link[4]

  • Elguero, J., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 24(24), 4586. Link

  • Mukherjee, P. S., et al. (2008). "Design and Synthesis of 3(5)-Substituted Pyrazole-Based Ligands for MOFs." Inorganic Chemistry, 47(11).
  • Organic Syntheses. (1951). "3,5-Dimethylpyrazole Synthesis Protocol." Org.[1][5][6] Synth. 31, 43. Link (Standard protocol adapted for EPPz).

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3(5)-Ethyl-5(3)-phenylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole (CAS: N/A for specific tautomer mixture; generic core structure relevance: 1H-pyrazole). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core motif for p38 MAP kinase inhibitors, COX-2 inhibitors, and various agrochemicals.

This document provides two distinct protocols:

  • Method A (Classical Batch): A scalable, two-step Claisen condensation/Knorr cyclization route suitable for multigram synthesis.

  • Method B (Microwave-Assisted): A rapid, green chemistry approach for library generation and kinetic optimization.

Key Technical Consideration: The notation 3(5)-...-5(3)-... denotes annular tautomerism.[1][2] In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2, rendering positions 3 and 5 equivalent on the NMR timescale unless the temperature is significantly lowered or the solvent interacts specifically with one tautomer.

Scientific Background & Retrosynthesis

Retrosynthetic Logic

The most robust route to 3,5-disubstituted pyrazoles is the Knorr Pyrazole Synthesis , involving the condensation of a 1,3-dicarbonyl compound with hydrazine.

  • Target: 3-Ethyl-5-phenylpyrazole[3]

  • Intermediate: 1-Phenylpentane-1,3-dione (

    
    -diketone)
    
  • Precursors: Acetophenone (Aryl source) + Ethyl Propionate (Alkyl source)

Reaction Pathway Diagram

ReactionPathway Acetophenone Acetophenone (C8H8O) Diketo Intermediate: 1-Phenylpentane-1,3-dione Acetophenone->Diketo Claisen Condensation (THF, Reflux) EtProp Ethyl Propionate (C5H10O2) EtProp->Diketo Base Base (NaH or NaOEt) Base->Diketo Product TARGET: 3(5)-Ethyl-5(3)-phenylpyrazole Diketo->Product Cyclization (EtOH, Reflux) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Product

Figure 1: Retrosynthetic pathway utilizing Claisen condensation followed by hydrazine cyclization.

Protocol 1: Classical Batch Synthesis (Scalable)

This method is preferred for high-purity, multi-gram scale production. It utilizes Sodium Hydride (NaH) to drive the Claisen condensation to completion via irreversible deprotonation.

Step 1: Synthesis of 1-Phenylpentane-1,3-dione

Reaction Type: Claisen Condensation

ReagentEquiv.[4][5]RoleHazards
Acetophenone1.0SubstrateIrritant
Ethyl Propionate1.2ElectrophileFlammable
Sodium Hydride (60% in oil)1.5BasePyrophoric , Reacts violently w/ water
THF (Anhydrous)SolventMediumPeroxide former

Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon or Nitrogen.

  • Base Suspension: Add NaH (60% dispersion, 1.5 equiv) to the flask. Wash twice with dry hexane to remove mineral oil if high purity is required (optional for crude intermediate). Suspend in anhydrous THF (10 mL/g of acetophenone).

  • Acylation: Mix Acetophenone (1.0 equiv) and Ethyl Propionate (1.2 equiv) in a separate flask. Add this mixture dropwise to the NaH suspension at 0°C over 30 minutes. Note: Hydrogen gas evolution will occur.

  • Reaction: Allow to warm to room temperature, then reflux (66°C) for 4–6 hours. The solution typically turns yellow/orange, indicating enolate formation.

  • Quench: Cool to 0°C. Carefully quench with dilute HCl (1M) until pH < 4. Caution: Vigorous bubbling.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude

    
    -diketone is often an oil. It can be used directly or purified via vacuum distillation (bp ~150°C at 16 Torr).
    
Step 2: Cyclization to Pyrazole

Reaction Type: Knorr Cyclization

ReagentEquiv.[4][5]RoleHazards
1-Phenylpentane-1,3-dione1.0PrecursorIrritant
Hydrazine Hydrate (80%)1.2NucleophileToxic, Carcinogen , Corrosive
Ethanol (Absolute)SolventMediumFlammable

Procedure:

  • Dissolve the

    
    -diketone (from Step 1) in Ethanol (5 mL/mmol).
    
  • Add Hydrazine Hydrate (1.2 equiv) dropwise at room temperature. Exothermic reaction.

  • Reflux the mixture (78°C) for 2–3 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The diketone spot should disappear.

  • Concentration: Remove 80% of the solvent via rotary evaporation.

  • Crystallization: Cool the residue in an ice bath. The pyrazole often precipitates as a white/off-white solid.

    • If oiling occurs: Add cold water and scratch the flask walls to induce crystallization.

  • Filtration: Collect solid by vacuum filtration. Wash with cold water/ethanol (9:1 mixture).

  • Drying: Dry in a vacuum oven at 45°C overnight.

Protocol 2: Microwave-Assisted Synthesis (Green/Rapid)

Ideal for medicinal chemistry library generation where speed is prioritized over scale.

Experimental Logic: Microwave irradiation provides uniform heating and superheating effects, significantly accelerating the condensation of the diketone with hydrazine.

Procedure:

  • Vessel: Use a 10 mL microwave-safe pressure vial.

  • Loading: Add 1-Phenylpentane-1,3-dione (1.0 mmol) and Hydrazine Hydrate (1.5 mmol).

  • Solvent: Add Ethanol (2 mL) and a catalytic drop of Glacial Acetic Acid (accelerates imine formation).

  • Irradiation: Seal the vial. Irradiate at 120°C for 10 minutes (Dynamic mode, max power 150W).

  • Workup: Pour the reaction mixture into 10 mL of ice water. The product precipitates immediately. Filter and dry.[5]

Characterization & Quality Control

Tautomerism in NMR

Researchers must be aware that the NH proton is labile. In


 at room temperature, you may observe:
  • Broadening: The C3 and C5 signals (and their substituents) may appear broadened or averaged due to rapid tautomeric exchange (

    
    ).
    
  • Resolution: To resolve distinct tautomers, run NMR in DMSO-

    
     at low temperature (-40°C).
    
Expected Analytical Data
ParameterSpecificationNotes
Appearance White to off-white solidMay be yellowish if crude
MS (ESI+) [M+H]⁺ = 173.1Calc MW: 172.23
¹H NMR (DMSO-d₆)

12.8 (br s, 1H, NH)
Broad signal confirms NH-pyrazole

7.8 - 7.3 (m, 5H, Ar-H)
Phenyl group

6.4 (s, 1H, C4-H)
Characteristic pyrazole proton

2.6 (q, 2H,

)
Ethyl group methylene

1.2 (t, 3H,

)
Ethyl group methyl
Purification Workflow Diagram

Purification Start Crude Reaction Mixture Evap Evaporate Ethanol (80%) Start->Evap CheckState Physical State? Evap->CheckState Solid Solid Precipitate CheckState->Solid Precipitates Oil Oily Residue CheckState->Oil Remains Oil Recryst Recrystallize (EtOH/H2O) Solid->Recryst Triturate Triturate w/ Cold Hexane or Et2O Oil->Triturate Pure Pure Product (>98% HPLC) Recryst->Pure Triturate->Solid Solidifies

Figure 2: Decision tree for the purification of the crude pyrazole.

Troubleshooting & Critical Parameters

  • Regioselectivity: If an N-substituted hydrazine (e.g., methylhydrazine) is used, two regioisomers will form (3-ethyl-5-phenyl-1-methylpyrazole and 5-ethyl-3-phenyl-1-methylpyrazole). These are separable by chromatography.[5] For the unsubstituted hydrazine protocol above, this is not an issue due to tautomerism.

  • Oiling Out: If the product oils out during Step 2 workup, it indicates residual solvent or impurities. Trituration with cold diethyl ether or hexanes usually induces solidification.

  • Incomplete Claisen: If the

    
    -diketone yield is low, ensure the THF is strictly anhydrous and the NaH is fresh. Moisture kills the enolate.
    

References

  • Claisen Condensation Mechanism

    • Hauser, C. R.; Swamer, F. W.

      
      -Diketones with Acid Anhydrides and Esters." Organic Reactions, 1954 , Vol 8. 
      
  • Knorr Pyrazole Synthesis

    • Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883 , 16, 2597–2599.

  • Tautomerism in Pyrazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976, Academic Press. Alkorta, I., et al. "Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Study." J. Chem. Soc., Perkin Trans. 2, 2002.
  • Microwave Assisted Synthesis

    • Nashaat, H., et al. "Microwave-Assisted Synthesis of Pyrazole Derivatives." Molecules, 2010 , 15, 8373-8385.

  • Pharmacological Relevance: Review of Pyrazole Scaffolds in COX-2 Inhibitors (Celecoxib analogs). European Journal of Medicinal Chemistry, 2014.

Sources

Application Notes & Protocols: 3(5)-Ethyl-5(3)-phenylpyrazole as a Versatile Bidentate Ligand in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthesis, characterization, and application of 3(5)-Ethyl-5(3)-phenylpyrazole as a bidentate ligand. We delve into field-proven protocols for its synthesis, the formation of transition metal complexes, and its application in homogeneous catalysis, offering expert insights into the causality behind experimental choices.

Introduction: The Strategic Value of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone of coordination chemistry, prized for their robust aromatic structure and the versatile coordination capabilities of their adjacent nitrogen atoms.[1][2] These heterocycles can function as ligands for a vast array of metal ions, forming stable complexes that are instrumental in fields ranging from catalysis and materials science to medicinal chemistry.[2][3] The N-H proton of unsubstituted pyrazoles is Brønsted acidic, allowing for deprotonation to form pyrazolate anions, which are excellent bridging ligands for constructing di- or polynuclear metal complexes.[3][4]

The subject of this guide, 3(5)-Ethyl-5(3)-phenylpyrazole, is a particularly valuable ligand due to its specific substitution pattern. It exists as a pair of rapidly interconverting tautomers, 3-Ethyl-5-phenyl-1H-pyrazole and 5-Ethyl-3-phenyl-1H-pyrazole.

Caption: Tautomeric equilibrium of the ligand.

The strategic placement of an ethyl group and a phenyl group imparts a finely tuned balance of steric and electronic properties. The phenyl ring offers π-stacking possibilities and influences the electronic density at the metal center through inductive and resonance effects, while the ethyl group provides moderate steric bulk that can control the geometry and accessibility of the catalytic site. This guide will provide the necessary protocols to harness these features effectively.

Synthesis and Characterization of the Ligand

The most reliable and common route to synthesize 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[5] This method is high-yielding and allows for regiochemical control based on the reaction conditions.

Protocol 2.1: Synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole

Causality: This protocol utilizes the reaction of 1-phenyl-1,3-pentanedione with hydrazine hydrate. The acidic conditions of the ethanol/acetic acid solvent system catalyze the initial condensation to form an intermediate hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Materials:

  • 1-Phenyl-1,3-pentanedione (1.0 eq)

  • Hydrazine hydrate (64% solution, 1.2 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-phenyl-1,3-pentanedione (e.g., 10.0 g) in absolute ethanol (100 mL).

  • Acidification: Add a catalytic amount of glacial acetic acid (approx. 1 mL). Stir the solution for 5 minutes at room temperature. Expert Insight: The acid protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by hydrazine.

  • Hydrazine Addition: Slowly add hydrazine hydrate dropwise to the stirring solution. The reaction is exothermic; maintain control by adjusting the addition rate.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate eluent).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting oil/solid, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer to a separatory funnel.

    • Carefully neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until effervescence ceases. Trustworthiness Check: This step removes the acetic acid catalyst and any unreacted hydrazine salts.

    • Separate the organic layer. Wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude material via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the product as a white to pale yellow solid.

Characterization Data

Proper characterization is essential to confirm the structure and purity of the synthesized ligand.

Technique Parameter Expected Result for C₁₁H₁₂N₂
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)~7.8-7.2 (m, 5H, Ar-H), ~6.4 (s, 1H, pyrazole C4-H), ~2.8 (q, 2H, -CH₂CH₃), ~1.3 (t, 3H, -CH₂CH₃)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)~150-140 (pyrazole C3/C5), ~130-125 (Ar-C), ~102 (pyrazole C4), ~22 (-CH₂-), ~14 (-CH₃)
FT-IR (KBr Pellet, cm⁻¹)Vibrational Freq.~3200 (br, N-H stretch), ~3050 (Ar C-H stretch), ~2970 (Alkyl C-H stretch), ~1590 (C=N, C=C stretch)[6]
Mass Spec. (EI)m/z172.10 [M]⁺
Elemental Analysis % CompositionCalculated: C, 76.71; H, 7.02; N, 16.27. Found values should be within ±0.4%.

Coordination Chemistry: Forming Metal Complexes

3(5)-Ethyl-5(3)-phenylpyrazole coordinates to metal centers primarily through its sp²-hybridized pyridinic nitrogen atom.[2] The presence of the N-H group allows for deprotonation to form a pyrazolate anion, which can act as a bridging ligand to form stable dimeric or polymeric structures.

Protocol 3.1: Synthesis of a Dimeric Palladium(II) Complex

Causality: This protocol describes the formation of a classic chloride-bridged palladium dimer. The ligand first coordinates to the palladium center, displacing a labile acetonitrile ligand. A mild base is then used to deprotonate the pyrazole's N-H proton, leading to the formation of a more stable, doubly-bridged pyrazolate structure. This self-validating system is driven by the formation of the thermodynamically stable bridged dimer.

Materials:

  • Bis(acetonitrile)palladium(II) dichloride [PdCl₂(MeCN)₂] (1.0 eq)

  • 3(5)-Ethyl-5(3)-phenylpyrazole (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) (2.2 eq)

  • Anhydrous Diethyl Ether

  • Schlenk line or glovebox for inert atmosphere.

Procedure:

  • Inert Atmosphere: All steps should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques. Expert Insight: This prevents oxidation of the Pd(II) center and side reactions involving atmospheric moisture.

  • Reaction Setup: In a Schlenk flask, dissolve [PdCl₂(MeCN)₂] (e.g., 259 mg, 1.0 mmol) in anhydrous DCM (20 mL).

  • Ligand Addition: In a separate flask, dissolve 3(5)-Ethyl-5(3)-phenylpyrazole (344 mg, 2.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the stirring palladium solution at room temperature. Stir for 1 hour.

  • Deprotonation: Slowly add triethylamine (0.31 mL, 2.2 mmol) to the reaction mixture. A color change and/or precipitation may be observed. Stir at room temperature for 12 hours. Causality Check: Et₃N is a non-coordinating base strong enough to deprotonate the pyrazole N-H but not strong enough to cause undesired side reactions.

  • Isolation:

    • Reduce the solvent volume in vacuo to approximately 5 mL.

    • Add anhydrous diethyl ether (30 mL) to precipitate the product. Diethyl ether is an anti-solvent for the polar complex.

    • Collect the solid precipitate by filtration under inert atmosphere, wash with fresh diethyl ether (2 x 10 mL), and dry under high vacuum. The product is typically a yellow or orange powder.

G Ligand 3(5)-Ethyl-5(3)-phenylpyrazole (L-H) Intermediate [PdCl₂(L-H)₂] Ligand->Intermediate Coordination Pd_Precursor [PdCl₂(MeCN)₂] Pd_Precursor->Intermediate Ligand Exchange Base Triethylamine (Et₃N) Product Dimeric Complex [Pd₂(μ-L)₂(μ-Cl)₂] Base->Product Base-mediated Solvent Anhydrous DCM Solvent->Intermediate Intermediate->Product Deprotonation & Dimerization

Caption: Workflow for the synthesis of a palladium complex.

Application Protocol: Catalysis Case Study

Pyrazole-ligated palladium complexes are effective catalysts for cross-coupling reactions, which are fundamental in pharmaceutical and materials synthesis.[2] The ligand stabilizes the active catalytic species and modulates its reactivity.

Protocol 4.1: Suzuki-Miyaura Cross-Coupling Reaction

Causality: The 3(5)-Ethyl-5(3)-phenylpyrazole ligand stabilizes the Pd(0) active species generated in situ. Its electronic properties facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The steric bulk of the ligand can also influence the rate of reductive elimination, ultimately affecting the overall catalytic turnover frequency.

Materials:

  • Aryl bromide (e.g., 1-bromo-4-methoxybenzene, 1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • The synthesized Pd(II) complex (e.g., 1 mol%)

  • Toluene/Water solvent mixture (e.g., 10:1 v/v)

  • Inert atmosphere setup.

Procedure:

  • Reaction Setup: To a Schlenk flask charged with a stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), and the palladium complex catalyst (0.01 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture (e.g., 11 mL total) via syringe. Expert Insight: Water is crucial for the transmetalation step, helping to activate the boronic acid.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for the required time (monitor by TLC or GC-MS).

  • Work-up:

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition L₂Pd(II)(Ar)(Br) Pd0->OxAdd 1 Transmetal Transmetalation L₂Pd(II)(Ar)(Ar') OxAdd->Transmetal 2 RedElim Reductive Elimination Transmetal->RedElim 3 RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

  • Liu, Y., et al. (2022). Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate from N‐Allyl‐N′‐benzylideneacetohydrazide and Ethyl 2‐Bromo‐2,2‐difluoroacetate. Advanced Synthesis & Catalysis. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Scirp. (2021). The Chemistry of Pyrazoles: Applications in Advanced Materials. Scirp. Available at: [Link]

  • ACS Omega. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications – A Comprehensive Review. ACS Omega. Available at: [Link]

  • Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry. Available at: [Link]

  • PubChem. 3-Methyl-5-phenyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. Coordination chemistry of pyrazole-derived ligands. Chemical Reviews. Available at: [Link]

  • MDPI. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. Available at: [Link]

  • PubMed Central (PMC). (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2009). Synthesis and Characterization of New Palladium(ii) Complexes Containing N-Alkylamino-3,5-diphenylpyrazole Ligands. Crystal Structure of {L2 = Bis[2-(3,5-diphenyl-1-pyrazolyl)ethyl]ethylamine}. Australian Journal of Chemistry. Available at: [https://www.researchgate.net/publication/250163351_Synthesis_and_Characterization_of_New_PalladiumII_Complexes_Containing_N-Alkylamino-35-diphenylpyrazole_Ligands_Crystal_Structure_of_PdClL2BF4_L2_Bis2-35-diphenyl-1-pyrazolylethyl]ethylamine]([Link])

  • ACS Publications. (2016). Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. Inorganic Chemistry. Available at: [Link]

  • YouTube. (2019). synthesis of pyrazoles. Available at: [Link]

Sources

Application Note: Preparation of Hydrophobic Metal-Organic Frameworks using 3-Ethyl-5-Phenylpyrazole (EPPz)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the synthesis and activation of metal-organic frameworks (MOFs) utilizing 3-ethyl-5-phenyl-1H-pyrazole (H-EPPz) as the primary bridging ligand.

Unlike hydrophilic carboxylate-based MOFs (e.g., MOF-5, HKUST-1), pyrazolate-based frameworks (often termed MAFs or ZIFs) exhibit exceptional chemical stability due to the high pKa of the pyrazole nitrogen (~19.8), forming strong Metal-Nitrogen bonds. The specific selection of the ethyl-phenyl substitution pattern offers distinct advantages:

  • Hydrophobic Pore Environment: The bulky phenyl group creates hydrophobic pockets ideal for the adsorption of non-polar guests (e.g., volatile organic compounds, hydrophobic drug payloads).

  • Steric Gating: The ethyl group provides rotational flexibility, potentially inducing "gate-opening" phenomena where pore aperture expands under specific pressures.

  • Structural Topology: Reacting H-EPPz with divalent metals (

    
    , 
    
    
    
    ) typically yields neutral, porous frameworks of formula
    
    
    with anatase (ana) or sodalite (sod) topologies, depending on solvent templating.

Materials & Precursor Preparation[1][2][3][4][5][6][7][8][9]

Reagents List
ReagentPurityRoleNotes
3-Ethyl-5-phenyl-1H-pyrazole >98%LigandCustom synthesis (see below) or commercial source.
Zinc Nitrate Hexahydrate 98%Metal Node

. Metal source.
Cobalt Nitrate Hexahydrate 98%Metal Node

. Alternative for magnetic/catalytic MOFs.
N,N-Dimethylformamide (DMF) AnhydrousSolventPrimary solvothermal medium.[1]
Triethylamine (TEA) >99%BaseDeprotonating agent for the pyrazole N-H.
Methanol (MeOH) HPLC GradeExchange SolventCritical for activation.
Ligand Synthesis (Contextual)

Note: If H-EPPz is not commercially available, it is synthesized via Knorr condensation.

  • Reactants: Benzoylacetone derivative (1-phenyl-1,3-pentanedione) + Hydrazine Hydrate.

  • Conditions: Reflux in Ethanol for 4 hours.

  • Purification: Recrystallization from Ethanol/Water.

  • Validation:

    
     NMR must show characteristic pyrazole C-H singlet at 
    
    
    
    ppm.

Experimental Protocols

Protocol A: Solvothermal Synthesis (High-Throughput / Bulk Powder)

Best for: Gas adsorption studies, catalytic testing.

Mechanism: High temperature promotes the deprotonation of H-EPPz and the self-assembly of thermodynamically stable


 frameworks.

Step-by-Step Procedure:

  • Precursor Solution A: Dissolve 0.5 mmol Zn(NO₃)₂·6H₂O (149 mg) in 5 mL DMF.

  • Precursor Solution B: Dissolve 1.0 mmol H-EPPz (172 mg) in 5 mL DMF.

  • Mixing: Slowly add Solution A to Solution B under stirring.

  • Base Addition: Add 1.0 mmol Triethylamine (TEA) (140 µL) to the mixture.

    • Observation: A slight precipitate may form; this will redissolve or recrystallize during heating.

  • Solvothermal Treatment:

    • Transfer mixture to a 20 mL Teflon-lined stainless steel autoclave.

    • Seal and heat at 120°C for 48 hours .

    • Cool rate: 5°C/hour (slow cooling promotes crystallinity).

  • Harvesting: Filter the resulting colorless crystals (Zn) or violet crystals (Co). Wash 3x with fresh DMF.

Protocol B: Layering Diffusion (Single Crystal Growth)

Best for: X-ray Diffraction (SCXRD) structure determination.

Mechanism: Slow diffusion of the metal salt into the ligand solution creates a concentration gradient, allowing nuclei to form and grow slowly without defects.

Step-by-Step Procedure:

  • Bottom Layer: Dissolve 0.1 mmol H-EPPz in 2 mL

    
     (Dichloromethane) in a narrow test tube.
    
  • Buffer Layer: Carefully pipette 1 mL of pure MeOH/Ethanol mixture (1:1) over the bottom layer to prevent immediate mixing.

  • Top Layer: Dissolve 0.05 mmol Zn(NO₃)₂ in 2 mL Methanol and carefully layer on top.

  • Incubation: Seal with Parafilm and leave undisturbed at room temperature for 1–2 weeks.

  • Result: Block-shaped crystals will form at the interface.

Workflow Visualization

The following diagram illustrates the critical decision pathways between bulk synthesis and crystal engineering.

MOF_Synthesis_EPPz Start Start: Reagents Solvothermal Route A: Solvothermal (120°C, 48h, Autoclave) Start->Solvothermal Bulk Powder Diffusion Route B: Layering (RT, 2 Weeks, Tube) Start->Diffusion Single Crystals Washing Washing (DMF) Solvothermal->Washing Diffusion->Washing Exchange Solvent Exchange (MeOH, 3 days) Washing->Exchange Remove DMF Exchange->Exchange Refresh Solvent (3x daily) Activation Thermal Activation (150°C, Vacuum) Exchange->Activation Guest Removal Product Final MOF [Zn(EPPz)2] Activation->Product

Figure 1: Synthesis and Activation Workflow for Zn-EPPz MOFs. Note the critical solvent exchange step required to remove high-boiling DMF prior to activation.

Critical Protocol: Activation & Solvent Exchange

Warning: Direct heating of DMF-solvated MOFs often leads to pore collapse because the surface tension of evaporating DMF destroys the framework.

  • Decantation: Decant the mother liquor (DMF) from the crystals.

  • Exchange Phase: Soak crystals in Methanol (MeOH) .

  • Cycle: Replace MeOH every 8 hours for 3 days.

    • Check: The UV-Vis spectrum of the supernatant should show no trace of free ligand or DMF.

  • Evacuation: Transfer to a vacuum line.

  • Ramp:

    • Ambient T, 100 mTorr (2 hours).

    • 80°C, 50 mTorr (4 hours).

    • 150°C , <10 mTorr (12 hours).[2]

  • Storage: Store in a glovebox or desiccator immediately.

Characterization & Validation Data

TechniqueExpected OutcomeDiagnostic Feature
PXRD Sharp peaks at low

(<10°)
Indicates long-range ordering and open porosity. Broad peaks suggest amorphous collapse.
TGA Plateau up to ~350°CPyrazolate MOFs are thermally robust. Weight loss <200°C indicates solvent loss.
N2 Isotherm (77K) Type I IsothermSteep uptake at low

confirms microporosity.
IR Spectroscopy Absence of 1670

band
Disappearance of DMF C=O stretch confirms successful activation.

Troubleshooting (Expert Insights)

  • Problem: Amorphous powder instead of crystals.

    • Cause: Nucleation was too fast.

    • Fix: Add a "modulator" (e.g., 1-methylimidazole or acetic acid) to the solvothermal mixture. This competes with the ligand, slowing down growth and improving crystallinity.

  • Problem: Low surface area (BET).

    • Cause: Incomplete activation or pore collapse.

    • Fix: Use Supercritical

      
       drying (SCD) instead of thermal vacuum drying if the framework is flexible.
      
  • Problem: Ligand insolubility.

    • Fix: Substituted phenyl pyrazoles are hydrophobic. If DMF fails, try a DMF/Chlorobenzene mixture to improve ligand solubility.

References

  • General Solvothermal Synthesis of MOFs

    • Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews.
  • Pyrazolate-Based MOF Chemistry (PCN/ZIF Context)

    • Feng, D., et al. (2015). Stable metal-organic frameworks containing single-molecule traps for enzyme encapsulation. Nature Communications.
  • Hydrophobic Functionalization of MOFs

    • Wang, C., et al. (2016). Doping metal–organic frameworks for water oxidation, carbon dioxide reduction, and organic chemical synthesis. Journal of the American Chemical Society.
  • Post-Synthetic Modification & Activation Protocols

    • Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal–organic frameworks.[3][4][5] Chemical Reviews.

  • Specific Pyrazole Ligand Synthesis (Analogous Protocols)

    • Elgemeie, G. H., et al. (2020). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)

Sources

Application Note: Catalytic Utility of 3(5)-Ethyl-5(3)-phenylpyrazole Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organometallic catalysis and polymer chemistry. It details the specific utility of 3(5)-Ethyl-5(3)-phenylpyrazole (EPP) , a non-symmetric pyrazole ligand that occupies a critical "steric middle ground" between the highly active 3,5-dimethylpyrazole and the highly selective 3,5-diphenylpyrazole.[1]

Executive Summary

The ligand 3(5)-Ethyl-5(3)-phenylpyrazole (EPP) (CAS 141665-22-7) represents a strategic tool for fine-tuning metal center sterics.[1] Unlike symmetric analogs (e.g., 3,5-dimethyl or 3,5-diphenyl), EPP provides an asymmetric coordination pocket.[1] This asymmetry is particularly valuable in Nickel-catalyzed ethylene oligomerization and Zinc-catalyzed Ring-Opening Polymerization (ROP) of lactides, where it balances catalytic turnover frequency (TOF) with stereoselectivity.[1]

Key Advantages[1]
  • Asymmetric Steric Bulk: The ethyl group allows substrate approach, while the phenyl group provides necessary shielding to prevent catalyst deactivation.

  • Tautomeric Versatility: Exists in equilibrium, allowing for dynamic adaptation during metal coordination (N-donor switching).[1]

  • Solubility: The ethyl chain enhances solubility in non-polar solvents (Toluene, Hexane) compared to the purely aromatic diphenyl analogs.[1]

Ligand Chemistry & Coordination

The core utility of EPP lies in its tautomeric equilibrium.[1] In solution, the proton shifts between


 and 

, creating two distinct coordination faces. Upon deprotonation and metal binding, the ligand locks into a specific steric configuration.[1]
DOT Diagram: Tautomerism & Coordination Logic[1]

EPP_Coordination TautomerA 3-Ethyl-5-phenyl-1H-pyrazole (Steric Ph near NH) TautomerB 5-Ethyl-3-phenyl-1H-pyrazole (Steric Et near NH) TautomerA->TautomerB Fast Equilibrium (Solution) Deprotonation Deprotonation (-H+) TautomerA->Deprotonation TautomerB->Deprotonation MetalComplex Metal Complex (M-N) Locked Asymmetry Deprotonation->MetalComplex Coordination to Zn(II), Ni(II), Pd(II)

Figure 1: Tautomeric equilibrium of EPP and subsequent locking upon metal coordination.

Application 1: Nickel-Catalyzed Ethylene Oligomerization

Nickel(II) complexes of pyrazoles are potent catalysts for converting ethylene into linear alpha-olefins (LAOs), which are precursors for detergents and co-monomers.[1]

Rationale
  • 3,5-Dimethyl variants often lead to hyper-active catalysts with short lifetimes (rapid chain transfer).[1]

  • 3,5-Diphenyl variants are often too sterically hindered, reducing activity.[1]

  • EPP (Ethyl/Phenyl) offers the optimal balance: The phenyl group blocks axial attack (preventing extensive polymerization to PE wax), while the ethyl group maintains an open channel for ethylene insertion.[1]

Protocol: Synthesis & Catalysis

Pre-requisite: All steps must be performed under inert atmosphere (Argon/Nitrogen) using Schlenk techniques or a glovebox.[1]

Step 1: Complex Synthesis [NiBr₂(EPP)₂][1]
  • Dissolve 1.0 eq of anhydrous

    
     (dimethoxyethane adduct) in dry dichloromethane (DCM).
    
  • Add 2.2 eq of 3(5)-Ethyl-5(3)-phenylpyrazole dissolved in DCM dropwise.

  • Stir at room temperature for 12 hours. The solution typically turns from orange/brown to deep red or purple.[1]

  • Concentrate the solution to 50% volume under vacuum.

  • Precipitate by adding excess diethyl ether or hexane.[1]

  • Filter and dry the solid under vacuum. Yield is typically >80%.[1][2]

Step 2: Oligomerization Run[1]
  • Reactor Prep: Heat a 250 mL stainless steel autoclave to 100°C under vacuum for 1 hour to remove moisture. Cool to reaction temperature (e.g., 30°C).

  • Loading: Under Argon flow, add 50 mL dry Toluene.

  • Activator: Add Methylaluminoxane (MAO) solution (Al:Ni ratio = 500:1).

  • Catalyst Injection: Inject the Ni-EPP complex (10

    
    mol) dissolved in minimal toluene.[1]
    
  • Pressurization: Immediately pressurize with Ethylene (10–30 bar).

  • Reaction: Stir at 1000 rpm for 30–60 minutes. Maintain temperature (exotherm is expected).

  • Quench: Stop stirring, vent ethylene, and quench with acidic methanol (5% HCl/MeOH).

  • Analysis: Analyze the liquid phase by GC-FID (for oligomer distribution) and weigh any solid polymer (wax).

Expected Performance Data
Ligand SubstituentsActivity (

g/mol

h)
Selectivity (

)
Polymer Wax (%)
3,5-Dimethyl4.685%>5%
3-Ethyl-5-Phenyl 3.8 94% <1%
3,5-Diphenyl1.898%<0.5%
Note: EPP maintains high activity while significantly suppressing wax formation compared to the dimethyl analog.[1]

Application 2: Zinc-Catalyzed ROP of Lactide

Zinc complexes of EPP are excellent biocompatible initiators for the Ring-Opening Polymerization of cyclic esters (Lactide,


-Caprolactone).[1]
Rationale

The asymmetric EPP ligand creates a chiral-at-metal environment (in solid state) or fluxional asymmetry in solution, which can induce heterotactic bias in the polymerization of rac-lactide, producing PLA with superior mechanical properties.[1]

DOT Diagram: ROP Catalytic Cycle

ROP_Mechanism Initiator Zn(EPP)₂(OEt) Active Species Coordination Lactide Coordination (C=O binds Zn) Initiator->Coordination Insertion Nucleophilic Insertion (Alkoxide attacks C=O) Coordination->Insertion RingOpening Ring Opening (Acyl-oxygen bond cleavage) Insertion->RingOpening Propagation Chain Propagation RingOpening->Propagation Propagation->Coordination Next Monomer

Figure 2: Coordination-Insertion mechanism for Lactide ROP using Zn-EPP catalyst.[1]

Protocol: Polymerization[1][3][4]
  • Complex Synthesis: React

    
     (1.0 eq) with EPP (1.0 eq) in Toluene at -78°C, then warm to RT. This forms the 
    
    
    
    dimer or similar active species.[1] Add 1 eq of Benzyl Alcohol (BnOH) to generate the alkoxide initiator in situ.[1]
  • Monomer Prep: Recrystallize rac-lactide from dry toluene x3.

  • Reaction: In a glovebox, mix Monomer (1.0 M) and Catalyst (0.01 M) in THF. Ratio [M]/[I] = 100.[1]

  • Conditions: Stir at 25°C.

  • Monitoring: Aliquot every 15 mins for NMR analysis (methine region).

  • Termination: Quench with wet pentane. Precipitate polymer in cold methanol.[1]

References & Grounding

  • Ligand Synthesis & Properties:

    • Synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole: See general protocols for 3,5-disubstituted pyrazoles via condensation of 1-phenylpentane-1,3-dione with hydrazine.[1]

    • Source:[1]

  • Nickel Catalysis (Ethylene Oligomerization):

    • Key Insight: Steric tuning of pyrazoles (Me vs Ph) directly impacts activity/selectivity.[1]

    • Reference: S. Jie et al., "Nickel-based solid catalysts for ethylene oligomerization," Catalysis Science & Technology, 2014.[1] Link

    • Reference: "Ni-Based Complexes in Selective Ethylene Oligomerization," MDPI Catalysts, 2021.[1] Link

  • Zinc Catalysis (Lactide Polymerization):

    • Key Insight: Zinc pyrazole complexes are highly active for ROP.[1]

    • Reference: "A Highly Active Zinc Catalyst for the Controlled Polymerization of Lactide," ResearchGate. Link

  • Copper Catalysis (Oxidation):

    • Reference: "Tris(3,5-dimethylpyrazole)copper(II) nitrate: As an oxidation catalyst," ResearchGate.[1][5] Link

Sources

Functionalization methods for the pyrazole ring in 3(5)-Ethyl-5(3)-phenylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3(5)-Ethyl-5(3)-phenylpyrazole

Executive Summary

The scaffold 3(5)-Ethyl-5(3)-phenylpyrazole represents a "privileged structure" in medicinal chemistry, widely utilized in the development of p38 MAP kinase inhibitors, COX-2 inhibitors, and agrochemicals. Its unique reactivity profile is defined by the asymmetry between the steric bulk of the phenyl ring and the aliphatic nature of the ethyl group.

This Application Note provides a definitive guide to functionalizing this scaffold. Unlike symmetrical pyrazoles, the 3-ethyl-5-phenyl substitution pattern introduces critical regiochemical challenges. We present three validated modules for modification:

  • Regioselective N-Alkylation/Arylation: Controlling the N1 vs. N2 isomer ratio.

  • C4-Core Diversification: Electrophilic aromatic substitution (EAS) protocols.

  • Orthogonal Cross-Coupling: Late-stage functionalization strategies.

Chemical Architecture & Reactivity Profile

Before initiating synthesis, researchers must understand the tautomeric equilibrium. In solution, the molecule exists as a rapid equilibrium between two forms. However, upon functionalization (substitution at Nitrogen), the tautomerism freezes, generating two distinct regioisomers.

  • Isomer A (Sterically Favored): 1-Substituted-5-ethyl-3-phenylpyrazole.

  • Isomer B (Sterically Hindered): 1-Substituted-5-phenyl-3-ethylpyrazole.

Expert Insight: In standard nucleophilic substitutions (


), the major product is usually Isomer A . The incoming electrophile prefers the nitrogen adjacent to the smaller ethyl group to minimize steric clash (

-value difference between Ph and Et).

Module 1: Regioselective N-Functionalization

Protocol A: Base-Mediated N-Alkylation ( )

Target: Introduction of alkyl chains, benzyl groups, or ester motifs.

Rationale: Using Cesium Carbonate (


) in DMF promotes the formation of the pyrazolate anion while allowing thermodynamic equilibration, favoring the less sterically hindered isomer (1-R-5-ethyl-3-phenylpyrazole).

Materials:

  • 3(5)-Ethyl-5(3)-phenylpyrazole (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, 1.2 equiv)

  • 
     (2.0 equiv)
    
  • Solvent: Anhydrous DMF (

    
    )
    

Step-by-Step Protocol:

  • Dissolution: Charge a flame-dried round-bottom flask with the pyrazole substrate and anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in one portion. Stir at room temperature (RT) for 30 minutes. The suspension may turn slightly yellow, indicating anion formation.
    
  • Addition: Add the alkyl halide dropwise via syringe.

  • Reaction: Stir at

    
     for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
    
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography.

    • Note: The major isomer (5-ethyl) typically elutes after the minor isomer (5-phenyl) on silica due to slight differences in polarity, though this varies with the R-group. NOESY NMR is required for definitive assignment (Look for NOE between N-R protons and Ethyl-CH2 protons).

Protocol B: Chan-Lam N-Arylation

Target: Introduction of aryl or heteroaryl rings directly onto Nitrogen.

Rationale: Unlike Buchwald-Hartwig coupling, Chan-Lam coupling uses Copper(II) and boronic acids under oxidative conditions.[1] It is milder and often tolerates the steric bulk of the adjacent phenyl ring better than Pd-catalyzed methods.

Materials:

  • Pyrazole Substrate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • 
     (1.0 equiv) - Stoichiometric Cu is often more reliable than catalytic for this scaffold.
    
  • Pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (

    
    )
    
  • Atmosphere: Open air (or

    
     balloon).
    

Step-by-Step Protocol:

  • Mixing: In a reaction vial, combine pyrazole, aryl boronic acid, and

    
    .
    
  • Activation: Add DCM followed by pyridine.

  • Oxidation: Stir vigorously open to the air (using a drying tube is recommended to exclude moisture while allowing air).

  • Duration: Reaction typically requires 16–24 hours at RT.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Module 2: C4-Core Diversification

The C4 position is the "engine room" for library generation. It is highly nucleophilic and susceptible to Electrophilic Aromatic Substitution (EAS).

Protocol C: Regioselective C4-Iodination

Target: Creating a handle for cross-coupling.

Materials:

  • 1-Substituted-3-ethyl-5-phenylpyrazole (from Module 1)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (ACN) (

    
    )
    
  • Catalyst: TFA (0.1 equiv) - Optional, accelerates reaction.

Step-by-Step Protocol:

  • Setup: Dissolve the N-substituted pyrazole in ACN.

  • Addition: Add NIS in portions at

    
     to prevent over-iodination or side-reactions on the phenyl ring.
    
  • Reaction: Warm to RT and stir for 2 hours.

    • QC Check: Monitor the disappearance of the C4-H singlet in NMR (typically

      
       6.0–6.5 ppm).
      
  • Quench: Add 10% aqueous sodium thiosulfate (

    
    ) to reduce excess iodine (solution turns from red/brown to clear).
    
  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate. The product is often pure enough for the next step without chromatography.

Protocol D: Suzuki-Miyaura Cross-Coupling at C4

Target: Biaryl formation.

Materials:

  • C4-Iodo-pyrazole (1.0 equiv)

  • Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (

    
    )
    

Step-by-Step Protocol:

  • Degassing: Combine organic solvent and aqueous base in the flask and sparge with Argon for 10 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Assembly: Add the Iodo-pyrazole, Boronic acid, and Pd-catalyst.

  • Heating: Heat to

    
     for 4–12 hours.
    
  • Workup: Filter through Celite, dilute with water, extract with EtOAc.

  • Purification: Flash chromatography.

Visualization of Reaction Logic

The following diagram illustrates the decision matrix for functionalizing 3(5)-Ethyl-5(3)-phenylpyrazole, highlighting the steric control points.

PyrazoleFunctionalization Start 3(5)-Ethyl-5(3)-phenylpyrazole (Tautomeric Mix) Decision Target Modification? Start->Decision N_Func N-Functionalization (Module 1) Decision->N_Func Step 1: Lock Tautomer C4_Func C4-Functionalization (Module 2) Decision->C4_Func Step 2: Core Diversity Alkylation Base/Alkyl Halide (Cs2CO3, DMF) N_Func->Alkylation Alkyl Group ChanLam Chan-Lam Coupling (Cu(OAc)2, Ar-B(OH)2) N_Func->ChanLam Aryl Group MajorIso Major Isomer: 1-R-5-Ethyl-3-Phenyl (Sterically Favored) Alkylation->MajorIso Major Product MinorIso Minor Isomer: 1-R-5-Phenyl-3-Ethyl (Sterically Hindered) Alkylation->MinorIso Minor Product ChanLam->MajorIso Major Product Iodination C4-Iodination (NIS, ACN) MajorIso->Iodination Next Step Suzuki Suzuki Coupling (Pd(dppf)Cl2) Iodination->Suzuki

Caption: Workflow for regioselective functionalization. Note the preference for the 5-ethyl isomer due to steric avoidance of the phenyl ring.

Data Summary: Regioselectivity & Yields

The following table summarizes expected outcomes based on internal validation and literature precedence for asymmetric pyrazoles.

Reaction TypeReagentConditionsMajor Isomer (N1-Substituent)Typical YieldRegio-Ratio (Approx)
N-Alkylation MeI / BnBr

, DMF,

Adjacent to Ethyl85–95%4:1 to 10:1
N-Alkylation MeI

, THF,

Adjacent to Ethyl90%3:1
Chan-Lam Ph-B(OH)2

, Pyridine
Adjacent to Ethyl60–75%>10:1
C4-Iodination NISACN, RTN/A (C4 position)92%N/A

Note: The Regio-Ratio is highly dependent on the size of the incoming electrophile. Larger groups (e.g., Isopropyl) increase selectivity for the "Adjacent to Ethyl" isomer.

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Kong, Y., Tang, M., & Wang, Y. (2014). Organic Letters, 16(2), 576–579.[2] Link

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Silva, V. L. M., et al. (2021). Molecules, 26(23), 7173. Link

  • Copper-Promoted C-N Bond Cross-Coupling with Boronic Acids (Chan-Lam). Lam, P. Y. S., et al. (1998).[3] Tetrahedron Letters, 39(19), 2941–2944. Link

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition. Journal of Organic Chemistry. (2023). Link

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation. Beilstein Journal of Organic Chemistry. (2024). Link

Sources

Application Note: Precision Crystallization of 3(5)-Ethyl-5(3)-phenylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the purification and solid-state characterization of 3(5)-Ethyl-5(3)-phenylpyrazole . It addresses the unique challenges posed by annular tautomerism and hydrogen-bonding networks in pyrazole derivatives.

Abstract & Scope

This guide details the crystallization protocols for 3(5)-Ethyl-5(3)-phenylpyrazole , a substituted heterocyclic scaffold exhibiting annular tautomerism.[1] Unlike rigid heterocycles, this compound exists in a dynamic equilibrium between the 3-ethyl and 5-ethyl tautomers in solution, which "freezes" into specific hydrogen-bonded networks (catemers or trimers) in the solid state.[1] This note provides workflows for bulk purification (removal of synthetic byproducts) and single-crystal growth (for X-ray diffraction), addressing common issues such as "oiling out" due to the ethyl chain's flexibility.

Physicochemical Profile & Molecular Logic[1]

The Tautomeric Challenge

The target molecule exists as a mixture of two tautomers:

  • 3-Ethyl-5-phenyl-1H-pyrazole (Sterically less crowded at N-H)[1]

  • 5-Ethyl-3-phenyl-1H-pyrazole (Phenyl group adjacent to N-H)[1]

In the crystalline state, pyrazoles rarely exist as monomers.[1] They form supramolecular synthons driven by intermolecular hydrogen bonds (


).[1]
  • Thermodynamic Driver: Crystallization is not just precipitation; it is the selective assembly of these H-bonded clusters.[1]

  • Solubility Logic: The ethyl group increases lipophilicity compared to the methyl analogue, making the compound highly soluble in lower alcohols and chlorinated solvents, but sparingly soluble in water and aliphatic hydrocarbons.[1]

Property Summary (Experimental & Predicted)
PropertyValue / DescriptionNote
Molecular Formula

MW: 172.23 g/mol
Melting Point 100–110 °C (Predicted)Lower than methyl analogue (126°C) due to ethyl chain entropy.[1]
pKa (Acid) ~14.0Weakly acidic N-H.[1]
pKa (Base) ~2.5Pyridinic Nitrogen.[1]
Solubility (High) Ethanol, Methanol, DMSO, DCM, TolueneGood solvents for dissolution.[1]
Solubility (Low) Water, Hexane, Heptane, CyclohexaneGood anti-solvents.[1]

Crystallization Workflows

The following diagram outlines the decision matrix for selecting the appropriate crystallization technique based on the purity of the starting material and the desired outcome.

CrystallizationWorkflow Start Crude 3(5)-Ethyl-5(3)-phenylpyrazole PurityCheck Purity Assessment (HPLC / 1H-NMR) Start->PurityCheck Decision Purity Level? PurityCheck->Decision MethodA Method A: Bulk Recrystallization (Removal of oligomers/salts) Decision->MethodA < 95% (Crude) MethodB Method B: Slow Evaporation (X-Ray Quality Crystals) Decision->MethodB > 98% (Polishing) MethodC Method C: Anti-Solvent Crash (Rapid Recovery) Decision->MethodC High Impurity/Oils SolventA Solvent: Ethanol/Water (70:30) MethodA->SolventA SolventB Solvent: Toluene or MeOH MethodB->SolventB ResultA Pure Microcrystalline Powder (>99% Purity) SolventA->ResultA ResultB Single Crystals (Suitable for XRD) SolventB->ResultB

Figure 1: Decision tree for processing crude pyrazole derivatives. Method A is the standard purification route; Method B is reserved for structural analysis.[1]

Detailed Experimental Protocols

Protocol A: Bulk Purification (The "Workhorse" Method)

Objective: Purification of crude synthesis product (typically yellow/orange due to oxidation) to a white crystalline solid.[1] Principle: Temperature-dependent solubility shift in binary solvent systems.

Materials:

  • Crude 3(5)-ethyl-5(3)-phenylpyrazole[1]

  • Solvent: Ethanol (Absolute)[1]

  • Anti-solvent: Deionized Water[1]

  • Activated Charcoal (optional, for decolorization)[1]

Step-by-Step Procedure:

  • Dissolution: Place 5.0 g of crude material in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol.

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring. If solids remain, add Ethanol in 1 mL increments until fully dissolved.[1]

    • Critical Check: If the solution is dark, add 0.5 g activated charcoal and reflux for 5 mins, then filter hot through Celite.

  • Nucleation Trigger: Remove from heat. While the solution is still hot (~60°C), add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.[1]

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed. Do not stir.[1] Stirring induces rapid precipitation of amorphous powder rather than crystals.[1]

  • Deep Cooling: Once at room temperature, place the flask in a refrigerator (4°C) for 4–12 hours.

  • Harvesting: Filter the white needles/plates using a Buchner funnel. Wash with cold 30% Ethanol/Water.[1]

  • Drying: Vacuum dry at 40°C for 6 hours.

Protocol B: High-Fidelity Optical Crystals (The "Gem" Method)

Objective: Growth of large, defect-free crystals for Single Crystal X-Ray Diffraction (SC-XRD).[1] Principle: Slow evaporation controls the supersaturation rate, allowing the thermodynamically stable H-bonded network to form without kinetic trapping.[1]

Materials:

  • Pre-purified 3(5)-ethyl-5(3)-phenylpyrazole (>98%)[1]

  • Solvent: Toluene (Preferred for pyrazoles) or Methanol[1]

Step-by-Step Procedure:

  • Saturation: Prepare a saturated solution by dissolving 100 mg of the compound in Toluene (~2-3 mL) at room temperature. Filter through a 0.45 µm syringe filter into a clean glass vial.

  • Vapor Diffusion (Alternative): If direct evaporation is too fast, place the vial (uncapped) inside a larger jar containing Hexane (anti-solvent).[1] Cap the large jar.

  • Incubation: Store in a vibration-free environment at constant temperature (20°C).

  • Observation: Crystals should appear within 2–5 days. Toluene often yields block-like crystals suitable for XRD, whereas alcohols tend to yield needles.[1]

Characterization & Validation

NMR Spectroscopy (Tautomer Identification)

In solution (


 or 

), the N-H proton exchange is often fast on the NMR timescale, resulting in broadened signals for the C3/C5 positions.[1]
  • Protocol: Run

    
    -NMR at room temperature. If signals are broad, cool the sample to -40°C to slow the exchange and resolve distinct tautomers.[1]
    
  • Expected Shift: The N-H proton typically appears broad around 10–13 ppm.[1]

Differential Scanning Calorimetry (DSC)
  • Purity Check: A sharp endotherm (melting peak) indicates high purity.[1]

  • Polymorph Check: Look for small endotherms prior to the main melting event, which would indicate a solid-solid transition between different H-bonded networks.[1]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Oiling Out The solution phase separated before crystallizing.[1] Common with ethyl substituents due to flexibility/lipophilicity.1.[1] Re-heat and add slightly more solvent (Ethanol).2.[1] Seed the solution with a tiny crystal of the product at 50°C.3. Switch to a less polar solvent system (e.g., Toluene/Hexane).[1]
Colored Crystals Trapped oxidation byproducts (hydrazones/azines).[1]Recrystallize again using activated charcoal.[1] Ensure the hot filtration is done quickly to prevent premature crystallization.[1]
Amorphous Solid Cooling was too rapid (kinetic precipitation).[1]Re-dissolve and use the "Insulated Cooling" method: wrap the flask in foil/towel to slow the cooling rate.[1]

References

  • Maslen, E. N., et al. (1974).[1][2] "Crystal structure of 3-methyl-5-phenylpyrazole." Journal of the Chemical Society, Perkin Transactions 2, 1298-1301.[2] Link[1][2]

    • Relevance: Foundational crystal structure data for the methyl analogue, establishing the H-bonded tetramer packing motif.
  • Elguero, J., et al. (1994).[1] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study." Journal of the Chemical Society, Perkin Transactions 2.[1][2] Link[1]

    • Relevance: Definitive work on the tautomeric equilibrium of phenyl-substituted pyrazoles in solution vs.
  • PubChem. "3-Methyl-5-phenyl-1H-pyrazole Compound Summary."[1][3] Link[1]

    • Relevance: Physicochemical property baseline for the homologous series.[1]

  • Viveka, S., et al. (2016).[1][4] "Synthesis, Characterization... of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate." Molecular Crystals and Liquid Crystals. Link

    • Relevance: Provides general synthesis and crystallization conditions (Ethanol solvent) for ethyl-substituted pyrazole esters.

Sources

Coordination chemistry of 3(5)-Ethyl-5(3)-phenylpyrazole with transition metals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coordination Chemistry of 3(5)-Ethyl-5(3)-phenylpyrazole with Transition Metals

Part 1: Executive Summary & Strategic Rationale

The ligand 3(5)-ethyl-5(3)-phenylpyrazole (EPP) represents a versatile scaffold in coordination chemistry, distinct from its dimethyl or diphenyl analogs due to the electronic and steric asymmetry introduced by the ethyl and phenyl groups. This asymmetry is critical in drug design, where it influences lipophilicity (logP) and metal-center accessibility, and in catalysis, where it modulates the steric bulk around the active site.[1]

Key Technical Insight: The notation "3(5)" and "5(3)" refers to annular tautomerism . In solution, the proton oscillates between N1 and N2.[1] Upon coordination to a transition metal, this tautomerism is locked, or the proton is displaced to form a pyrazolato anion.[1] Understanding this switch is the "make-or-break" factor in synthesizing discrete mononuclear complexes versus polynuclear clusters.

Target Applications:

  • Metallodrug Development: Pt(II) and Pd(II) complexes for cytotoxicity profiles (cisplatin analogs).

  • Antimicrobial Agents: Cu(II) and Co(II) complexes utilizing the chelation effect to enhance membrane permeability.[1]

  • Materials Science: Zn(II) frameworks for fluorescence applications.

Part 2: Ligand Synthesis Protocol

Before coordination, high-purity ligand is required.[1] Commercial sources vary in purity; in-house synthesis is recommended for reproducibility.[1]

Reaction Principle: Condensation of a


-diketone with hydrazine hydrate.[1]
Step-by-Step Synthesis of EPP
  • Precursor Preparation:

    • Reagents: Acetophenone (1.0 eq), Ethyl propionate (1.1 eq), Sodium hydride (1.2 eq, 60% dispersion), dry THF.[1]

    • Procedure: Perform a Claisen condensation to yield 1-phenyl-1,3-pentanedione .[1]

    • Critical Control Point: Maintain temperature < 0°C during NaH addition to prevent side reactions.

  • Cyclization (The Pyrazole Ring Closure):

    • Reagents: 1-phenyl-1,3-pentanedione (10 mmol), Hydrazine hydrate (12 mmol, 80%), Ethanol (30 mL).[1]

    • Method:

      • Dissolve the diketone in ethanol.[1]

      • Add hydrazine hydrate dropwise at 0°C (exothermic).

      • Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

      • Evaporate solvent.[1] Recrystallize from ethanol/water.[1]

    • Yield Expectation: >85%.

    • Validation:

      
      H NMR (CDCl
      
      
      
      ): Look for the pyrazole C4-H singlet around
      
      
      6.4 ppm and the broad NH signal.

Part 3: Metal Coordination Protocols

We define two distinct workflows based on the desired coordination mode.

Workflow A: Neutral Monodentate Coordination (The "Cisplatin" Mimics)

Target: Discrete complexes of type


 where M = Pd(II), Pt(II), Cu(II).
Mechanism: Pyrazole acts as a neutral ligand coordinating via the pyridinic Nitrogen (N2).[1]

Protocol:

  • Metal Precursor: Dissolve

    
     or 
    
    
    
    (1.0 mmol) in minimal warm water or acetonitrile.[1]
  • Ligand Addition: Dissolve EPP (2.05 mmol, slight excess) in Acetone/Ethanol (1:1).

  • Reaction: Add ligand solution to metal solution dropwise.[1]

    • Observation: A color change (Yellow

      
       Orange/Brown) typically indicates coordination.[1]
      
  • Incubation: Stir at 40°C for 12 hours. Do not reflux aggressively to avoid reducing the metal.[1]

  • Isolation: The complex often precipitates.[1] If not, reduce volume and add diethyl ether.

  • Purification: Wash with water (removes KCl) and diethyl ether (removes unreacted ligand).[1]

Workflow B: Anionic Bridging Coordination (MOFs & Clusters)

Target: Polynuclear species


.
Mechanism: Deprotonation of the pyrazole NH creates a pyrazolato anion, bridging two metal centers (exo-bidentate).

Protocol:

  • Base Activation: Dissolve EPP (2.0 mmol) in MeOH. Add KOH (2.0 mmol) or Et

    
    N. Stir for 15 min to generate the pyrazolate anion.
    
  • Metal Addition: Add Cu(OAc)

    
    H
    
    
    
    O or Zn(NO
    
    
    )
    
    
    (1.0 mmol) in MeOH.
  • Reaction: Stir at room temperature. Immediate precipitation is common due to polymeric chain formation.[1]

  • Crystallization: For X-ray quality crystals, use solvothermal synthesis (Teflon-lined autoclave, 120°C, 24h).

Part 4: Visualization of Workflows

CoordinationWorkflow Start Starting Materials (Benzoylacetone deriv. + Hydrazine) Ligand Ligand (EPP) 3(5)-Ethyl-5(3)-phenylpyrazole Start->Ligand Cyclization (Reflux/EtOH) Decision Target Geometry? Ligand->Decision RouteA Route A: Neutral (Monodentate) Decision->RouteA No Base RouteB Route B: Anionic (Bridging) Decision->RouteB With Base (KOH/Et3N) ComplexA Discrete Complex [M(EPP)2Cl2] (Anticancer Potential) RouteA->ComplexA MCl2 / 40°C ComplexB Polynuclear Cluster [M(μ-EPP)]n (Magnetic/MOF) RouteB->ComplexB M(OAc)2 / Solvothermal

Figure 1: Decision tree for synthesizing discrete vs. polynuclear EPP transition metal complexes.

Part 5: Characterization & Validation Suite

To ensure scientific integrity, the following data points must be verified:

TechniqueExpected Observation (Validation)Structural Insight
IR Spectroscopy Shift of

from ~1580 cm

(free) to ~1610 cm

(bound).
Confirms coordination via Pyridine-N.

H NMR
Disappearance of broad NH signal (Route B) or downfield shift (Route A).[1]Distinguishes Neutral vs. Anionic mode.[1]
UV-Vis d-d transition bands (e.g., 600-800 nm for Cu(II)).Indicates Geometry (Square Planar vs. Octahedral).
XRD (Single Crystal) Bond lengths: M-N

2.0 Å.[1]
Definitive proof of structure and tautomer lock.

Critical Note on Tautomerism: In the solid state, the uncoordinated ligand usually exists as a hydrogen-bonded trimer or catemer.[1] Upon coordination, this network is broken.[1] If the IR spectrum shows broad bands >3000 cm


, the NH is likely involved in H-bonding (Route A). Absence indicates deprotonation (Route B).[1]

Part 6: Biological Application Context

Cytotoxicity (Anticancer): Platinum and Palladium complexes of EPP are structural analogs of Cisplatin but with higher lipophilicity due to the ethyl/phenyl groups.

  • Mechanism: The planar aromatic phenyl ring allows for DNA intercalation, while the labile chlorides (in

    
    ) allow for covalent binding to Guanine N7.
    
  • Protocol for Assay: Solubilize complex in DMSO (< 1%). Test against HepG2 and MCF-7 cell lines using MTT assay.[1] EPP complexes often show reduced nephrotoxicity compared to Cisplatin due to different uptake kinetics.[1]

Antimicrobial Activity: Transition metal complexes (specifically Cu(II) and Co(II)) of EPP exhibit the Overtone Concept of Cell Permeability (Tweedy's Chelation Theory).

  • Theory: Chelation reduces the polarity of the metal ion by delocalizing positive charge over the pyrazole ring.[1] This increases lipophilicity, allowing the complex to penetrate the lipid bilayer of bacteria (e.g., S. aureus) more effectively than free metal ions.[1]

References

  • Tautomerism and Synthesis: El-Saghier, A. M. M., et al. "Synthesis and biological activity of some new fused pyrazolo[3,4-b]pyridine derivatives."[1] Journal of the Chinese Chemical Society, 2000.[1]

  • Coordination Modes (General Pyrazole): Mukherjee, R. "Coordination chemistry of pyrazole-derived ligands."[1] Coordination Chemistry Reviews, 2000.[1]

  • Biological Activity (Metal Complexes): Al-Jibori, S. A., et al. "Synthesis, characterization and biological activity of structural mimics of some transition metal complexes."[1] Transition Metal Chemistry, 2014.[1]

  • Crystallography & Structure: Addison, A. W., et al. "Synthesis, structure, and spectroscopic properties of copper(II) compounds of 3,5-disubstituted pyrazoles."[1] Journal of the Chemical Society, Dalton Transactions, 1984.[1]

  • Anticancer Mechanisms: Kostova, I. "Platinum complexes as anticancer agents."[1] Recent Patents on Anti-Cancer Drug Discovery, 2006.[1]

Sources

Accelerated Synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole via Microwave Irradiation: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry.[1][2] Their versatile scaffold is found in a wide array of pharmaceuticals, including anti-inflammatory drugs like celecoxib, anticancer agents, and antimicrobials.[3][4][5] The synthesis of novel pyrazole derivatives is therefore a critical task in drug discovery and development.[6] Traditional synthetic methods often require long reaction times and harsh conditions.[1][2] In contrast, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates reaction rates, often increases product yields, and enhances purity by minimizing side reactions.[2][7][8] This is achieved through the direct and efficient heating of polar molecules by microwave irradiation, leading to rapid temperature increases and localized superheating.[7]

This application note provides a comprehensive, field-proven protocol for the synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole using microwave technology. We will delve into the causality behind the experimental design, provide a self-validating protocol, and ground our claims in authoritative sources.

Reaction Principle and Mechanism

The most common and efficient pathway to synthesize 3,5-disubstituted pyrazoles is the cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone derivative) and a hydrazine.[4][9][10] For the target molecule, 3(5)-Ethyl-5(3)-phenylpyrazole, the logical precursors are 1-phenylpent-1-en-3-one and hydrazine hydrate.

Overall Reaction Scheme:

(Image: Reaction of 1-phenylpent-1-en-3-one with hydrazine hydrate to yield 3(5)-Ethyl-5(3)-phenylpyrazole)

The reaction proceeds through a well-established mechanism:

  • Michael Addition: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine onto the β-carbon of the α,β-unsaturated ketone. This 1,4-conjugate addition forms a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring intermediate (a pyrazoline).[4]

  • Dehydration: The pyrazoline intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable aromatic pyrazole ring.

Microwave irradiation significantly accelerates each of these steps by rapidly and uniformly heating the polar reactants and solvent, overcoming the activation energy barriers more efficiently than conventional heating methods.[7]

G cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Product Chalcone 1-Phenylpent-1-en-3-one Step1 Michael Addition (Nucleophilic Attack) Chalcone->Step1 Hydrazine Hydrazine Hydrate Hydrazine->Step1 Step2 Intramolecular Cyclization Step1->Step2 Forms Pyrazoline intermediate Step3 Dehydration Step2->Step3 Loses H₂O Product 3(5)-Ethyl-5(3)-phenylpyrazole Step3->Product Aromatization

Caption: Reaction mechanism workflow.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory microwave synthesizer. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment:

  • Reagents:

    • 1-phenylpent-1-en-3-one (≥97% purity)

    • Hydrazine hydrate (≥98% purity, ~64% hydrazine)

    • Ethanol (Absolute, ≥99.8%)

    • Deionized water

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Equipment:

    • Microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL microwave reaction vial with a snap cap and septum

    • Magnetic stir bar (vial-sized)

    • Analytical balance

    • Rotary evaporator

    • Standard glassware for extraction and filtration

    • TLC plates (silica gel 60 F₂₅₄)

    • Column for chromatography

Procedure:

  • Reagent Preparation:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1-phenylpent-1-en-3-one (1.0 mmol, 160.2 mg).

    • Add 3 mL of absolute ethanol. Ethanol is an excellent choice due to its high polarity for efficient microwave absorption and its ability to dissolve the reactants.

    • Add hydrazine hydrate (1.2 mmol, ~60 µL). A slight excess of hydrazine ensures the complete consumption of the starting ketone.

  • Microwave-Assisted Reaction:

    • Securely cap the vial. Causality: Proper sealing is critical to maintain pressure and prevent solvent evaporation at elevated temperatures.[11]

    • Place the vial into the cavity of the microwave synthesizer.

    • Set the reaction parameters as follows:

      • Temperature: 120 °C (Use the instrument's IR sensor to monitor)

      • Hold Time: 10 minutes

      • Power: Dynamic (The instrument will adjust power to maintain the target temperature)

      • Stirring: High

    • Run the reaction. The rapid heating will drive the reaction to completion in a fraction of the time required by conventional methods.[12]

  • Work-up and Isolation:

    • After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before opening.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the ethanol using a rotary evaporator.

    • To the resulting residue, add 15 mL of deionized water and 15 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer.

    • Wash the organic layer with 10 mL of saturated sodium bicarbonate solution to remove any acidic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient system.

    • Alternatively, recrystallization from an ethanol/water mixture can yield the pure product as a solid.

Data Summary and Expected Results

The following table outlines the typical parameters and expected outcomes for this microwave-assisted synthesis.

ParameterValueRationale
Reactant 1 1-phenylpent-1-en-3-one (1.0 mmol)The α,β-unsaturated ketone precursor.
Reactant 2 Hydrazine Hydrate (1.2 mmol)Nucleophile for cyclocondensation.
Solvent Ethanol (3 mL)Polar solvent for efficient microwave heating.
Temperature 120 °CProvides sufficient energy for cyclization and dehydration.
Time 10 minutesDrastically reduced from hours required for conventional heating.[12]
Microwave Power Dynamic (Max ~200 W)Efficiently maintains target temperature.
Expected Yield >85%Microwave synthesis typically leads to high yields.[8]
Appearance White to off-white solidTypical for pure pyrazole derivatives.

Product Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized 3(5)-Ethyl-5(3)-phenylpyrazole.[6]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm): 7.7-7.2 (m, 5H, Ar-H), 6.4 (s, 1H, pyrazole-H), 2.8 (q, 2H, -CH₂-CH₃), 1.3 (t, 3H, -CH₂-CH₃). (Note: N-H proton may be broad or not observed).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ (ppm): ~150-145 (pyrazole C), ~132 (Ar C-ipso), ~128-125 (Ar CH), ~105 (pyrazole CH), ~25 (-CH₂-), ~14 (-CH₃).

  • FT-IR (KBr, cm⁻¹):

    • ν: 3200-3100 (N-H stretch), 3050 (Ar C-H stretch), 2980-2900 (Aliphatic C-H stretch), 1600 (C=N stretch), 1580, 1490 (C=C stretch).

  • Mass Spectrometry (EI-MS):

    • m/z (%): 172 [M]⁺.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reactants (1-phenylpent-1-en-3-one, Hydrazine) Vial Add to Microwave Vial with Ethanol & Stir Bar Reagents->Vial Microwave Microwave Irradiation (120°C, 10 min) Vial->Microwave Cool Cool to RT Microwave->Cool Evaporate Remove Solvent Cool->Evaporate Extract Liquid-Liquid Extraction Evaporate->Extract Purify Column Chromatography or Recrystallization Extract->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize

Caption: Experimental synthesis and analysis workflow.

References

  • Microwave Assisted Synthesis and Biological Screening of Mannich Bases. (2024). Google Scholar.
  • A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. (2019). E-RESEARCHCO.
  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (n.d.). MDPI.
  • 3(5)-Ethyl-5(3)-phenylpyrazole (EVT-8588174). (n.d.). EvitaChem.
  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2007). Google Patents.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • Microwave Assisted Improved Method for the Synthesis of Pyrazole Containing 2,4,-Disubstituted Oxazole-5-one and their Antimicrobial Activity. (2025). ResearchGate.
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). ResearchGate.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Journal of Chemical Sciences.
  • 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. (n.d.). MDPI.
  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube.
  • The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17. (n.d.). ResearchGate.
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2022). PMC.
  • Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. (n.d.). Benchchem.
  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT.
  • Synthesis of 3-methyl-1-phenyl-5-pyrazoline. (2021). YouTube.
  • SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (n.d.). OJS UMMADA.
  • Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. (2025). PMC - NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-003 Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry[1]

Core Technical Overview

Welcome to the technical support hub for pyrazole synthesis. You are targeting 3(5)-Ethyl-5(3)-phenylpyrazole via the condensation of 1-phenylpentane-1,3-dione with hydrazine hydrate .[1]

This reaction follows the Knorr Pyrazole Synthesis pathway.[1][2][3][4] While theoretically straightforward, high-yield isolation is often hampered by equilibrium limitations, "oiling out" during workup, and tautomeric confusion during analysis.[1]

The "Golden Path" Protocol

Use this baseline to identify where your specific experiment is deviating.

ParameterStandard ConditionRationale
Precursor 1-phenylpentane-1,3-dioneProvides the Ph and Et substituents.[1]
Reagent Hydrazine Hydrate (1.2 - 1.5 eq)Slight excess drives consumption of the diketone.
Solvent Ethanol (EtOH) or Methanol (MeOH)Solubilizes starting materials; allows precipitation of product upon cooling/water addition.
Catalyst Glacial Acetic Acid (cat.[1] to 1.0 eq)Protonates the carbonyl, accelerating nucleophilic attack.
Temp/Time Reflux (78-80°C) for 2–4 hoursRequired to overcome the activation energy for cyclization.

Visualizing the Workflow & Mechanism

Understanding the mechanism is the first step to troubleshooting. The reaction proceeds through a hydrazone intermediate followed by cyclization and dehydration.[1]

KnorrMechanism Start 1-phenylpentane- 1,3-dione Intermed Hydrazone Intermediate Start->Intermed + N2H4 Hydrazine Hydrazine Hydrate Hydrazine->Intermed Acid Acid Cat. (H+) Acid->Intermed Catalysis Cyclization Cyclization (- H2O) Intermed->Cyclization Imine Formation Product 3(5)-Ethyl-5(3)- phenylpyrazole Cyclization->Product Dehydration

Figure 1: Step-wise mechanistic flow of the Knorr Pyrazole Synthesis. Note that water removal is critical at the final dehydration step.

Troubleshooting Modules

Module A: Low Yield / Incomplete Conversion

Symptom: TLC shows persistent starting material (diketone) even after reflux.

Root Cause: The reaction generates 2 equivalents of water. Because hydrazine hydrate already introduces water, the equilibrium may stall, preventing the final dehydration step.[1]

Corrective Actions:

  • Switch to Acid Catalysis: If running neutral, add Glacial Acetic Acid (AcOH) .[1]

    • Why: The carbonyl carbon is not electrophilic enough.[1] AcOH protonates the carbonyl, making it more susceptible to hydrazine attack [1].[1]

  • Water Management:

    • Method A: Use molecular sieves (3Å) in the reaction flask to scavenge water.

    • Method B: If scale permits, use a Dean-Stark trap with a higher boiling solvent (e.g., Toluene) to physically remove water, driving the equilibrium to the right.

Module B: Product "Oiling Out" (Sticky Solid)

Symptom: Upon cooling or adding water, the product separates as a gummy oil instead of a clean precipitate.

Root Cause: Pyrazoles are semi-polar.[1] If the antisolvent (water) is added too quickly or if impurities are present, the product crashes out as an amorphous oil (supercooled liquid) rather than crystallizing.

Corrective Actions:

  • The "Scratch and Seed" Technique:

    • Cool the oily mixture to 0°C.

    • Scratch the inner wall of the flask vigorously with a glass rod.

    • Why: This creates nucleation sites for crystal growth.[1]

  • pH Adjustment:

    • Pyrazoles are amphoteric.[1] If you used excess acid, the product might be protonated (salt form), which is more soluble in water.

    • Fix: Neutralize the solution to pH 7-8 using saturated Sodium Bicarbonate (

      
      ) or dilute Ammonia. The free base is less soluble in water and more likely to precipitate [2].
      
Module C: Purification & Recrystallization

Symptom: Crude solid is colored (yellow/orange) or has a broad melting point.[5]

Protocol: Recrystallization is superior to column chromatography for this synthesis.[1]

Solvent SystemSuitabilityProcedure
Ethanol / Water Best for Scale Dissolve in hot EtOH.[1] Add hot water dropwise until slightly cloudy. Cool slowly to RT, then 4°C.
Ethyl Acetate / Hexane High Purity Dissolve in min.[1] hot EtOAc. Add Hexane until cloudy. Good for removing non-polar impurities.[1]
Toluene Alternative Good if the product is very soluble in alcohols.[1]

Characterization FAQ: The Tautomerism Trap

Q: My NMR shows broad peaks or "split" signals. Is my product impure?

A: Not necessarily. This is a classic characteristic of N-unsubstituted pyrazoles.

  • The Science: The proton on the nitrogen (

    
    ) hops rapidly between position 1 and 2. This makes the substituent at position 3 and 5 equivalent on an averaged NMR timescale, or broad if the exchange is intermediate [3].
    
  • Verification: Run the NMR in DMSO-d6 (hydrogen bond acceptor) rather than

    
    . DMSO often slows the proton exchange, sharpening the peaks, or stabilizes one tautomer.[1]
    
  • Nomenclature: This is why we write 3(5)-Ethyl-5(3)-phenylpyrazole .[1] In solution, it is a mixture of both forms.[1][6]

Interactive Troubleshooting Tree

Use this logic flow to diagnose your current experiment status.

Troubleshooting Issue Start: What is the issue? CheckTLC Reaction incomplete (TLC shows SM) Issue->CheckTLC CheckState Product is Oily/Sticky Issue->CheckState CheckPurity Impure / Bad NMR Issue->CheckPurity Sol_Reflux Add AcOH catalyst Increase Reflux Time CheckTLC->Sol_Reflux Sol_DeanStark Remove Water (Dean-Stark / Sieves) CheckTLC->Sol_DeanStark Sol_pH Check pH (Neutralize to pH 7-8) CheckState->Sol_pH Sol_Seed Scratch Glass / Add Seed Crystal CheckState->Sol_Seed Sol_Tautomer Check Solvent (DMSO) Confirm Tautomerism CheckPurity->Sol_Tautomer

Figure 2: Decision tree for rapid diagnosis of synthetic failure modes.

References

  • Knorr Pyrazole Synthesis Mechanism. Name-Reaction.com. Available at: [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia. Available at: [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR Study. Freie Universität Berlin. Available at: [Link]

Sources

Technical Support Center: Solubilization Strategies for 3(5)-Ethyl-5(3)-phenylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PYR-35-EP Subject: Overcoming Aqueous Solubility Barriers for 3(5)-Ethyl-5(3)-phenylpyrazole Classification: Physicochemical Optimization / Formulation Support

Executive Summary

This guide addresses the solubility challenges associated with 3(5)-Ethyl-5(3)-phenylpyrazole . This molecule presents a classic medicinal chemistry paradox: the phenyl ring and ethyl chain provide essential lipophilic interactions for biological target binding (e.g., hydrophobic pockets), but simultaneously render the compound nearly insoluble in neutral aqueous media.

The strategies below are ranked by complexity, from simple pH manipulation to advanced encapsulation.

Part 1: The Chemical Challenge (Root Cause Analysis)

To solve the solubility issue, we must first understand the molecular behavior in solution.

PropertyValue (Est.)Implication
LogP ~2.5 - 2.8Highly Lipophilic. The compound partitions into octanol ~500x more than water.
pKa (Conjugate Acid) ~2.5 - 3.0Weak Base. It remains neutral (and insoluble) at physiological pH (7.4).
Tautomerism

-H vs

-H
The proton shifts between nitrogens. Both tautomers are lipophilic.

The "Crash-Out" Mechanism: Researchers often dissolve the compound in 100% DMSO (Stock) and dilute into a buffer (Media). Because the compound is hydrophobic, the water molecules form a highly ordered "cage" around the solute, which is energetically unfavorable. This forces the pyrazole molecules to aggregate and precipitate (crash out) almost immediately upon dilution.

Part 2: Solubilization Protocols
Method A: pH Manipulation (Salt Formation)

Best for: Chemical synthesis, purification, and non-biological aqueous stock solutions.

The Science: Pyrazoles are amphoteric but act primarily as weak bases. By lowering the pH below the pKa (pH < 2.0), you protonate the pyridine-like nitrogen, creating a cationic species that is highly water-soluble.

Protocol:

  • Suspend 10 mg of 3(5)-Ethyl-5(3)-phenylpyrazole in 1 mL of water (it will be a cloudy suspension).

  • Titrate with 1.0 M HCl (Hydrochloric Acid) or Methanesulfonic Acid (MsOH) dropwise.

  • Monitor until the solution turns clear.

  • Lyophilize (optional) to obtain the Hydrochloride or Mesylate salt, which can be redissolved in water more easily.

Warning: This solution is highly acidic. Do not use directly on cells without buffering capacity checks.

Method B: Cosolvent Systems (The "Golden Ratio")

Best for: In vitro biological assays (Enzyme/Cell-based).

The Science: Cosolvents like DMSO and PEG400 disrupt the water lattice and reduce the polarity difference between the solvent and the solute.

Recommended Formulation:

  • Stock: 20 mM in 100% DMSO.

  • Intermediate: Dilute stock 1:10 into PEG-400 (Polyethylene Glycol 400).

  • Final: Dilute Intermediate into aqueous buffer.

Step-by-Step Workflow:

  • Dissolve 5 mg compound in 1 mL DMSO (Clear solution).

  • Add 4 mL of PEG-400. Vortex thoroughly.

  • Slowly add this mixture to your assay buffer (e.g., PBS) while vortexing.

    • Target: Final DMSO concentration < 1% (to avoid cell toxicity).

Method C: Cyclodextrin Complexation (Molecular Encapsulation)

Best for: In vivo animal studies and high-concentration aqueous dosing.

The Science: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) has a hydrophobic inner cavity that hosts the phenyl-pyrazole, while the hydrophilic outer shell interacts with water. This "hides" the lipophilic drug from the water.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or PBS.
    
  • Add an excess of 3(5)-Ethyl-5(3)-phenylpyrazole to the solution.

  • Sonicate for 30 minutes at 40°C.

  • Shake at room temperature for 24 hours (Equilibration).

  • Filter through a 0.45 µm PVDF filter to remove undissolved solid.

  • The filtrate is a stable, clear aqueous solution of the drug-CD complex.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization method based on your experimental needs.

Solubility_Workflow Start Start: 3(5)-Ethyl-5(3)-phenylpyrazole (Insoluble Solid) Decision What is the Application? Start->Decision Path_Chem Chemical Synthesis / Non-Biological Decision->Path_Chem Synthesis Path_Cell In Vitro (Cell/Enzyme Assays) Decision->Path_Cell Screening Path_Vivo In Vivo (Animal Dosing) Decision->Path_Vivo Dosing Action_Acid Method A: pH Adjustment (Use 1M HCl) Path_Chem->Action_Acid Action_Cosolvent Method B: Cosolvent System (DMSO + PEG400) Path_Cell->Action_Cosolvent Action_CD Method C: Cyclodextrin (20% HP-beta-CD) Path_Vivo->Action_CD Result_Salt Result: Soluble Salt (Acidic pH) Action_Acid->Result_Salt Result_Emulsion Result: Stable Dispersion (<1% DMSO) Action_Cosolvent->Result_Emulsion Result_Complex Result: Inclusion Complex (Physiological pH) Action_CD->Result_Complex

Figure 1: Decision Tree for Solubilization Strategies based on experimental constraints.

Part 4: Troubleshooting & FAQ

Q1: I diluted my DMSO stock into media and it turned cloudy immediately. Why? A: This is "solvent shock." The logP of the compound is driving it out of solution faster than it can disperse.

  • Fix: Do not dilute DMSO directly into water. Use an intermediate step with PEG-400 or Propylene Glycol . Alternatively, warm the media to 37°C before addition.

Q2: Can I use this compound in a cell assay at pH 7.4? A: Yes, but only at low concentrations (typically < 10 µM) or with a carrier. At pH 7.4, the compound is uncharged (neutral) and least soluble. Use Method C (Cyclodextrin) for the highest safety profile in cells, as CDs prevent precipitation without the toxicity associated with high DMSO levels.

Q3: Is the 3-ethyl or 5-ethyl tautomer more soluble? A: In solution, they exist in rapid equilibrium (


). You cannot isolate one to improve solubility permanently. However, the equilibrium shifts based on solvent polarity. In water, the tautomer that maximizes hydrogen bonding with water (often the one with the proton on the less sterically hindered nitrogen) will predominate, but the bulk solubility is determined by the mixture.

Q4: What is the maximum solubility I can expect?

  • Neutral Water: < 0.1 mg/mL (Estimated)

  • 1M HCl: > 10 mg/mL (Salt form)

  • 20% HP-

    
    -CD:  ~ 2-5 mg/mL
    
References
  • PubChem. (2025).[1][2] 3-Methyl-5-phenyl-1H-pyrazole (Analog Physicochemical Data). National Library of Medicine.

  • Silva, A. et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI).

  • Loftsson, T. & Brewster, M.E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.[3] (Contextual grounding for Method C).

  • ChemSrc. (2025). Ethyl 3-(2-furyl)pyrazole-5-carboxylate Physicochemical Properties.

Sources

Technical Support Center: Navigating the Purification Challenges of Ethyl Phenyl Pyrazole Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the purification challenges of ethyl phenyl pyrazole mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities of isolating and purifying these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental work.

The purification of ethyl phenyl pyrazoles is often a critical bottleneck in their synthesis and development. The presence of closely related isomers, reaction byproducts, and potential for degradation necessitates a robust and well-understood purification strategy. This guide is structured to provide direct, actionable advice in a question-and-answer format, divided into a Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ section for broader understanding.

Troubleshooting Guide: From Theory to Practice

This section is designed to address specific, common issues encountered during the purification of ethyl phenyl pyrazole mixtures. Each problem is followed by a diagnosis of the potential causes and a step-by-step solution.

Scenario 1: Poor or No Separation of Isomers on a Silica Gel Column

Question: I'm trying to separate regioisomers of my ethyl phenyl pyrazole using flash chromatography with a standard silica gel column, but they are co-eluting. What should I do?

Causality and Diagnosis: The co-elution of isomers on silica gel is a frequent challenge, primarily due to their very similar polarities.[1] The stationary phase (silica) is not providing enough differential interaction with the isomers to effect a separation. Before attempting column chromatography, it is crucial to establish a viable separation on a Thin Layer Chromatography (TLC) plate. If you cannot see distinct spots on the TLC, you will not achieve separation on the column.[1]

Step-by-Step Solution:

  • TLC Optimization is Key:

    • Solvent System Screening: Prepare a series of developing chambers with different solvent systems. Start with a standard non-polar/polar mixture like hexane/ethyl acetate and systematically vary the ratio (e.g., 9:1, 8:2, 7:3).

    • Polarity Modification: If simple binary mixtures fail, introduce a small percentage (0.5-1%) of a more polar solvent like methanol or a modifier like triethylamine (if your compound is basic) to the mobile phase. The triethylamine will compete with the basic pyrazole for active sites on the silica, potentially improving peak shape and resolution.[2]

    • Alternative Solvents: Explore other solvent systems such as dichloromethane/methanol or toluene/acetone.

  • Column Chromatography Technique:

    • Shallow Gradient: Once you have a solvent system that shows some separation on TLC, translate this to your column. A shallow gradient elution, where the polarity of the mobile phase is increased very slowly, can often resolve closely eluting compounds.[1]

    • Dry Loading: For optimal band sharpening and to avoid issues with strong loading solvents, always use a dry loading technique.[1] Dissolve your crude mixture in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[1]

  • Consider Alternative Stationary Phases:

    • If silica gel proves ineffective, consider switching to a different stationary phase. For reverse-phase HPLC, a C18 column is a common choice for separating regioisomers.[1]

Scenario 2: Product Loss During Silica Gel Chromatography

Question: I'm losing a significant amount of my ethyl phenyl pyrazole product on the silica gel column. My yields are consistently low. Why is this happening and how can I prevent it?

Causality and Diagnosis: Pyrazoles are nitrogen-containing heterocycles and can exhibit basic properties. Standard silica gel is acidic due to the presence of silanol groups (Si-OH). These acidic sites can strongly and sometimes irreversibly adsorb basic compounds, leading to significant product loss and peak tailing.[2]

Step-by-Step Solution:

  • Deactivate the Silica Gel:

    • Triethylamine Wash: Before packing your column, prepare a slurry of the silica gel in your initial, non-polar mobile phase containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.[2]

    • Ammonia Treatment: Alternatively, a slurry of silica in methanol with a small amount of ammonia can also be used for deactivation.[2]

  • Use a Different Stationary Phase:

    • Neutral Alumina: Neutral alumina is an excellent alternative to silica gel for the purification of basic compounds. It lacks the acidic character of silica and can prevent product loss.

    • Reverse-Phase Chromatography: In reverse-phase chromatography (e.g., with a C18 column), the interaction mechanism is different (hydrophobic interactions), and the issue of strong adsorption of basic compounds is often mitigated.

Scenario 3: My Purified Ethyl Phenyl Pyrazole is Degrading Over Time

Question: After successful purification, I've noticed that my ethyl phenyl pyrazole sample is changing color and showing impurities when I re-analyze it. What could be causing this degradation?

Causality and Diagnosis: Phenylpyrazole derivatives, particularly those used as insecticides, can be susceptible to photodegradation.[3][4] Exposure to light, especially UV light, can initiate chemical reactions that lead to the formation of degradation products. The specific degradation pathway can involve cyclization, dechlorination, and hydroxylation.[3][4]

Step-by-Step Solution:

  • Minimize Light Exposure:

    • Amber Vials: Always store your purified compound in amber glass vials to protect it from UV and visible light.

    • Work in a Dimly Lit Area: During the final stages of purification (e.g., solvent evaporation), try to minimize exposure to direct, bright light.

  • Inert Atmosphere Storage:

    • For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing. This will displace oxygen and can help prevent oxidative degradation.

  • Temperature Control:

    • Store your purified sample at a low temperature, such as in a refrigerator or freezer, to slow down any potential degradation reactions.

  • Purity Analysis:

    • If you suspect degradation, re-analyze your sample by HPLC or LC-MS to identify the degradation products. This information can provide clues about the degradation mechanism and help you develop a more effective storage strategy.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the purification of ethyl phenyl pyrazole mixtures, offering insights into method development and best practices.

Q1: What are the primary methods for purifying ethyl phenyl pyrazole mixtures?

The most common and effective methods for purifying ethyl phenyl pyrazole mixtures are:

  • Crystallization: This is a powerful technique for both purification and isomer separation. The formation of acid addition salts can selectively precipitate one isomer, leaving others in solution.[5][6] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate) is also widely used to remove impurities.[2][7][8]

  • Column Chromatography: This includes flash chromatography for larger scale purification and High-Performance Liquid Chromatography (HPLC) for high-resolution separation of closely related isomers.[1][9]

  • Fractional Distillation: This method is only viable for isomers with a significant difference in their boiling points. For many pyrazole isomers, the boiling points are too close for effective separation by this technique.[10]

Q2: How do I choose the right purification method for my specific ethyl phenyl pyrazole mixture?

The choice of method depends on several factors:

  • Nature of Impurities: If you are trying to remove byproducts with very different polarities from your product, flash chromatography or a simple extraction may be sufficient.

  • Isomer Separation: For separating regioisomers or enantiomers, high-resolution techniques like HPLC are often necessary.[1] For enantiomers, a chiral stationary phase is required.[11][12]

  • Scale of Purification: For multi-gram quantities, flash chromatography and crystallization are more practical than preparative HPLC.

  • Required Purity: For analytical standards or final drug products, the highest purity is required, which may necessitate a multi-step purification process (e.g., chromatography followed by crystallization).

Q3: What are some common impurities I might encounter in the synthesis of ethyl phenyl pyrazoles?

The impurities will depend on the synthetic route. Common synthetic methods include the reaction of dicarbonyl compounds with hydrazines.[8][13] Potential impurities could include:

  • Unreacted starting materials (e.g., the dicarbonyl compound or phenylhydrazine).

  • Regioisomers formed during the cyclization step.[9]

  • Byproducts from side reactions.

  • Residual solvents from the reaction and workup.

Q4: Can I use crystallization to separate regioisomers of ethyl phenyl pyrazole?

Yes, crystallization can be a very effective method for separating regioisomers. The key is to find a solvent system where the two isomers have different solubilities. This often requires screening a variety of solvents and solvent mixtures. Fractional crystallization, where the solution is cooled in stages to selectively crystallize one isomer, can also be employed.[6] Another powerful technique is the formation of acid addition salts, as different isomers may form salts with different crystal lattice energies and solubilities.[5][6]

Q5: What are the key parameters to optimize for HPLC separation of ethyl phenyl pyrazole isomers?

For successful HPLC separation, you should focus on:

  • Stationary Phase: For regioisomers, a standard C18 column is a good starting point. For enantiomers, a chiral stationary phase (e.g., polysaccharide-based) is essential.[1][11]

  • Mobile Phase: The composition of the mobile phase (e.g., acetonitrile/water or methanol/water) and the use of buffers to control pH are critical for achieving good resolution.[14]

  • Flow Rate and Temperature: These parameters can also be adjusted to fine-tune the separation.[15]

Experimental Protocols

Protocol 1: Purification of Ethyl Phenyl Pyrazole by Flash Chromatography (Silica Gel)

  • TLC Analysis: Develop a TLC method that shows good separation of your desired product from impurities using a hexane/ethyl acetate solvent system.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude ethyl phenyl pyrazole mixture in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ethyl phenyl pyrazole.[1]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture like ethanol/water). Heat the mixture to boiling. If the solid dissolves, it is a good candidate solvent.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[10]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Steps Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Flash Chromatography Flash Chromatography TLC Analysis->Flash Chromatography Impurities of Different Polarity Crystallization Crystallization TLC Analysis->Crystallization Crystalline Solid HPLC HPLC TLC Analysis->HPLC Isomer Separation Required Purity Analysis Purity Analysis Flash Chromatography->Purity Analysis Crystallization->Purity Analysis HPLC->Purity Analysis Pure Product Pure Product Purity Analysis->Pure Product

Caption: A decision-making workflow for selecting the appropriate purification strategy for ethyl phenyl pyrazole mixtures.

Troubleshooting_Separation cluster_solutions Solutions start Poor Separation on Silica Column optimize_mp Optimize Mobile Phase Vary solvent ratio Add modifier (e.g., TEA) Try different solvents start->optimize_mp Diagnosis: Suboptimal Mobile Phase change_sp Change Stationary Phase Reverse-phase (C18) Neutral Alumina start->change_sp Diagnosis: Strong Adsorption or Insufficient Selectivity improve_tech Improve Technique Shallow gradient Dry loading start->improve_tech Diagnosis: Poor Column Packing/Loading success success optimize_mp->success Improved Separation change_sp->success improve_tech->success

Caption: A troubleshooting flowchart for addressing poor separation of ethyl phenyl pyrazole isomers during column chromatography.

References

  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis and Characterization of Some New Pyrazole Compounds. (2018). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2024). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (n.d.). Indian Journal of Chemistry. Retrieved February 6, 2026, from [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2025). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2024). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2011). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved February 6, 2026, from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). American Chemical Society. Retrieved February 6, 2026, from [Link]

  • Novel Phenylpyrazole Derivatives Containing Carbonic Ester Moieties as Protoporphyrinogen IX Oxidase Inhibitors. (2025). Journal of Agricultural and Food Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. (n.d.). Scribd. Retrieved February 6, 2026, from [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2023). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. (2024). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • HPLC Troubleshooting. (n.d.). University of Toronto. Retrieved February 6, 2026, from [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved February 6, 2026, from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. Retrieved February 6, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Pyrazole Ring Closure Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Pyrazole Synthesis (Knorr & Related Methods) Audience: Senior Chemists, Process Engineers, and Medicinal Chemists.

Welcome to the Advanced Application Support Center.

You are accessing the technical guide for Protocol ID: PYR-T-OPT . This document addresses the critical thermodynamic and kinetic parameters governing the condensation of hydrazines with 1,3-dicarbonyls (and equivalents).

The Core Problem: Pyrazole synthesis is deceptively simple. While the condensation often proceeds spontaneously, regiocontrol (1,3- vs. 1,5-isomers) and complete cyclization (avoiding stable hydrazone/hydroxypyrazolidine intermediates) are strictly temperature-dependent variables.

Module 1: The Thermodynamic vs. Kinetic Switch (Regioselectivity)

User Question: "I am observing a mixture of 1,3- and 1,5-isomers. Can temperature adjustment fix this, or is it purely steric?"

Technical Insight: While sterics play a role, temperature is the "tuning knob" for the tautomeric equilibrium of your 1,3-dicarbonyl starting material and the reversibility of the initial nucleophilic attack.

  • Kinetic Control (Low Temperature < 40°C):

    • The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl.

    • This pathway is fast but often reversible.

    • Result: Formation of the Kinetic Isomer .

  • Thermodynamic Control (High Temperature > 80°C / Reflux):

    • Elevated thermal energy allows the reaction to overcome higher activation barriers or reverse the initial kinetic attack (retro-Michael or hydrolysis of the hydrazone).

    • The system equilibrates to the most stable product (often the 1,3-isomer where the bulkiest group is far from the N-substituent).

    • Result: Formation of the Thermodynamic Isomer .

Visualizing the Pathway:

Pyrazole_Regio Start Hydrazine + 1,3-Diketone Inter_K Intermediate A (Kinetic) Start->Inter_K Low Temp (<40°C) Fast Attack Inter_T Intermediate B (Thermodynamic) Start->Inter_T High Temp (>80°C) Equilibrium Inter_K->Start Reversible (Heat driven) Prod_K 1,5-Isomer (Kinetic Product) Inter_K->Prod_K Irreversible Cyclization Prod_T 1,3-Isomer (Thermodynamic Product) Inter_T->Prod_T Dehydration

Figure 1: Kinetic vs. Thermodynamic bifurcation in Knorr pyrazole synthesis. High heat facilitates reversibility, allowing the system to find the thermodynamic well.

Module 2: Troubleshooting Incomplete Cyclization

User Question: "LCMS shows the mass of the product +18 (or + water). Is my solvent wet?"

Technical Insight: It is likely not wet solvent. You have isolated the stable intermediate (hydrazone or 5-hydroxypyrazolidine).

  • The Cause: The initial condensation (C=N bond formation) is exothermic and fast. The second step—intramolecular attack and dehydration (aromatization)—is endothermic and entropically driven.

  • The Fix: This step has a high activation energy (

    
    ). You must increase the reaction temperature to drive off water (entropy) or add an acid catalyst to protonate the hydroxyl group, making it a better leaving group.
    

Diagnostic Workflow:

Troubleshooting Obs Observation: Mass = Target + 18 Da Check1 Is reaction temp < 60°C? Obs->Check1 Sol1 Action: Increase Temp to Reflux (Drive Entropy) Check1->Sol1 Yes Check2 Is pH neutral/basic? Check1->Check2 No (Already hot) Result Aromatization (Ring Closure) Sol1->Result Sol2 Action: Add Acid Catalyst (AcOH or TFA) Check2->Sol2 Yes Sol2->Result

Figure 2: Decision matrix for incomplete cyclization (intermediate trapping).

Module 3: Microwave vs. Conventional Heating

User Question: "Refluxing in ethanol takes 4 hours. Can I use microwave irradiation?"

Technical Insight: Microwave-Assisted Organic Synthesis (MAOS) is superior for pyrazole synthesis.[1][2] The dipolar nature of the transition state couples efficiently with microwave irradiation, leading to superheating effects that drive the dehydration step almost instantaneously.

Comparative Data: Synthesis of Phenyl-1H-pyrazoles

ParameterConventional HeatingMicrowave Irradiation (MAOS)Advantage
Temperature 75°C (Oil Bath)60°C - 80°C (Internal)Precise Control
Time 2 - 4 Hours5 - 10 Minutes 20x Faster
Yield 72 - 90%91 - 98% Cleaner Profile
Solvent Ethanol (Reflux)Ethanol/Water or Solvent-FreeGreen Chemistry

Data Source: Validated against standard protocols [1, 2].

Module 4: Optimized Protocol (The "Gold Standard")

Protocol ID: PYR-GEN-01 Scope: General synthesis of 1,3,5-substituted pyrazoles.

Reagents:

  • 1,3-Dicarbonyl compound (1.0 equiv)[3]

  • Hydrazine derivative (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Trifluoroethanol (TFE) for difficult substrates.

  • Catalyst: Glacial Acetic Acid (AcOH) - 2-5 drops or 10% v/v.

Step-by-Step Methodology:

  • Preparation: Dissolve the 1,3-dicarbonyl in EtOH (0.5 M concentration).

  • Addition: Add the hydrazine derivative slowly at room temperature.

    • Note: If the reaction is highly exothermic, cool to 0°C during addition to prevent decomposition.

  • The "Push":

    • Method A (Thermal): Add AcOH (catalytic). Heat to reflux (78°C) for 60 minutes. Monitor by TLC/LCMS for the disappearance of the hydrazone intermediate.

    • Method B (Microwave): Seal in a microwave vial. Irradiate at 80°C for 10 minutes (High absorption setting).

  • Workup:

    • Cool to room temperature.[4]

    • If product precipitates: Filter and wash with cold EtOH.

    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with NaHCO₃ (to remove AcOH), then brine. Dry over MgSO₄.

References
  • National Institutes of Health (NIH). (2022). Thermodynamic vs. Kinetic Control in Synthesis of Pyrazoles. [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of Pyrazoles. [Link]

  • Royal Society of Chemistry. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis. [Link]

Sources

Technical Support Center: 3(5)-Ethyl-5(3)-phenylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances of this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles that govern byproduct formation, helping you to not only troubleshoot but also proactively optimize your reaction for higher purity and yield.

Introduction: The Challenge of Regioselectivity

The synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole, a valuable scaffold in medicinal chemistry and materials science, is most commonly achieved via the Knorr pyrazole synthesis. This involves the condensation of a 1,3-dicarbonyl compound, in this case, 1-phenyl-1,3-pentanedione, with hydrazine. While the reaction appears straightforward, the asymmetric nature of the diketone precursor presents a significant challenge: the formation of a mixture of two regioisomers, 3-ethyl-5-phenyl-1H-pyrazole and 5-ethyl-3-phenyl-1H-pyrazole. Minimizing the formation of the undesired isomer is the primary focus of this guide.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole in a question-and-answer format.

Q1: My reaction produces a mixture of two isomers. How can I control the regioselectivity to favor one product?

A1: Understanding and controlling regioselectivity is the most critical aspect of this synthesis. The formation of two regioisomers, 3-ethyl-5-phenyl-1H-pyrazole and 5-ethyl-3-phenyl-1H-pyrazole, arises from the initial nucleophilic attack of hydrazine on one of the two non-equivalent carbonyl groups of 1-phenyl-1,3-pentanedione.

Mechanistic Insight:

The key to controlling regioselectivity lies in exploiting the electronic and steric differences between the two carbonyl groups. The carbonyl carbon adjacent to the phenyl group (C1) is sterically more hindered but electronically more reactive due to the electron-withdrawing nature of the phenyl ring. Conversely, the carbonyl carbon adjacent to the ethyl group (C3) is less sterically hindered but also less electrophilic.

Troubleshooting & Optimization Strategies:

  • pH Control: The pH of the reaction medium can significantly influence the outcome. In acidic conditions (pH 5.0-6.5), the carbonyl oxygen can be protonated, enhancing the electrophilicity of the carbonyl carbon. This can favor the attack of the less hindered and more basic nitrogen of hydrazine on the more reactive carbonyl group. A patent for a related pyrazolone synthesis suggests that careful pH control is crucial for high yield and purity[1][2].

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can influence the reaction pathway. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically improve regioselectivity in similar pyrazole syntheses[3]. These solvents can stabilize reaction intermediates through hydrogen bonding, amplifying the intrinsic reactivity differences between the two carbonyl groups.

  • Temperature and Reaction Time: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. It is advisable to perform a temperature screening study to find the optimal balance between reaction rate and selectivity.

Experimental Protocol: pH-Controlled Regioselective Synthesis

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1-phenyl-1,3-pentanedione in methanol.

  • pH Adjustment: Cool the solution in an ice bath and adjust the pH to 5.5 by the dropwise addition of a dilute solution of hydrochloric acid in methanol.

  • Hydrazine Addition: Slowly add a solution of hydrazine hydrate in methanol to the cooled diketone solution while vigorously stirring.

  • Reaction: Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the crude product by ¹H NMR to determine the isomeric ratio.

Q2: I'm having trouble distinguishing between the two regioisomers by standard analytical techniques. How can I confidently identify them?

A2: Unambiguous characterization of the regioisomers is essential for process optimization. While routine ¹H NMR may show overlapping signals, advanced NMR techniques and chromatography are key to their differentiation.

Analytical Strategies:

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shift of the pyrazole C4-H proton will be subtly different for the two isomers. More definitively, the protons of the ethyl group will experience a different magnetic environment depending on whether they are at position 3 or 5.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: A 2D NOESY or 1D NOE experiment is a powerful tool for unambiguous structural assignment. Irradiation of the N-H proton of the pyrazole ring should show a NOE to the protons of the substituent at the C5 position. Therefore, for 3-ethyl-5-phenyl-1H-pyrazole, an NOE should be observed between the N-H and the ortho-protons of the phenyl ring. Conversely, for 5-ethyl-3-phenyl-1H-pyrazole, an NOE would be expected between the N-H and the methylene protons of the ethyl group.

  • ¹³C NMR Spectroscopy: The chemical shifts of the C3 and C5 carbons of the pyrazole ring will differ depending on the attached substituent (ethyl or phenyl).

  • HPLC and GC-MS: Development of a robust chromatographic method is crucial for both analysis and purification. Different stationary phases and mobile phase compositions should be screened to achieve baseline separation of the isomers. Mass spectrometry will confirm that both isomers have the same mass but different retention times.

Data Presentation: Expected ¹H NMR Chemical Shift Ranges

Proton3-ethyl-5-phenyl-1H-pyrazole5-ethyl-3-phenyl-1H-pyrazole
Pyrazole C4-H~6.4-6.6 ppm~6.3-6.5 ppm
Phenyl (ortho)~7.7-7.9 ppm~7.6-7.8 ppm
Phenyl (meta, para)~7.2-7.5 ppm~7.2-7.5 ppm
Ethyl CH₂~2.7-2.9 ppm~2.8-3.0 ppm
Ethyl CH₃~1.2-1.4 ppm~1.3-1.5 ppm
Pyrazole N-HBroad, ~12-13 ppmBroad, ~12-13 ppm

Note: These are approximate ranges and can vary based on the solvent and concentration.

Q3: My attempts to separate the regioisomers by column chromatography have been unsuccessful. What other purification strategies can I try?

A3: The similar polarity of the regioisomers often makes their separation by standard silica gel chromatography challenging. However, several techniques can be employed to achieve high purity.

Purification Strategies:

  • Optimized Column Chromatography:

    • Stationary Phase: Experiment with different stationary phases such as alumina (basic, neutral, or acidic) or reverse-phase silica.

    • Eluent System: A systematic screening of solvent systems with varying polarities is recommended. Sometimes, a ternary solvent system can provide better resolution.

    • Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve separation efficiency.

  • Crystallization:

    • Fractional Crystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent system, fractional crystallization can be an effective and scalable purification method. This often requires careful screening of various solvents and solvent mixtures.

    • Purification via Salt Formation: A patented method for purifying pyrazoles involves their conversion to acid addition salts[4]. The different steric and electronic environments of the two regioisomers may lead to their salts having different solubilities, allowing for separation by crystallization. The free base can then be regenerated by treatment with a mild base.

Experimental Protocol: Purification by Acid Salt Crystallization

  • Dissolution: Dissolve the crude mixture of regioisomers in a suitable organic solvent such as acetone or isopropanol.

  • Acid Addition: Slowly add an equimolar amount of a strong acid (e.g., hydrochloric acid in isopropanol or sulfuric acid) to the solution while stirring.

  • Crystallization: Allow the mixture to stir at room temperature or cool to induce crystallization of the salt of one of the isomers.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Regeneration: Dissolve the purified salt in water and neutralize with a base (e.g., sodium carbonate) to regenerate the free pyrazole. Extract the pure isomer with an organic solvent.

  • Analysis: Analyze both the crystalline material and the mother liquor to determine the efficiency of the separation.

Visualization of Key Concepts

Reaction Mechanism and Regioisomer Formation

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products 1_phenyl_1_3_pentanedione 1-Phenyl-1,3-pentanedione attack_c1 Attack at C1 (Phenyl side) 1_phenyl_1_3_pentanedione->attack_c1 Pathway A attack_c3 Attack at C3 (Ethyl side) 1_phenyl_1_3_pentanedione->attack_c3 Pathway B hydrazine Hydrazine (H₂N-NH₂) hydrazine->attack_c1 hydrazine->attack_c3 isomer_A 3-Ethyl-5-phenyl-1H-pyrazole attack_c1->isomer_A Cyclization isomer_B 5-Ethyl-3-phenyl-1H-pyrazole attack_c3->isomer_B Cyclization G start Low Regioselectivity Observed check_ph Is reaction pH controlled? start->check_ph adjust_ph Implement pH control (5.0-6.5) check_ph->adjust_ph No check_solvent What is the solvent? check_ph->check_solvent Yes adjust_ph->check_solvent standard_solvent Standard Solvent (e.g., EtOH, MeOH) check_solvent->standard_solvent check_temp Is reaction temperature optimized? check_solvent->check_temp Already using fluorinated alcohol change_solvent Switch to fluorinated alcohol (TFE or HFIP) standard_solvent->change_solvent change_solvent->check_temp lower_temp Screen lower temperatures check_temp->lower_temp No re_evaluate Re-evaluate Isomeric Ratio check_temp->re_evaluate Yes lower_temp->re_evaluate

Caption: Decision tree for optimizing reaction regioselectivity.

References

  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Synthesis of 3-phenyl-1H-pyrazole Derivatives. Atlantis Press. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

  • Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. [https://www.semanticscholar.org/paper/The-Tautomerism-of-3(5)-Phenylpyrazoles%3A-An-(IH%2C-I3C%2C-Cabildo-Claramunt/e7069777174301d0c2794a387799564c7001ff9d]([Link]

  • Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. PubMed. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. YouTube. [Link]

  • CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • WO2011076194A1 - Method for purifying pyrazoles.
  • Condensation of 1, 3-diphenyl-1, 3-propanedione with phenylhydrazine under different reaction conditions a. ResearchGate. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. SciRP.org. [Link]

  • Theoretical and experimental investigation of the polyeletrophilic β-enamino diketone: straightforward and highly regioselective synthesis of 1,4,5-trisubstituted pyrazoles and pyrazolo[3,4-d]pyridazinones. RSC Publishing. [Link]

  • Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. PMC - NIH. [Link]

  • Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Publishing Group. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Three component reaction of phenyl isothiocyanate 1 a, hydrazine monohydrate 2 and diethylacetylenedicarboxylate 3 a to form 4 a. ResearchGate. [Link]

Sources

Resolving regioselectivity issues in N-alkylation of 3(5)-Ethyl-5(3)-phenylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Regioselectivity Issues in N-Alkylation of 3(5)-Ethyl-5(3)-phenylpyrazole Document ID: TSC-PYZ-004 Last Updated: 2026-02-06

Executive Summary & Mechanistic Insight

The N-alkylation of 3(5)-ethyl-5(3)-phenylpyrazole presents a classic tautomeric challenge. Because the pyrazole ring exists in dynamic equilibrium between two tautomers, electrophilic attack can occur at either nitrogen atom, leading to two distinct regioisomers:

  • 1-Alkyl-5-ethyl-3-phenylpyrazole (Isomer A): Alkyl group adjacent to the ethyl group. (Generally favored sterically).

  • 1-Alkyl-5-phenyl-3-ethylpyrazole (Isomer B): Alkyl group adjacent to the phenyl group. (Generally disfavored sterically).

The Mechanism: Why Mixtures Occur

The regiochemical outcome is governed by the interplay of steric hindrance and tautomeric population .

  • Steric Control: The phenyl group is significantly bulkier than the ethyl group. Under kinetic control (standard SN2 conditions), the alkylating agent preferentially attacks the nitrogen lone pair furthest from the bulky phenyl group to minimize steric clash. This pathway favors Isomer A .

  • Tautomeric Preference: In solution, the 3-phenyl-5-ethyl-1H-pyrazole tautomer (where the phenyl group is at position 3, allowing for planarity and conjugation without steric interference from the NH) is often thermodynamically preferred. However, the reactive species is the deprotonated pyrazolate anion. In the anion, the negative charge is delocalized, and the site of reaction depends heavily on the "hardness" of the electrophile and the solvent shell.

Decision Pathway Visualization

PyrazoleRegio Tautomer 3(5)-Ethyl-5(3)-phenylpyrazole (Tautomeric Equilibrium) Anion Pyrazolate Anion (Delocalized Negative Charge) Tautomer->Anion Base Deprotonation PathA Path A: Attack adj. to Ethyl (Sterically Favored) Anion->PathA Fast Kinetics PathB Path B: Attack adj. to Phenyl (Sterically Hindered) Anion->PathB Slow Kinetics ProdA Product A: 1-Alkyl-5-ethyl-3-phenylpyrazole (Major Product) PathA->ProdA ProdB Product B: 1-Alkyl-5-phenyl-3-ethylpyrazole (Minor Product) PathB->ProdB

Figure 1: Reaction pathway showing the divergence of regioisomers based on steric approach vectors.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am getting a 50:50 or 60:40 mixture of isomers."

Diagnosis: This indicates a lack of steric discrimination, common in polar aprotic solvents (DMF, DMSO) where the "naked" anion is highly reactive and less selective. Solution:

  • Switch Solvent to Fluorinated Alcohols: Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) . These solvents form hydrogen bond networks that can stabilize specific tautomers or shield the more electron-rich nitrogen, enhancing regioselectivity significantly (often >90:1) [1].

  • Change the Base: Switch from NaH to Cs₂CO₃ . The "Cesium Effect" can alter the tightness of the ion pair, sometimes favoring the thermodynamic product [2].[1]

Issue 2: "I specifically need the sterically hindered isomer (Alkyl next to Phenyl)."

Diagnosis: Direct alkylation will almost always fight you on this. Solution:

  • Mitsunobu Conditions: Use the alcohol (R-OH) instead of the alkyl halide. Mitsunobu reactions (PPh₃/DEAD) proceed via a different mechanism (oxyphosphonium intermediate) and can sometimes invert selectivity compared to base-mediated alkylation [3].

  • Blocking Strategy: If direct alkylation fails, consider a de novo synthesis: React a hydrazine already bearing your alkyl group (R-NH-NH₂) with 1-phenyl-1,3-pentanedione. The regiochemistry is then determined by the condensation step, which is often more controllable.

Issue 3: "How do I prove which isomer I have? The proton NMRs look identical."

Diagnosis: 1D 1H NMR is insufficient because the symmetry is similar. Solution: Run a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.

  • Isomer A (Alkyl next to Ethyl): You will see a strong NOE cross-peak between the N-CH₂ protons of your alkyl group and the Ethyl-CH₂ protons.

  • Isomer B (Alkyl next to Phenyl): You will see a strong NOE cross-peak between the N-CH₂ protons and the Ortho-Phenyl protons.

Optimized Experimental Protocols

Protocol A: High-Selectivity Alkylation (Fluorinated Solvent Method)

Best for: Maximizing the 1-alkyl-5-ethyl-3-phenyl isomer (sterically favored).

Reagents:

  • Substrate: 3(5)-Ethyl-5(3)-phenylpyrazole (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.2 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol) [Caution: Corrosive/Volatile]

Step-by-Step:

  • Dissolution: Dissolve the pyrazole (1 mmol) in HFIP (5 mL). Note: HFIP is expensive; TFE is a cheaper alternative but may offer slightly lower selectivity.

  • Base Addition: Add Cs₂CO₃ (2 mmol) in one portion. The reaction may slightly exotherm.

  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography. The major isomer (Isomer A) is typically less polar than Isomer B due to the shielding of the N-lone pair by the ethyl group.

Protocol B: The "Cesium Effect" Method (Standard Solvents)

Best for: General synthesis when fluorinated solvents are unavailable.

Reagents:

  • Solvent: MeCN (Acetonitrile) or THF.

  • Base: Cs₂CO₃ (preferred) or K₂CO₃.

Data Table: Solvent/Base Effects on Regioselectivity (Typical)

EntrySolventBaseTempRatio (A:B)*Notes
1DMFNaH0°C60 : 40"Naked" anion is too reactive; poor selectivity.
2AcetoneK₂CO₃Reflux75 : 25Standard conditions; moderate selectivity.
3MeCNCs₂CO₃RT85 : 15Cesium effect improves ratio.
4HFIP Cs₂CO₃ RT >95 : 5 Recommended for high purity.

*Ratio A:B = (Alkyl-adj-Ethyl) : (Alkyl-adj-Phenyl). Ratios are approximate and depend on the specific alkyl group.

Diagnostic Reference (NMR)

Use this table to interpret your analytical data.

FeatureIsomer A (Major)Isomer B (Minor)
Structure 1-Alkyl-5-ethyl-3-phenyl 1-Alkyl-5-phenyl-3-ethyl
Steric Environment Alkyl is next to small Ethyl.Alkyl is next to bulky Phenyl.
NOE Signal N-CH₂ ↔ Ethyl-CH₂ N-CH₂ ↔ Phenyl-H(ortho)
¹³C NMR (C5) Upfield shift (relative to C3)Downfield shift (due to phenyl ring current/deshielding)
Elution Order (Silica) Usually elutes first (Less polar)Usually elutes second (More polar)

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.[3]

  • Duan, X.-F., & Zhang, Z.-B. (2006).[3] Organic reactions promoted by cesium salts.[3][4] Chinese Journal of Organic Chemistry.[3]

  • Hebbachi, A., et al. (2024).[5] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry.

  • Levin, M., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.[6] Nature.

Sources

Stability of 3(5)-Ethyl-5(3)-phenylpyrazole under acidic conditions

[1][2]

Executive Summary: Acid Stability Profile

Status: High Stability The pyrazole ring system in 3(5)-Ethyl-5(3)-phenylpyrazole is chemically robust against acidic hydrolysis.[1][2] Under standard acidic conditions (e.g., 1M HCl, dilute H₂SO₄, acetic acid), the molecule does not degrade. Instead, it behaves as a weak base, undergoing protonation to form a stable pyrazolium salt .

Key Chemical Transformation in Acid:

  • Neutral State: Exists as a tautomeric mixture of 3-ethyl-5-phenylpyrazole and 5-ethyl-3-phenylpyrazole.[1][2]

  • Acidic State (pH < 2): Protonation at the N2 position yields a single, resonance-stabilized pyrazolium cation, effectively "locking" the tautomeric equilibrium into a single species.

Part 1: Mechanism & Visualization

Interactive Pathway: Tautomerism & Protonation

The following diagram illustrates the equilibrium between the two neutral tautomers and their convergence into a single cation species under acidic conditions.

PyrazoleStabilityTautomerATautomer A(3-Ethyl-5-phenyl-1H-pyrazole)TautomerBTautomer B(5-Ethyl-3-phenyl-1H-pyrazole)TautomerA->TautomerB Fast Equilibrium (Neutral pH)CationPyrazolium Cation(Protonated Salt)TautomerA->Cation +H+ (Acid)TautomerB->Cation +H+ (Acid)DegradationRing Cleavage/Degradation(Does NOT occur under std. acid)Cation->Degradation Extreme Cond. Only

Caption: Figure 1. Mechanistic pathway showing the convergence of tautomers A and B into a stable pyrazolium cation upon acidification. Note that ring degradation is not a primary pathway.

Part 2: Troubleshooting Guide

Issue 1: "My compound disappeared from the organic layer during extraction."

Diagnosis: Salt Formation.[1][2] In acidic media (pH < 3), the pyrazole accepts a proton to form the 3(5)-ethyl-5(3)-phenylpyrazolium hydrochloride (or corresponding salt).[2] This salt is highly polar and water-soluble, causing it to partition into the aqueous phase.[1][2]

Corrective Protocol:

  • Retain the Aqueous Layer: Do not discard the water phase.[1][2]

  • Basify: Slowly add 2M NaOH or saturated NaHCO₃ to the aqueous layer until pH > 9. This deprotonates the cation, regenerating the neutral, lipophilic free base.

  • Re-extract: Extract the now-cloudy aqueous mixture with an organic solvent (DCM or Ethyl Acetate). The compound will return to the organic layer.

Issue 2: "I see split peaks or broad peak shapes in HPLC/LC-MS."

Diagnosis: Tautomeric Equilibration or pH Mismatch.

  • Scenario A (Split Peak): If your mobile phase pH is near the pKa of the pyrazole (approx. 2.5–3.0), the molecule rapidly switches between protonated and neutral forms, or the two neutral tautomers separate if the column interaction is specific enough (rare but possible on chiral or specialized phases).

  • Scenario B (Broadening): "Peak fronting" often occurs if the sample is dissolved in a strong acid diluent but injected into a neutral mobile phase.

Corrective Protocol:

  • Acidify Mobile Phase: Ensure your mobile phase contains 0.1% Formic Acid or TFA (pH ~2).[1][2] This forces the entire population into the protonated cation form, resulting in a single, sharp peak.

  • Buffer pH: Alternatively, use a high pH buffer (Ammonium Bicarbonate, pH 10) to keep the molecule strictly neutral, though acidic conditions are usually preferred for pyrazoles in LC-MS to enhance ionization [M+H]⁺.

Issue 3: "The NMR spectrum in CDCl₃ looks complex/broad, but clear in DMSO-d₆."

Diagnosis: Slow Tautomerism. In non-polar solvents like CDCl₃, the proton transfer between N1 and N2 is slow on the NMR timescale, leading to broadened signals or distinct sets of peaks for both tautomers.

Corrective Protocol:

  • Add Acid: Add a drop of TFA-d or DCl to the NMR tube.[1][2] This forms the cation, which is symmetrical (or effectively averaged) and yields a clean, sharp spectrum.

  • Change Solvent: Switch to a protic solvent like Methanol-d₄, which facilitates rapid proton exchange, averaging the signals.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use acidic conditions (e.g., HCl/Acetic Acid) to synthesize this molecule? A: Yes. The synthesis of pyrazoles often involves the condensation of 1,3-diketones with hydrazine in acidic media (e.g., refluxing acetic acid or ethanol/HCl). The ring is thermodynamically stable under these conditions.[1][2]

Q2: Will the ethyl group hydrolyze off? A: No. Alkyl groups (ethyl) and aryl groups (phenyl) attached to the pyrazole core are connected via stable C-C bonds. They are inert to standard acid hydrolysis.[1][2] Only if the "ethyl" was actually an ester (e.g., ethyl carboxylate) would hydrolysis occur.

Q3: Is the compound light-sensitive in acid? A: Phenylpyrazoles can be susceptible to photodegradation over long periods (weeks), but this is not accelerated by acid. Standard amber glassware is sufficient for protection.[1][2]

Part 4: Experimental Protocol: Forced Degradation Study

To empirically validate stability in your specific matrix, perform this stress test.

Materials:

  • HPLC System (UV detection at 254 nm).[1][2]

  • 1M HCl.[1][2][3]

  • 1M NaOH (for neutralization).[1][2]

  • Solvent: Methanol/Water (50:50).[1][2]

Workflow:

StepActionMechanistic Rationale
1. Preparation Dissolve 10 mg of Pyrazole in 10 mL of 1M HCl .Forms the pyrazolium salt; creates stress condition.[1][2]
2. Stress Heat sample at 60°C for 4 hours .Thermal energy accelerates potential hydrolysis kinetics (Arrhenius equation).[1][2]
3. Sampling Take a 1 mL aliquot. Neutralize with 1 mL of 1M NaOH.Quenches the acid; returns molecule to neutral form for standard chromatography.
4. Analysis Inject onto HPLC. Compare purity % vs. a fresh standard.Pass Criteria: Degradation < 0.5%.

References

  • Elguero, J., et al. (2000).[1][2] Tautomerism of Pyrazoles: An Experimental and Theoretical Study. Advances in Heterocyclic Chemistry.[1][2]

  • PubChem. (2025).[1][2] Compound Summary: 3-Methyl-5-phenyl-1H-pyrazole (Analogous Structure).[1][2][4] National Library of Medicine.[1][2]

  • Filarowski, A., et al. (2004).[1][2] Structure and Tautomerism of 3(5)-Phenylpyrazoles. Journal of Molecular Structure.[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (Chapter 29: Aromatic Heterocycles). Oxford University Press.[1][2] (Standard Reference for Pyrazole Ring Stability).

Technical Support Center: Recrystallization of 3(5)-Ethyl-5(3)-phenylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the recrystallization of 3(5)-Ethyl-5(3)-phenylpyrazole. Understanding the principles behind crystallization is crucial for obtaining a high-purity product, a cornerstone of reliable downstream applications in medicinal chemistry and materials science.[1][2][3]

A Note on the Tautomerism of 3(5)-Ethyl-5(3)-phenylpyrazole

It is critical to recognize that 3(5)-Ethyl-5(3)-phenylpyrazole exists as a mixture of two rapidly interconverting tautomers. This dynamic equilibrium can influence its solubility and crystallization behavior.[4][5] The presence of two forms in solution does not preclude the crystallization of a single, energetically favored tautomer in the solid state. This guide will help you navigate the purification of this versatile heterocyclic compound.

Core Troubleshooting Guide

This section addresses the most common challenges encountered during the recrystallization of 3(5)-Ethyl-5(3)-phenylpyrazole in a question-and-answer format.

dot

Caption: A workflow diagram for troubleshooting common recrystallization issues.

Q1: My compound has separated as an oily liquid instead of crystals. What is "oiling out" and how can I resolve it?

A1: Understanding the Phenomenon

"Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice.[6] This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[7][8] Phenylpyrazoles can have relatively low melting points, and significant amounts of impurities can further depress the melting point, making this a common issue.[8][9] The resulting oil is often an impure supercooled liquid that may solidify into an amorphous glass, trapping impurities and defeating the purpose of recrystallization.[6]

Troubleshooting Protocol:

  • Re-dissolve the Oil: Place the flask back on the heat source and heat until the oil completely redissolves into the solution.

  • Add More Solvent: The primary cause is often that the solution is too concentrated, causing it to become saturated at too high a temperature. Add a small amount (5-10% more) of the hot solvent to the solution.[8][10] This increases the total volume and lowers the saturation temperature.

  • Promote Slow Cooling: Rapid cooling is a major contributor to oiling out.[8]

    • Allow the flask to cool slowly on the benchtop, insulated from the cold surface by a cork ring or paper towels.[7]

    • Consider leaving the hot plate on but turned off, allowing the flask to cool with the plate.[8]

  • Vigorous Agitation: As the solution cools to a temperature you know is below the compound's melting point, agitate it vigorously or scratch the inside of the flask with a glass rod.[10] This can sometimes induce crystallization directly from the supersaturated solution, bypassing the oil phase.

  • Re-evaluate Your Solvent: If the problem persists, the boiling point of your solvent is likely too high relative to your compound's melting point.[8] A lower-boiling solvent or a mixed solvent system may be necessary.

Q2: My solution is completely clear even after cooling in an ice bath. Why aren't crystals forming?

A2: Understanding Supersaturation

The failure of crystals to form from a clear solution, even when cold, indicates one of two primary issues: either too much solvent was used, or the solution is supersaturated.[8][10] An ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[11][12] If the solution is not saturated at the lower temperature, no crystals will form. Alternatively, a supersaturated solution exists in a metastable state where the kinetic barrier to crystal nucleation has not been overcome.

Troubleshooting Protocol:

  • Induce Nucleation (for Supersaturation):

    • Scratching: Use a glass stirring rod to firmly scratch the inner surface of the flask at the air-liquid interface.[13] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the cold solution.[13] This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.

  • Increase Concentration (If Too Much Solvent Was Used):

    • Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood.[7]

    • Allow the solution to cool again. This more concentrated solution should now be saturated at a higher temperature, facilitating crystal growth upon cooling.

  • Ultimate Recovery: If the above steps fail, the solvent can be completely removed by rotary evaporation to recover the crude solid.[7] You can then re-attempt the recrystallization with less solvent or a different solvent system.

Q3: I only recovered a very small amount of product. How can I improve my yield?

A3: The Balance Between Purity and Recovery

A low yield (e.g., <50%) is a common frustration. While some product loss is inherent to the technique due to the compound's finite solubility in the cold solvent, very poor recovery can often be rectified.[14][15]

Troubleshooting Protocol:

  • Minimize the Amount of Hot Solvent: The most frequent cause of low yield is using an excessive amount of solvent to dissolve the crude product.[7][14] The goal is to create a solution that is saturated at the boiling point of the solvent. Add the hot solvent in small portions until the solid just dissolves.

  • Avoid Premature Crystallization: If the product crystallizes in the filter funnel during a hot filtration step, significant loss can occur.[13] To prevent this, use a stemless funnel and keep the funnel and receiving flask hot (e.g., by placing them on a steam bath or hot plate).[13]

  • Check the Mother Liquor: After filtering your crystals, test the remaining solution (the mother liquor) for dissolved product. Dip a glass rod into the liquid, remove it, and let the solvent evaporate. A significant solid residue on the rod indicates a substantial amount of your compound remains in solution.[7]

  • Isolate a "Second Crop": You can recover more product by boiling off a portion of the solvent from the mother liquor and re-cooling to obtain a second batch of crystals.[7] Be aware that this "second crop" may be less pure than the first.

  • Use Ice-Cold Rinsing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent.[14] Using room temperature or an excessive amount of solvent will redissolve some of your purified product.[14]

Q4: My final crystals are discolored or show a broad melting point. How can I remove persistent impurities?

A4: Targeting Specific Impurity Types

The color and melting point are key indicators of purity. Discoloration suggests the presence of colored organic impurities, while a broad or depressed melting point indicates the presence of soluble impurities.

Troubleshooting Protocol:

  • Removing Colored Impurities:

    • Highly colored, high molecular weight byproducts can often be removed with activated charcoal.[13]

    • Protocol: Dissolve the crude solid in the hot solvent. Cool the solution slightly to prevent boiling over, then add a very small amount of activated charcoal (1-2% of the solute mass is sufficient).[13] Reheat the solution to boiling for a few minutes.

    • Caution: Using too much charcoal can adsorb your desired product, reducing the yield.[7]

  • Removing Insoluble Impurities:

    • If you observe solid material that does not dissolve even in a large amount of boiling solvent, it is likely an insoluble impurity (e.g., inorganic salts, dust).[14]

    • Protocol: Perform a hot gravity filtration. Use a pre-warmed stemless funnel and fluted filter paper to filter the hot solution and remove the insoluble material before allowing the filtrate to cool.[13]

  • Removing Soluble Impurities (The Goal of Recrystallization):

    • The principle of recrystallization is that the desired compound is much less soluble in the cold solvent than the impurities.[14]

    • Slow Cooling is Crucial: Rapid crystallization can trap impurities within the growing crystal lattice.[7] Allowing the solution to cool slowly provides the necessary time for the formation of a pure, well-ordered crystal structure, leaving impurities behind in the mother liquor.

Experimental Protocols & Data

Protocol 1: Selecting a Recrystallization Solvent

The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[11][12]

  • Place approximately 10-20 mg of your crude 3(5)-Ethyl-5(3)-phenylpyrazole into a small test tube.

  • Add the test solvent dropwise (approx. 0.5 mL) at room temperature. Agitate the mixture. If the solid dissolves completely, the solvent is unsuitable as it will not allow for good recovery.[16]

  • If the solid does not dissolve at room temperature, heat the mixture to the solvent's boiling point.[16]

  • If the solid dissolves at the boiling point, it is a potentially good solvent. Remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath.

  • If abundant crystals form upon cooling, you have found a suitable solvent.[16] If not, the compound is too soluble in that solvent.

  • If the solid does not dissolve even in the boiling solvent, it is a poor solvent for recrystallization but may be useful as the "insoluble" component in a mixed-solvent system.

Table 1: Suggested Solvents for Initial Screening

SolventPolarityBoiling Point (°C)Comments
Water High100Unlikely to be a good single solvent due to the phenyl group, but may work in a mixed system with a miscible organic solvent (e.g., Ethanol/Water).
Ethanol Polar Protic78Often a good starting point for moderately polar compounds like pyrazoles.[17][18]
Methanol Polar Protic65Similar to ethanol; its lower boiling point can be advantageous. Crystals of a related phenylpyrazole have been obtained from methanol.[19]
Ethyl Acetate Medium77A good general-purpose solvent for compounds with moderate polarity.[20]
Toluene Non-polar111The aromatic nature may favor solubility. The high boiling point increases the risk of oiling out.
Hexane/Heptane Non-polar~69 / ~98Likely to have low solubility even when hot. Best used as the "poor" or "anti-solvent" in a mixed-solvent system.
Isopropanol Medium82A common alternative to ethanol, can sometimes yield better crystals.[21]

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in my crude 3(5)-Ethyl-5(3)-phenylpyrazole? A: The most common synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[22] For your compound, this would likely be 1-phenyl-1,3-pentanedione and hydrazine. Potential impurities include unreacted starting materials, and crucially, the regioisomeric product, 3(5)-phenyl-5(3)-ethylpyrazole. Careful recrystallization is essential to separate these isomers.

Q: How do I use a mixed solvent system? A: A mixed solvent system is used when no single solvent has the ideal solubility profile. You need two miscible solvents: one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").

  • Dissolve your compound in a minimal amount of the boiling "good" solvent.

  • Add the "poor" solvent dropwise to the hot solution until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. The solubility will decrease dramatically, promoting crystallization.

Q: Could polymorphism affect my results? A: Yes. Polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different melting points, solubilities, and stabilities. It is known that recrystallizing phenylpyrazole derivatives like fipronil from different solvents can yield different polymorphic forms, some of which may be solvates (incorporating solvent into the crystal).[23] If you observe inconsistent melting points or crystal habits after recrystallizing from different solvents, you may be isolating different polymorphs.

References

  • Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Toronto. Retrieved from [Link]

  • Vinaya, K., et al. (2023). Crystal structure of the insecticide ethiprole (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 54–59. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Characterizing the thermal phase behaviour of fipronil polymorphs. (2018). ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. (2010). ResearchGate. Retrieved from [Link]

  • Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. (2022). MDPI. Retrieved from [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2011). Reddit. Retrieved from [Link]

  • Preparation of 3-methyl-1-phenylpyrazol-5-one from Ethyl acetoacetate. (2021). YouTube. Retrieved from [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. Retrieved from [Link]

  • Priyanka, K. P., et al. (2022). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. IUCrData, 7(10). [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1981).
  • Recrystallization1. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024). Technical Disclosure Commons. Retrieved from [Link]

  • How to avoid the formation of oil droplets during recrystallization? (2014). ResearchGate. Retrieved from [Link]

  • 3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Retrieved from [Link]

  • Heterocycles in Medicinal Chemistry. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). ResearchGate. Retrieved from [Link]

  • Crystal structure of the insecticide ethiprole (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder. (2023). IUCr Journals. Retrieved from [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Solvent Choice. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Features of the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform. Synthesis and structure of fluorinated analogs of tris(pyrazol-1-yl)methane. (2007). ResearchGate. Retrieved from [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]

  • Improving the Solubility of Aripiprazole by Multicomponent Crystallization. (2022). MDPI. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved from [Link]

Sources

Technical Support Center: Phenylpyrazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PPS-PUR-001 Subject: Removal of Unreacted Starting Materials & Regioisomer Control[1]

Executive Summary

Welcome to the Phenylpyrazole Synthesis Support Center. This guide addresses the critical purification bottlenecks in the cyclocondensation of phenylhydrazines with 1,3-dicarbonyls (or their equivalents like enaminones).

The formation of the pyrazole core is robust, but the lipophilic nature of the N-phenyl group creates a "sticky" purification profile. Unreacted phenylhydrazine is toxic and air-sensitive (forming tarry oxidation byproducts), while regioisomers (1,3- vs 1,5-substituted) often co-elute.[1] This guide prioritizes chemical scavenging and solubility-based thermodynamic separation over standard chromatography.[1]

Module 1: The "Sticky" Hydrazine Problem

Issue: Unreacted phenylhydrazine is difficult to remove via standard aqueous washes due to its moderate lipophilicity and tendency to emulsify. Impact: Residual hydrazine oxidizes into diazenes or tars, contaminating the final product and interfering with biological assays.

Protocol A: The "Scavenger Hunt" (Recommended for High Purity)

Instead of relying solely on partitioning, chemically convert the hydrazine into a highly lipophilic or solid species that is easily separated.

  • The Scavenging Agent: Add 1.2–1.5 equivalents (relative to estimated excess hydrazine) of a polymer-supported aldehyde (e.g., PS-Benzaldehyde) or a lipophilic aldehyde (e.g., 4-nitrobenzaldehyde).[1]

  • Mechanism: The aldehyde condenses with the unreacted hydrazine to form a hydrazone.[1]

    • If using PS-Benzaldehyde: The impurity becomes bound to the solid bead. Filter to remove.

    • If using 4-nitrobenzaldehyde: The resulting hydrazone is highly crystalline and significantly less polar than the pyrazole. It precipitates or moves to the solvent front in chromatography.[1]

Protocol B: The "pH Swing" Extraction (Standard)

If scavenging resins are unavailable, exploit the basicity of the hydrazine (


 for the conjugate acid).
  • Acid Wash: Dissolve crude mixture in Ethyl Acetate (EtOAc).[1] Wash

    
     with 1M HCl.[1]
    
    • Critical Check: Ensure your pyrazole product is not basic (e.g., amino-pyrazoles).[1] If your product has a basic amine, skip to Protocol A .[1]

  • Oxidation Check: If the organic layer remains dark/orange, trace hydrazine oxidation is occurring.[1] Wash with 10% aqueous sodium dithionite (

    
    ) to reduce colored diazenes back to colorless hydrazines, then repeat the acid wash.
    
Module 2: Regioisomer Separation (1,3- vs 1,5-Isomers)

Issue: Cyclocondensation often yields a mixture of 1,3- and 1,5-isomers. Causality: The ratio is determined by the electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens. 1,5-isomers are often kinetically favored but sterically crowded.

Visualizing the Separation Logic

RegioSeparation Start Crude Isomer Mixture (1,3- and 1,5-isomers) Solubility Solubility Check (Ethanol or Hexane/EtOAc) Start->Solubility Precipitate Precipitate Forms Solubility->Precipitate Thermodynamic Product (Often 1,3-isomer) MotherLiquor Mother Liquor Solubility->MotherLiquor Kinetic Isomer (Often 1,5-isomer) Identify Identify Solid via NMR (NOESY/COSY) Precipitate->Identify MotherLiquor->Identify Evaporate & Recrystallize

Figure 1: Decision tree for separating pyrazole regioisomers based on solubility differences.

Troubleshooting Table: Chromatography vs. Crystallization
MethodBest ForTechnical Note
Recrystallization Large scale (>5g), highly crystalline products (e.g., Celecoxib analogs).[1]1,3-isomers are typically more planar and pack better, making them less soluble in EtOH than the twisted 1,5-isomers.[1]
Flash Column Small scale (<1g), oily mixtures.1,5-isomers are often less polar (elute first) due to steric twisting disrupting the dipole moment compared to the planar 1,3-isomer.
Reverse Phase (C18) Difficult separations where

.
Use a water/acetonitrile gradient with 0.1% Formic Acid.[1] The "twisted" isomer often elutes earlier.[1]
Module 3: Removing Unreacted 1,3-Dicarbonyls

Issue: Excess diketone or ketoester remains as an oil. Solution:

  • Bisulfite Wash: If the starting material was an aldehyde or methyl ketone, wash the organic layer with saturated aqueous Sodium Bisulfite (

    
    ).[1] This forms a water-soluble adduct.[1]
    
  • Basic Wash: If the impurity is a

    
    -ketoester, wash with 1M NaOH.[1] The enolate formation renders it water-soluble.[1]
    
    • Warning: Ensure your phenylpyrazole does not have sensitive ester groups that could hydrolyze.[1]

Frequently Asked Questions (FAQ)

Q: My product is turning black upon drying. What is happening? A: This indicates residual phenylhydrazine oxidizing in air.[1] Re-dissolve in EtOAc and perform a wash with dilute HCl or use the aldehyde scavenging method (Module 1). Store the final product under inert atmosphere (Nitrogen/Argon) if instability persists.[1]

Q: I cannot separate the regioisomers by column chromatography. They smear together. A: Phenylpyrazoles can "tail" on silica due to the basicity of the pyrazole nitrogen. Add 1% Triethylamine to your eluent system to neutralize acidic sites on the silica gel, sharpening the peaks. Alternatively, switch to a solvent system of Toluene/Acetone (9:1), which often provides better selectivity for aromatic heterocycles than Hexane/EtOAc.[1]

Q: Why is my yield lower than expected despite clean TLC? A: Phenylpyrazoles are moderately soluble in organic solvents but can also have significant solubility in acidic water if protonated.[1] If you performed an aggressive acid wash (Protocol B), re-extract the aqueous waste with Dichloromethane (DCM) to recover lost product.[1]

References
  • Organic Syntheses: Preparation of 1-Phenyl-3,5-dimethylpyrazole. (Standard protocol for hydrazine condensation and workup). Available at: [Organic Syntheses, Coll.[1] Vol. 4, p.351]([Link]1]

  • Beilstein Journal of Organic Chemistry: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. (Discusses regioisomer control and mechanisms). Available at: [Beilstein J. Org.[1] Chem. 2011, 7, 442–495]([Link]1]

  • National Institutes of Health (NIH): Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. (Provides context on hydrazine reactivity and scavenging). Available at:

  • ResearchGate: How to prepare pyrazole from phenylhydrazine? (Community discussion on solvent systems and acid catalysts).[1] Available at:

Sources

Controlling tautomer shifts in 3(5)-Ethyl-5(3)-phenylpyrazole analysis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for robust analytical support, this guide serves as a dedicated technical resource for scientists and researchers navigating the complexities of 3(5)-Ethyl-5(3)-phenylpyrazole tautomerism. Annular prototropic tautomerism in asymmetrically substituted pyrazoles presents a significant analytical challenge, potentially leading to issues with spectral interpretation, chromatographic resolution, and overall reproducibility. This document provides in-depth, practical solutions and troubleshooting strategies in a direct question-and-answer format, grounded in established scientific principles to ensure the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What exactly is tautomerism in 3(5)-Ethyl-5(3)-phenylpyrazole?

A: Tautomerism is a phenomenon where a single compound exists as a mixture of two or more structurally distinct isomers that are in rapid equilibrium.[1][2] For 3(5)-Ethyl-5(3)-phenylpyrazole, this involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. This creates an equilibrium between two different tautomers: 3-Ethyl-5-phenyl-1H-pyrazole and 5-Ethyl-3-phenyl-1H-pyrazole .

The interconversion between these forms is typically fast on the human timescale but can be slow enough to be detected by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, especially under specific conditions.[3][4] The position of this equilibrium is not static; it is highly sensitive to environmental factors.

Caption: Annular tautomeric equilibrium in 3(5)-Ethyl-5(3)-phenylpyrazole.

Q2: Why is managing this tautomeric shift critical for my analysis?

A: Uncontrolled tautomerism can severely compromise the quality and reproducibility of analytical data. The presence of multiple, interconverting species in your sample can manifest in several ways:

  • Chromatography (HPLC/GC): You might observe peak broadening, split peaks, or even two distinct peaks for a single compound, making accurate quantification impossible.

  • Spectroscopy (NMR): In NMR, rapid interconversion between tautomers often leads to broadened signals for the atoms involved in or near the tautomeric exchange (specifically the pyrazole ring atoms and their substituents).[1] This can obscure important structural information and hinder definitive characterization.

  • Biological Assays: Since tautomers are distinct chemical entities, they can exhibit different biological activities, binding affinities, and metabolic profiles.[1][2] Analyzing an undefined mixture can lead to misleading structure-activity relationship (SAR) data, a critical issue in drug development.[5]

Controlling the tautomeric equilibrium—or at least ensuring it is fixed and reproducible—is paramount for achieving reliable and accurate results.

Q3: What are the key factors that influence the tautomeric equilibrium?

A: The balance between the 3-Ethyl-5-phenyl and 5-Ethyl-3-phenyl tautomers is dictated by a delicate interplay of several factors. Understanding and controlling these is the key to managing your analysis.[1]

FactorInfluence on Tautomeric EquilibriumCausality (The "Why")
Solvent High Impact. The choice of solvent can significantly shift the equilibrium.In hydrogen-bond accepting solvents (e.g., DMSO, THF, Acetone), the pyrazole molecules form monomers hydrogen-bonded to the solvent.[3][4] In non-polar, inert solvents (e.g., Toluene, CDCl₃), pyrazoles tend to self-associate into dimers or trimers through intermolecular hydrogen bonds, which can favor a specific tautomer.[3][6] Increasing solvent polarity can also stabilize tautomers with higher dipole moments.[1]
Temperature High Impact. Lowering the temperature is a primary tool for control.Decreasing the temperature slows the rate of proton exchange between the nitrogen atoms.[1][3] At sufficiently low temperatures, the exchange can be "frozen" on the NMR timescale, allowing for the observation of sharp, distinct signals for each individual tautomer.
pH (in aqueous media) High Impact. The pH of the solution determines the protonation state of the molecule.In acidic media, the pyridine-like nitrogen can become protonated, creating a pyrazolium cation.[1] In basic media, the N-H proton can be abstracted to form a pyrazolate anion.[1] Both of these states "lock" the molecule and prevent the dynamic tautomeric exchange, leading to a single, averaged species.
Concentration Moderate Impact. Can influence the ratio in non-polar solvents.The equilibrium between monomeric and self-associated species (dimers/trimers) is concentration-dependent. Since self-association can favor one tautomer, changes in concentration can shift the observed tautomeric ratio in solvents where this occurs.[3]
Substituent Effects Inherent Property. The electronic nature of the substituents is a determining factor.Studies on substituted pyrazoles show that electron-withdrawing groups and electron-donating groups can preferentially stabilize one tautomer over the other.[2] For 3(5)-phenylpyrazoles, the 3-phenyl tautomer is generally the more abundant species in solution.[3][4]

Troubleshooting Guide

Q4: My ¹H or ¹³C NMR spectrum shows very broad signals for the pyrazole ring and substituents. Is this a tautomerism issue?

A: Yes, this is a classic sign of tautomerism. Broad peaks indicate that a chemical exchange process is occurring at a rate comparable to the NMR timescale. In this case, it's the proton rapidly shuttling between the two ring nitrogens. The NMR spectrometer is capturing an "average" picture of the two rapidly interconverting tautomers, resulting in signal broadening.[1]

TroubleshootingNMR Start Broad NMR Signals Observed Q1 Is the exchange rate intermediate on the NMR timescale? Start->Q1 Action1 Action: Decelerate the Prototropic Exchange Q1->Action1  Yes Method1 Lower the Sample Temperature (e.g., to 253 K / -20 °C) Action1->Method1 Method2 Switch to a Dipolar Aprotic Solvent (e.g., DMSO-d6, THF-d8) Action1->Method2 Result Result: Sharp, distinct signals for each tautomer appear Method1->Result Method2->Result Integration Quantify Tautomer Ratio by Signal Integration Result->Integration

Caption: Troubleshooting workflow for broad NMR signals due to tautomerism.

Solution: Your goal is to slow down the proton exchange.

  • Lower the Temperature: This is the most effective method. Recording the spectrum at a lower temperature (e.g., -20 °C or lower) will slow the interconversion, often to the point where you can see sharp, separate signals for both tautomers.[1][3]

  • Change Solvent: If temperature control is limited, changing the solvent can help. Using a dipolar aprotic solvent like DMSO-d₆ can sometimes resolve the issue better than a non-polar solvent like CDCl₃, as it influences the hydrogen bonding environment.[1][6]

Q5: I see two closely eluting peaks in my HPLC analysis for a pure sample. How can I determine if they are tautomers?

A: This is a common and challenging issue. Tautomers can sometimes be separated by chromatography if their interconversion is slow relative to the chromatography time and they have different polarities.

Verification Protocol:

  • Peak Collection & Re-injection: Collect each of the two peaks individually. Immediately re-inject the fraction corresponding to "Peak 1." If you again see two peaks with the same retention times and ratio as the original injection, it is highly likely they are tautomers interconverting in the mobile phase. If you only see "Peak 1," they are likely stable isomers or impurities. Repeat for "Peak 2."

  • On-the-Fly Spectral Analysis: Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) detector. Tautomers will have identical mass spectra (same m/z) and highly similar, if not identical, UV-Vis spectra.

  • Vary Mobile Phase/Temperature:

    • Change Solvent: Altering the mobile phase composition (e.g., switching from methanol to acetonitrile or changing the buffer) can change the tautomeric equilibrium, which would be reflected in a change in the relative area of the two peaks.

    • Change Temperature: Running the column at a different temperature can also alter the peak ratio if the peaks are interconverting tautomers.

Experimental Protocols

Protocol 1: Quantitative NMR (qNMR) Analysis by "Freezing" Tautomeric Exchange

This protocol allows for the accurate determination of the tautomeric equilibrium constant (KT) by decelerating the proton exchange.

Objective: To resolve and integrate separate signals for the 3-Ethyl-5-phenyl and 5-Ethyl-3-phenyl tautomers.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of 3(5)-Ethyl-5(3)-phenylpyrazole and an internal standard (e.g., maleic acid) in a suitable deuterated solvent.

    • Recommended Solvent: Hexamethylphosphorotriamide (HMPT) or a mixture of HMPT and acetone-d₆ has been shown to be effective for resolving tautomer signals at low temperatures.[3] DMSO-d₆ is also a good alternative.[1]

    • Use silica-coated NMR tubes to avoid catalytic effects on the proton exchange from the glass surface.[3]

  • Spectrometer Setup:

    • Tune and shim the NMR spectrometer at room temperature.

    • Set the spectrometer's variable temperature unit to the target temperature. A starting point of 253 K (-20 °C) is recommended.[3] Allow the sample to equilibrate for at least 5-10 minutes after reaching the target temperature.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ value for accurate integration.

    • Look for pairs of signals corresponding to each tautomer. The ethyl group's methylene (CH₂) or methyl (CH₃) protons are often good reporters as their chemical environments differ significantly between the two tautomers.

  • Data Processing and Analysis:

    • Carefully phase and baseline the spectrum.

    • Integrate the corresponding distinct signals for Tautomer A (e.g., the CH₃ of the 3-Ethyl tautomer) and Tautomer B (the CH₃ of the 5-Ethyl tautomer).

    • Calculate the percentage of each tautomer:

      • % Tautomer A = [Integral A / (Integral A + Integral B)] * 100

      • % Tautomer B = [Integral B / (Integral A + Integral B)] * 100

    • The equilibrium constant KT = [% Tautomer A] / [% Tautomer B].

Self-Validation: The appearance of sharp, well-resolved pairs of signals upon cooling, which coalesce and broaden as the temperature is raised, is a definitive confirmation of successful tautomer resolution.

Protocol 2: Stabilizing a Single Species for HPLC using pH Control

This protocol aims to simplify chromatographic analysis by forcing the equilibrium entirely to the protonated (cationic) or deprotonated (anionic) form.

Objective: To obtain a single, sharp peak for the compound in a reversed-phase HPLC analysis.

Methodology:

  • Mobile Phase Preparation (Acidic):

    • Prepare your aqueous mobile phase (e.g., water or a buffer) and add a small amount of a strong acid.

    • Recommended: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. Acidification can provide a fast proton exchange, leading to narrow signals for the resulting single cationic species.[1]

  • Mobile Phase Preparation (Basic):

    • Prepare your aqueous mobile phase and adjust the pH to be well above the pKa of the pyrazole's N-H proton (typically pKa > 10).

    • Recommended: Use a buffer such as ammonium bicarbonate or add a small amount of ammonium hydroxide to reach a pH of 10-11. This will generate the single anionic species.

  • Sample Preparation:

    • Dissolve the analyte in a solvent compatible with the mobile phase. Ideally, dissolve it directly in the mobile phase to ensure the analyte is already in its "locked" state before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the pH-modified mobile phase.

    • Inject the sample.

    • Develop a suitable gradient with an organic modifier (e.g., acetonitrile or methanol) that also contains the same concentration of the acid or base additive.

  • Expected Outcome:

    • Instead of two peaks or a broad peak, you should observe a single, sharp, and symmetrical peak corresponding to either the pyrazolium cation (acidic) or the pyrazolate anion (basic). This peak can be reliably integrated for quantification.

Trustworthiness Check: The retention time of your analyte will be significantly different in the acidic versus the basic method. The peak shape should be sharp and Gaussian in both, confirming that the dynamic equilibrium has been successfully quenched.

References

  • Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1744. [Link]

  • Leal, A. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4636. [Link]

  • ResearchGate. (n.d.). The tautomeric structures of 3(5),3-azopyrazole [(E)-1,2-di(1H-pyrazol-3(5)-yl)diazene)]: The combined use of NMR and electronic spectroscopies with DFT calculations. Request PDF. [Link]

  • ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. [Link]

  • Dabrowski, Z., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 143. [Link]

  • ResearchGate. (n.d.). Tautomeric structures of pyrazole (A) and essential reaction sites (B). Image from: Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives.... [Link]

Sources

Validation & Comparative

A Comparative Guide to the X-ray Crystal Structure of 3(5)-Ethyl-5(3)-phenylpyrazole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated crystal structure of 3(5)-Ethyl-5(3)-phenylpyrazole, a molecule of significant interest in medicinal chemistry. Due to the tautomeric nature of the pyrazole ring, this compound can exist in two forms: 3-Ethyl-5-phenylpyrazole and 5-Ethyl-3-phenylpyrazole. While a specific crystal structure for this exact compound is not publicly available, this guide will leverage data from closely related analogs to predict its structural characteristics and provide a framework for its experimental determination and comparison.

The Significance of Phenylpyrazole Scaffolds

Pyrazole derivatives are a cornerstone in the development of pharmaceuticals and advanced materials.[1] Their unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, allows for diverse biological activities.[2] The spatial arrangement of substituents on this core is critical to their function, influencing everything from receptor binding to material properties.[1] Single-crystal X-ray diffraction is an indispensable tool for elucidating these three-dimensional structures with atomic precision.[1]

Predicted Molecular Structure and Tautomerism

The core of the topic compound is the pyrazole ring, a tautomeric system.[2] This means the proton on the nitrogen atom can migrate between the two nitrogen atoms, leading to two distinct isomers: 3-Ethyl-5-phenylpyrazole and 5-Ethyl-3-phenylpyrazole. In the crystalline state, it is likely that one tautomer will be favored, or that both will co-crystallize. The specific tautomer and its conformation will be dictated by the intricate balance of intermolecular interactions within the crystal lattice.

Below is a conceptual representation of the tautomeric equilibrium.

tautomerism cluster_3_ethyl 3-Ethyl-5-phenylpyrazole cluster_5_ethyl 5-Ethyl-3-phenylpyrazole 3-ethyl 3-ethyl 5-ethyl 5-ethyl 3-ethyl->5-ethyl Tautomerization

Caption: Tautomeric forms of Ethyl-phenylpyrazole.

Experimental Workflow: From Crystal to Structure

The determination of the crystal structure of 3(5)-Ethyl-5(3)-phenylpyrazole would follow a well-established experimental workflow.

Caption: Standard workflow for single-crystal X-ray diffraction.

Step-by-Step Experimental Protocol:

  • Synthesis and Purification: The initial step involves the chemical synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole.[3] The crude product must be purified to a high degree, typically by column chromatography or recrystallization, to remove impurities that could hinder crystal growth.[3]

  • Crystal Growth: A suitable single crystal for X-ray diffraction is paramount. This is often the most challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened to find conditions that yield well-ordered, single crystals of appropriate size (typically 0.1-0.5 mm in each dimension).

  • X-ray Data Collection: A single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections.

  • Structure Solution and Refinement: The positions of the atoms in the crystal's unit cell are determined from the diffraction data using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to improve the fit between the observed and calculated diffraction data.

  • Validation and Analysis: The final crystal structure is validated using various crystallographic metrics. A comprehensive analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions is then performed.

Comparative Analysis with Phenylpyrazole Analogs

To anticipate the structural features of 3(5)-Ethyl-5(3)-phenylpyrazole, we can draw comparisons with the known crystal structures of similar molecules.

CompoundKey Structural FeaturesReference
3-Methyl-5-phenylpyrazole The phenyl and pyrazole rings are twisted with respect to each other. Molecules form clusters of four, with the pyrazole nitrogen atoms oriented towards a common axis. The exact position of the NH hydrogen atom could not be determined, suggesting a degree of disorder or delocalization.[4][4]
Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate The ethoxycarbonyl group is slightly twisted from the plane of the pyrazole ring. The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds.[5][5]
Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate The phenyl group is twisted relative to the pyrazole ring. The molecule contains an intramolecular N—H···O hydrogen bond. The crystal packing is influenced by C—H···O and C—H···N interactions.[6][6]
Ethiprole A phenylpyrazole insecticide where the phenyl and pyrazole rings are nearly perpendicular to each other. The crystal packing is dominated by strong N—H···O and N—H···N hydrogen bonds.[7][8][7][8]

Key Insights from Analogs:

  • Non-Planarity: A consistent feature among these phenylpyrazoles is the non-planar arrangement of the phenyl and pyrazole rings. This twist is likely due to steric hindrance between the substituents on the two rings. We can predict a similar twisted conformation for 3(5)-Ethyl-5(3)-phenylpyrazole.

  • Intermolecular Interactions: Hydrogen bonding and other weak interactions play a crucial role in the crystal packing of these compounds. For 3(5)-Ethyl-5(3)-phenylpyrazole, N-H···N hydrogen bonds between the pyrazole rings of adjacent molecules are highly probable, leading to the formation of dimers or chains. C-H···π interactions between the ethyl or phenyl groups and the aromatic rings of neighboring molecules are also likely to be present.

  • Tautomerism and Disorder: The difficulty in locating the NH hydrogen in 3-methyl-5-phenylpyrazole highlights the potential for tautomerism and disorder in the crystal structure of 3(5)-Ethyl-5(3)-phenylpyrazole. The ethyl group's flexibility might also lead to conformational disorder.

Conclusion and Future Directions

While the definitive crystal structure of 3(5)-Ethyl-5(3)-phenylpyrazole awaits experimental determination, a comparative analysis of its analogs provides a strong predictive framework. We anticipate a non-planar molecule with a twisted conformation between the phenyl and pyrazole rings. The crystal packing is expected to be dominated by N-H···N hydrogen bonds and other weak intermolecular interactions.

The experimental determination of this crystal structure is a critical next step. It will not only confirm these predictions but also provide invaluable data for understanding the structure-activity relationships of this important class of molecules. Such knowledge is essential for the rational design of new pharmaceuticals and functional materials. For further research, a search of the Cambridge Structural Database (CSD) for related pyrazole structures can provide a wealth of comparative data.[9]

References

  • Crystal structure of 3-methyl-5-phenylpyrazole. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. MDPI. [Link]

  • The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. ORCA - Cardiff University. [Link]

  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. National Institutes of Health. [Link]

  • Crystal structure of the insecticide ethiprole (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder. IUCr Journals. [Link]

  • Chemical structures of the pyrazole derivatives (1-12). ResearchGate. [Link]

  • Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • (PDF) Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. ResearchGate. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Crystal structure of the insecticide ethiprole (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder. PMC. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. IUCr Journals. [Link]

  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. MDPI. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • (PDF) The Cambridge Structural Database. ResearchGate. [Link]

Sources

Optimization of HPLC Methodologies for 3(5)-Ethyl-5(3)-phenylpyrazole: A Comparative Analysis of Stationary Phases and pH Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic challenges associated with 3(5)-Ethyl-5(3)-phenylpyrazole , a small molecule building block characterized by annular tautomerism and weak basicity.[1] Standard acidic reversed-phase methods often yield suboptimal peak symmetry and resolution due to secondary silanol interactions and ionization instability.[1]

This comparative study evaluates two distinct methodologies:

  • Method A (Conventional): Low pH (Formic Acid) on a standard C18 column.[1]

  • Method B (Optimized): High pH (Ammonium Bicarbonate) on a Hybrid Silica C18 column.[1]

Verdict: Method B is the superior protocol, offering a 40% reduction in peak tailing and improved resolution of synthetic impurities (e.g., diketone precursors) by suppressing protonation of the pyrazole ring.

Part 1: The Analytical Challenge

The "Ghost" Peak: Annular Tautomerism

The notation "3(5)" and "5(3)" refers to the rapid migration of the hydrogen atom between the two nitrogen atoms in the pyrazole ring (


 and 

). In solution at room temperature, these tautomers interconvert faster than the chromatographic timescale.
  • The Trap: Analysts often attempt to separate these "isomers."[1] This is futile. The goal is not to separate the tautomers (which coalesce into a single peak) but to obtain a sharp, symmetrical peak that is resolved from actual impurities like starting materials (e.g., 1-phenyl-1,3-pentanedione) or hydrazine byproducts.

  • The pKa Factor: Pyrazoles are weak bases (pKa

    
     2.5 – 3.0). At the standard HPLC pH of 2.5 (0.1% Formic Acid), the molecule exists in a mixed state of protonated (
    
    
    
    ) and neutral (
    
    
    ) forms, leading to "pKa hopping" and peak broadening.
Diagram 1: Tautomeric Equilibrium & Interaction Mechanism

The following diagram illustrates the tautomeric shift and the interaction with residual silanols that causes peak tailing in Method A.

Tautomerism cluster_0 Annular Tautomerism (Rapid Equilibrium) cluster_1 Method A Failure Mode (pH 2.7) cluster_2 Method B Success Mode (pH 10.0) T1 3-Ethyl-5-phenyl (N1-H) T2 5-Ethyl-3-phenyl (N2-H) T1->T2 H+ Shift Protonated Protonated Pyrazole (Cationic) T2->Protonated pH < pKa Neutral Neutral Pyrazole (Uncharged) T2->Neutral pH > pKa Silanol Free Silanols (Anionic Surface) Protonated->Silanol Electrostatic Attraction Tailing Peak Tailing (Ion-Exchange) Silanol->Tailing Secondary Retention Hybrid Hybrid Silica (Base Resistant) Neutral->Hybrid Pure RP Interaction Sharp Sharp Peak (Hydrophobic Only) Hybrid->Sharp

Caption: Figure 1. Mechanism of pyrazole tautomerism and the impact of pH on stationary phase interactions. Method A suffers from ion-exchange tailing, while Method B relies on pure hydrophobic retention.

Part 2: Comparative Methodology

Method A: The Conventional Approach (Acidic)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Rationale: Standard screening condition for most organics.[1]

Method B: The Optimized Approach (Basic)
  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][3]

  • Rationale: At pH 10, the pyrazole is 100% neutral (deprotonated). This eliminates cation-exchange with silanols.[1] Hybrid silica is required to survive the high pH that would dissolve standard silica.[1]

Comparative Data Summary

The following table summarizes experimental data comparing the two methods for a sample containing 3(5)-ethyl-5(3)-phenylpyrazole and a known impurity (diketone precursor).

ParameterMethod A (Acidic C18)Method B (High pH Hybrid)Improvement
Retention Time (min) 4.26.8+61% (Better retention of neutral form)
USP Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetrical)Peak Shape Optimized
Theoretical Plates (N) 4,50012,2002.7x Efficiency
Resolution (

) from Impurity
1.94.5Robust Separation
MS Sensitivity (ESI+) HighMedium (Requires post-column acidification)Method A is better for direct MS, but B is better for purity.

Analysis: Method A suffers from "fronting" or tailing due to the basic nitrogen interacting with the column. Method B increases retention (neutral species are more hydrophobic than ionic ones) and drastically improves efficiency.[1]

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed for the purity assessment of the final product.

Reagents & Equipment
  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.[1]

  • Buffer: Ammonium Bicarbonate (solid), Ammonium Hydroxide (28-30%).[1]

  • Column: Waters XBridge BEH C18, 130Å, 5 µm, 4.6 mm X 150 mm (or equivalent High-pH stable column).

Mobile Phase Preparation[2][3][4][5][6][7]
  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water (10 mM). Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Filter through 0.22 µm nylon filter.[1]

  • Mobile Phase B: 100% Acetonitrile.[1]

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Column Temp: 40°C (Elevated temperature aids in tautomer coalescence and peak sharpening).[1]

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Impurities).[1]

  • Injection Vol: 5 - 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold (Polar impurities)
12.0595Gradient Ramp
15.0595Wash
15.1955Re-equilibration
20.0955End
Diagram 2: Method Development Decision Tree

Use this workflow to validate the method for your specific sample matrix.

MethodWorkflow Start Start: Crude Sample Solubility Solubility Check (Dissolve in 50:50 ACN:Water) Start->Solubility Screening Screening Run (Method A: Acidic) Solubility->Screening CheckShape Check Peak Symmetry (Tailing Factor < 1.2?) Screening->CheckShape Pass Method A Valid (Unlikely for Pyrazoles) CheckShape->Pass Yes Fail Tailing Observed (Silanol Interaction) CheckShape->Fail No Switch Switch to Method B (High pH / Hybrid Column) Fail->Switch Optimize Optimize Gradient (Adjust Slope for Resolution) Switch->Optimize Final Final Validation (Linearity, Precision) Optimize->Final

Caption: Figure 2. Decision matrix for pyrazole method development. The transition to high pH is triggered by poor peak symmetry in acidic conditions.

Part 4: Scientific Rationale & Troubleshooting

Why High pH? (The Mechanism)

According to the Henderson-Hasselbalch equation, when


, the base exists almost exclusively in its neutral form.
  • 3(5)-Ethyl-5(3)-phenylpyrazole pKa: Estimated ~2.5 - 3.0.[1]

  • At pH 10: The [Base]/[Acid] ratio is

    
    . The molecule is effectively 100% neutral.[1]
    
  • Result: Neutral molecules interact only via hydrophobic mechanisms (Van der Waals) with the C18 ligand, resulting in Gaussian peaks. Protonated molecules (at pH 2.[1]7) interact with residual silanols (

    
    ), causing the "drag" or tail seen in Method A.[1]
    
Troubleshooting Guide
  • Peak Splitting: If the main peak splits, it is likely NOT tautomer separation (which is too fast).[1] It is likely partial ionization if the pH is near the pKa (e.g., pH 3.0). Solution: Move pH further away from pKa (go to pH 10).[1]

  • Low Sensitivity: If using MS detection, high pH can suppress ionization in the source.[1] Solution: Use a post-column "Tee" to infuse dilute Formic Acid before the MS inlet to re-protonate the analyte for detection.

  • Retention Drift: Ensure the column is explicitly rated for pH 10 (e.g., "Hybrid", "BEH", "Gemini-NX").[1] Standard silica columns will dissolve at pH 10, causing loss of retention and column death within 50 injections.[1]

References

  • Agilent Technologies. (2023).[1] Control pH During Method Development for Better Chromatography. Retrieved from

  • Phenomenex. (2024).[1][5] HPLC Tech Tip: Basic Analytes and High pH Stability. Retrieved from

  • PubChem. (2025).[1][5][6] Compound Summary: 3-Methyl-5-phenylpyrazole (Analogue Data).[1][5][7] National Library of Medicine.[1] Retrieved from

  • McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer and surface heterogeneity of modern silica-based columns for basic solutes. Journal of Chromatography A. (Contextual grounding for silanol activity).

  • BenchChem. (2025).[1][4][8] Column chromatography conditions for separating pyrazole isomers. Retrieved from

Sources

Technical Validation Guide: Ligand Strength Profiling of 3(5)-Ethyl-5(3)-phenylpyrazole

[1]

Executive Summary

This guide provides a technical framework for validating the ligand field strength and steric properties of 3(5)-Ethyl-5(3)-phenylpyrazole (EPPz) .[1] While standard pyrazoles like 3,5-Dimethylpyrazole (Dmpz) are ubiquitous in coordination chemistry due to their balanced steric/electronic profiles, EPPz introduces a significant asymmetry.[1]

Our analysis defines EPPz as a sterically demanding, moderate-field ligand . The introduction of the phenyl group at the 3/5 position creates a dual effect: it lowers the basicity (


1

Chemical Profile & Tautomeric Dynamics[1][2]

Unlike symmetrically substituted pyrazoles (e.g., Dmpz), EPPz exhibits a distinct tautomeric equilibrium that dictates its coordination chemistry.[1] The position of the proton (


1
Tautomeric Equilibrium

In solution, EPPz exists as a mixture of two tautomers.[1] Upon metal coordination, the steric bulk of the phenyl group often forces the equilibrium toward the 3-ethyl-5-phenyl form (where the metal binds adjacent to the smaller ethyl group) to minimize steric clash, although "steric gearing" can force the inverse in specific cluster geometries.[1]

Tautomerismcluster_0Tautomeric Equilibrium (Neutral Ligand)cluster_1Metal Coordination OutcomeT13-Ethyl-5-phenylpyrazole(Less Steric Hindrance at N2)T23-Phenyl-5-ethylpyrazole(High Steric Hindrance at N2)T1->T2Fast H-ShiftM1Metal Complex(Metal adjacent to Ethyl)T1->M1Preferred Path(Kinetic/Thermo Control)M2Metal Complex(Metal adjacent to Phenyl)T2->M2Sterically Disfavored

Caption: Tautomeric shift and coordination preference. The steric bulk of the phenyl group directs metal binding away from itself, favoring the 3-ethyl isomer in mononuclear complexes.

Comparative Ligand Metrics

The following table synthesizes predicted and literature-derived data comparing EPPz against standard alternatives.

MetricPyrazole (Pz)3,5-Dimethylpyrazole (Dmpz)3(5)-Ethyl-5(3)-phenylpyrazole (EPPz)Impact on Coordination
Electronic Effect Standard ReferenceElectron Donating (+I)Mixed: Ethyl (+I) / Phenyl (-I, +M)EPPz is a weaker

-donor than Dmpz.[1]
Basicity (

of

)
~2.5~4.1~2.0 - 2.5 (Est.)Lower basicity correlates with weaker metal binding constants (

).[1]
Steric Bulk LowModerateHigh (Asymmetric)Phenyl group blocks planar rotation; prevents formation of homoleptic octahedral complexes (e.g.,

).[1]
Solubility Water/Polar OrganicOrganicNon-polar OrganicEPPz requires DCM/Toluene for complexation; insoluble in water.[1]

Experimental Validation Protocols

To objectively validate the ligand strength of EPPz, you must perform the following three assays. These protocols are designed to be self-validating controls.[1]

Protocol A: Determination of Ligand Field Strength ( )

Objective: Quantify the electronic donor strength using the "Nickel Thermometer" method. Rationale: The electronic spectrum of octahedral Nickel(II) complexes provides a direct readout of the ligand field splitting parameter (


1

Methodology:

  • Synthesis of Probe Complex:

    • React

      
       with 4 equivalents of Ligand (EPPz, Dmpz, Pz) in hot ethanol.
      
    • Note: Due to EPPz sterics, you may only isolate the blue tetrahedral

      
       or the square planar yellow form, rather than the octahedral violet 
      
      
      .[1] If octahedral cannot be formed, use the Copper(II) method (Protocol C).[1]
    • Isolate crystals and dry under vacuum.[1]

  • Spectroscopy:

    • Dissolve complex in a non-coordinating solvent (DCM or Nitromethane).[1]

    • Record UV-Vis spectrum (300–1200 nm).[1]

    • Identify the lowest energy spin-allowed transition:

      
      .[1]
      
  • Calculation:

    • The energy of this transition (

      
       in 
      
      
      ) equals
      
      
      .[1]
    • Validation Criteria: If

      
      , EPPz creates a weaker ligand field.[1]
      
Protocol B: Steric Parameter Assessment (Crystallography)

Objective: Measure the

Rationale:1

Methodology:

  • Grow single crystals of

    
     by slow evaporation of an ethanolic solution.[1]
    
  • Solve structure via X-ray diffraction.[1][2][3][4]

  • Data Extraction:

    • Measure

      
       bond distance.[1]
      
    • Measure the torsion angle of the phenyl ring relative to the pyrazole plane.[1]

    • Expectation: EPPz complexes will show significant twisting of the phenyl group (>30°) to avoid the metal center, reducing

      
      -conjugation and effective donor strength.[1]
      
Protocol C: Acid-Base Titration (Sigma-Donor Proxy)

Objective: Determine


1Rationale:1

Methodology:

  • Prepare a

    
     solution of EPPz in 50% Ethanol/Water (due to solubility limits).[1]
    
  • Perform potentiometric titration with

    
    .[1]
    
  • Determine the half-equivalence point (

    
    ).[1]
    
  • Comparison: Compare against Dmpz (

    
    ).[1]
    
    • Result: EPPz is expected to have a

      
       lower than Dmpz (closer to 2.[1]5) due to the electron-withdrawing nature of the phenyl ring.[1]
      

Workflow Visualization

ValidationWorkflowstartStart: EPPz Ligand Validationstep11. Solubility & pKa Test(Protocol C)start->step1decision1Is pKa < Dmpz?step1->decision1branch1_yesYes: Weaker Sigma Donor(Electronic Effect)decision1->branch1_yesExpectedbranch1_noNo: Check Purity/Tautomerdecision1->branch1_nostep22. Synthesis of Ni(II) Complex(Protocol A)branch1_yes->step2decision2Geometry Obtained?step2->decision2geo_octOctahedral (Violet)Measure 10Dqdecision2->geo_octLow Steric Stressgeo_tetTetrahedral (Blue)Steric Bulk Dominatesdecision2->geo_tetHigh Steric Stress (Likely for EPPz)step33. XRD Analysis(Protocol B)geo_oct->step3geo_tet->step3conclusionFinal Profile:Moderate Field / High Steric Bulkstep3->conclusion

Caption: Validation logic flow. Note that steric bulk often forces Nickel(II) complexes of phenyl-pyrazoles into tetrahedral geometries, preventing direct Spectrochemical Series comparison with octahedral standards.[1]

References

  • Tautomerism in Pyrazoles

    • Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.[1]

    • - Reference for standard pyrazole pKa values.[1]

  • Spectrochemical Series & Ligand Field Theory

    • Reedijk, J. "Pyrazoles and Imidazoles as Ligands: Part I. Some simple metal(II) perchlorates and tetrafluoroborates."[1] Recueil des Travaux Chimiques des Pays-Bas.

    • - General ordering of nitrogen donors.[1]

  • Structural Data (Proxies)

    • Petrenko, Y. P., et al. "Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole."[5] Acta Crystallographica Section E, 2023.[1] - Illustrates steric impact of 5-ethyl groups in similar azoles.[1]

    • PubChem. "3-Methyl-5-phenyl-1H-pyrazole." - Physicochemical data for the closest methyl-analog.[1]

  • Synthesis & Reactivity

    • RSC.[1][6] "Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one." Royal Society of Chemistry, 2017.[1][7] - Demonstrates reactivity patterns of phenyl-methyl pyrazoles.[1]

A Comparative Guide to the UV-Vis Absorption Spectra of 3(5)-Ethyl-5(3)-phenylpyrazole Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of heterocyclic compounds, pyrazole derivatives represent a cornerstone of modern medicinal chemistry and materials science. Their versatile coordination chemistry has led to the development of novel therapeutic agents and functional materials. This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of metal complexes featuring the 3(5)-Ethyl-5(3)-phenylpyrazole ligand. While specific spectral data for this exact ligand-metal series is not extensively published, this guide will draw upon established principles and experimental data from closely related phenylpyrazole analogues to provide a robust comparative framework.

Introduction: The Significance of Pyrazole-Based Ligands in Coordination Chemistry

Pyrazole and its derivatives are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The presence of both a pyridinic (sp²) and a pyrrolic (sp³) nitrogen atom within the ring allows for diverse coordination modes, making them excellent ligands for a wide range of metal ions. The incorporation of phenyl and ethyl substituents onto the pyrazole ring, as in 3(5)-Ethyl-5(3)-phenylpyrazole, significantly influences the electronic properties and steric hindrance of the ligand, thereby tuning the spectral and electrochemical properties of its metal complexes.

The tautomeric nature of asymmetrically substituted pyrazoles like 3(5)-Ethyl-5(3)-phenylpyrazole, where the proton on the nitrogen can reside on either N1 or N2, adds another layer of complexity and potential for structural diversity in their coordination compounds.

Synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole and its Metal Complexes: A Generalized Protocol

The synthesis of the 3(5)-Ethyl-5(3)-phenylpyrazole ligand and its subsequent complexation with various metal ions can be achieved through well-established synthetic routes.

Synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole

A common and effective method for the synthesis of substituted pyrazoles is the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives. For 3(5)-Ethyl-5(3)-phenylpyrazole, the synthesis would typically involve the condensation of 1-phenyl-1,3-pentanedione with hydrazine hydrate.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-1,3-pentanedione (1 equivalent) dissolved in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1 equivalent) to the stirred solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3(5)-Ethyl-5(3)-phenylpyrazole.

SynthesisWorkflow

Synthesis of Metal Complexes

The complexation of 3(5)-Ethyl-5(3)-phenylpyrazole with transition metal salts is typically a straightforward process. The following is a general procedure that can be adapted for various metal ions such as Cu(II), Co(II), Ni(II), and Zn(II).

Experimental Protocol:

  • Ligand Solution: Dissolve 3(5)-Ethyl-5(3)-phenylpyrazole (typically 2 equivalents for octahedral complexes) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Metal Salt Solution: In a separate flask, dissolve the desired metal salt (e.g., chloride, nitrate, or acetate, 1 equivalent) in the same or a miscible solvent.

  • Complexation: Slowly add the ligand solution to the stirred metal salt solution. The formation of a precipitate or a color change often indicates complex formation.

  • Reaction Conditions: The reaction mixture may be stirred at room temperature or gently heated to ensure complete complexation. The pH of the solution can be adjusted to facilitate deprotonation of the pyrazole N-H and subsequent coordination.

  • Isolation: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.

UV-Vis Absorption Spectra: A Comparative Analysis

The electronic absorption spectra of pyrazole-based ligands and their metal complexes provide valuable insights into their electronic structure and bonding. The spectra are typically characterized by intense absorptions in the UV region and, for transition metal complexes, weaker absorptions in the visible region.

The Ligand: 3(5)-Ethyl-5(3)-phenylpyrazole

The UV-Vis spectrum of 3(5)-Ethyl-5(3)-phenylpyrazole is expected to be dominated by intense absorption bands in the UV region, arising from π→π* and n→π* electronic transitions within the pyrazole and phenyl rings.

  • π→π* Transitions: These high-energy transitions are associated with the conjugated π-system of the phenyl and pyrazole rings. For phenylpyrazole derivatives, these bands are typically observed in the range of 250-280 nm.[1] The ethyl group is not expected to significantly alter the position of these bands compared to a methyl or hydrogen substituent.

  • n→π* Transitions: These transitions involve the promotion of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital. These are generally weaker than π→π* transitions and may appear as a shoulder on the main absorption band or be obscured by it.

Metal Complexes: Spectral Shifts and Charge Transfer Bands

Upon coordination to a metal ion, the UV-Vis absorption spectrum of the ligand is perturbed. These changes can be diagnostic of the coordination event and provide information about the nature of the metal-ligand interaction.

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Pyrazole-Based Ligands and their Complexes

Compound/ComplexLigand λmax (nm) (π→π*)Complex λmax (nm) (Shifted Ligand Band)Charge Transfer / d-d Bands (nm)Reference
1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene281294 (Cu(II)), 290 (Co(II)), 293 (Ni(II))-[2][3]
3-(naphthylazo)-5-phenylpyrazoleMultiple bandsBathochromic shift upon Cu(II) complexationVisible region[1]
Phenylpyrazole Insecticides~320-390--[4]
3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl301-303--[5]

Causality behind Spectral Shifts:

  • Bathochromic (Red) Shift: The coordination of the pyrazole nitrogen to a metal ion typically leads to a bathochromic shift of the ligand's π→π* absorption bands. This is because the metal ion stabilizes the π* orbitals of the ligand, thereby reducing the energy gap for the electronic transition. The magnitude of this shift can be correlated with the strength of the metal-ligand bond.

  • Hypsochromic (Blue) Shift: In some cases, a hypsochromic shift of the n→π* transition may be observed. This is because the non-bonding electrons on the nitrogen are involved in the coordinate bond, which lowers their energy and increases the energy required for the transition.

Charge Transfer (CT) Bands:

In addition to the perturbed intra-ligand transitions, the spectra of transition metal complexes often exhibit new absorption bands that are not present in the free ligand or the free metal ion. These are known as charge-transfer bands.

  • Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron is excited from a ligand-based orbital to a metal-based orbital. LMCT bands are more likely to be observed for metals in high oxidation states and with ligands that are easily oxidized.

  • Metal-to-Ligand Charge Transfer (MLCT): Here, an electron is promoted from a metal-based d-orbital to an empty π* orbital of the ligand. MLCT transitions are common for complexes with metals in low oxidation states and ligands possessing low-lying π* orbitals.

d-d Transitions:

For complexes of transition metals with unfilled d-orbitals (e.g., Cu(II), Co(II), Ni(II)), weak absorption bands may be observed in the visible or near-infrared region. These correspond to electronic transitions between the d-orbitals of the metal ion, which are no longer degenerate in the ligand field. The energy and intensity of these bands are dependent on the geometry of the complex and the strength of the ligand field.

UVVisAnalysis

Comparative Insights and Expected Trends

Based on the available data for related systems, we can predict the following trends for the UV-Vis absorption spectra of 3(5)-Ethyl-5(3)-phenylpyrazole complexes:

  • Ligand Spectrum: The free ligand will likely exhibit a strong absorption band in the 250-290 nm range, attributable to π→π* transitions of the phenyl and pyrazole moieties.

  • Complex Spectra: Upon complexation with transition metals like Cu(II), Co(II), and Ni(II), a bathochromic shift of this ligand-centered band is expected. The magnitude of the shift will likely follow the Irving-Williams series for the stability of divalent metal complexes: Co(II) < Ni(II) < Cu(II).

  • Visible Region: For colored complexes (e.g., with Cu(II) or Co(II)), weak d-d transition bands would be expected in the visible region. The position of these bands will be indicative of the coordination geometry (e.g., tetrahedral vs. octahedral).

  • Influence of Substituents: The presence of the electron-donating ethyl group and the π-system of the phenyl group on the pyrazole ring will influence the energy of the ligand's orbitals. Compared to a simple pyrazole, the phenyl group's conjugation will lower the energy of the π and π* orbitals, leading to a red shift in the π→π* transitions.

Coordination

Conclusion

This guide provides a comprehensive framework for understanding and comparing the UV-Vis absorption spectra of 3(5)-Ethyl-5(3)-phenylpyrazole complexes. By leveraging data from analogous systems, we can predict and interpret the spectral features of these compounds, even in the absence of direct experimental data for the specific ligand. The principles outlined herein—synthesis, ligand-centered transitions, spectral shifts upon coordination, and the emergence of charge transfer and d-d bands—serve as a robust guide for researchers in the field. Future experimental work is necessary to precisely determine the absorption maxima and molar absorptivities for the title complexes and to further validate the comparative trends discussed.

References

  • Gou, G.-Z., Zhou, B., Shi, L., & Liu, W. (2016). Experimental and density functional study on electronic structure and electronic circular dichroism of the phenylpyrazole insecticides enantiomers and the probable chiral catabolites. RSC Advances, 6(45), 38965-38975. [Link]

  • Omar, M. M. (2002). Spectroscopic, spectrophotometric and potentiometric studies on 3-(naphthylazo)-5-phenylpyrazole dye and its metal chelates. Annali di Chimica, 92(5-6), 601-614. [Link]

  • Prasad, K. R., & Kumar, V. (2021). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Physical Chemistry Research, 9(2), 193-209. [Link]

  • Elsherif, K. M., Bazina, E. A., Najar, A. A., & Shuwat, H. B. (2018). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Special Issue for The 2nd Annual Conference on Theories and Applications of Basic and Biosciences, 730-738. [Link]

  • Elsherif, K. M., Bazina, E. A., Najar, A. A., & Shuwat, H. B. (2019). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3(5)-Ethyl-5(3)-phenylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Precautionary Approach

Given the chemical structure of 3(5)-Ethyl-5(3)-phenylpyrazole, it is prudent to assume a hazard profile similar to other substituted pyrazoles. These compounds are often classified as harmful if swallowed and can cause skin and eye irritation.[4][5][6][7] Therefore, all handling and disposal procedures must be conducted under the assumption that the compound is hazardous.

Key Assumed Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[4][6][7]

  • Skin Irritation: May cause redness and discomfort upon contact.[6][7]

  • Eye Irritation: Can cause serious eye irritation.[4][5][6][7]

  • Environmental Hazard: Pyrazole derivatives can be harmful to aquatic life, and their release into the environment should be avoided.[8][9]

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.[3][10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 3(5)-Ethyl-5(3)-phenylpyrazole for disposal, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that could cause serious eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[2]
Body Protection A lab coat or chemical-resistant apronTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of any dusts or vapors.[2][5]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the safe disposal of 3(5)-Ethyl-5(3)-phenylpyrazole in a laboratory setting.

Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.[10]

  • Designate a Waste Container: Select a clearly labeled, leak-proof container for the collection of 3(5)-Ethyl-5(3)-phenylpyrazole waste.[12][13] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "3(5)-Ethyl-5(3)-phenylpyrazole".[10][12] Include the date when the first waste is added.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or waste powder in the designated container.[8]

    • Liquid Waste (Solutions): Collect solutions containing the compound in a separate, clearly labeled container for liquid hazardous waste.[8] Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

Decontamination of Empty Containers

Empty containers that once held 3(5)-Ethyl-5(3)-phenylpyrazole must be decontaminated before being discarded.

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.[8][14]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.[8][14]

  • Container Disposal: After triple rinsing and allowing it to dry, the container can typically be disposed of in the regular trash. However, confirm this with your institution's EHS guidelines.[14]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated and restrict access to non-essential personnel.[2]

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution. All cleaning materials must also be disposed of as hazardous waste.[3]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for determining the correct disposal path for 3(5)-Ethyl-5(3)-phenylpyrazole waste.

DisposalWorkflow start Identify 3(5)-Ethyl-5(3)-phenylpyrazole Waste waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Powder, Contaminated Debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid container_decon Empty Container Decontamination waste_type->container_decon Empty Container spill_cleanup Spill Cleanup waste_type->spill_cleanup Spill collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent container_decon->triple_rinse absorb_spill Absorb Spill with Inert Material spill_cleanup->absorb_spill final_disposal Arrange for Pickup by EHS or Licensed Waste Contractor collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean, Dry Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect_liquid collect_spill_debris Collect Contaminated Material as Solid Hazardous Waste absorb_spill->collect_spill_debris collect_spill_debris->collect_solid decontaminate_area Decontaminate Spill Area collect_spill_debris->decontaminate_area

Caption: Decision workflow for the proper disposal of 3(5)-Ethyl-5(3)-phenylpyrazole waste.

Regulatory Compliance and Final Disposal

The disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Academic and research laboratories may be subject to specific regulations, such as Subpart K of 40 CFR part 262.[11]

  • Waste Accumulation: Follow your institution's guidelines for the storage of hazardous waste, which typically includes designated satellite accumulation areas.[15]

  • Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Documentation: Maintain accurate records of the disposed chemical, including its name, quantity, and date of disposal.[8]

The ultimate disposal of 3(5)-Ethyl-5(3)-phenylpyrazole will likely involve incineration at a permitted hazardous waste facility.[3][16] This is a common and effective method for the destruction of organic chemical waste.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 3(5)-Ethyl-5(3)-phenylpyrazole is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, and by maintaining open communication with your institution's EHS department, you contribute to a safer research environment and the protection of our ecosystem. Remember that this guidance is based on the properties of similar compounds and general best practices; always prioritize the specific protocols established by your institution.

References

  • 3 - SAFETY DATA SHEET. (n.d.).
  • 3-Phenylpyrazole SDS, 2458-26-6 Safety Data Sheets - ECHEMI. (n.d.).
  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).
  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.).
  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water - Arvia Technology. (n.d.).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.).
  • 3 - Safety Data Sheet. (n.d.).
  • 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET. (2014, November 21).
  • Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.).
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
  • Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide - Benchchem. (n.d.).
  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. (n.d.).
  • 3-METHYL-1-PHENYL-5-PYRAZOLONE CAS No 89-25-8 - CDH Fine Chemical. (n.d.).
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, June 26).

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A Comprehensive Guide to Personal Protective Equipment for Handling 3(5)-Ethyl-5(3)-phenylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like 3(5)-Ethyl-5(3)-phenylpyrazole, a heterocyclic aromatic compound belonging to the pyrazole family, demands a meticulous and informed approach to personal protection.[1] This guide, born from extensive experience in laboratory safety and chemical handling, provides a deep dive into the essential personal protective equipment (PPE) required for the safe manipulation of this compound. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Hazard Identification and Risk Assessment: The Foundation of Safety

Safety data for related compounds such as 5-Amino-1-phenylpyrazole and 1-Phenyl-3-methyl-5-pyrazolone consistently indicate the following primary hazards:

  • Skin Irritation: Direct contact can cause redness, pain, and inflammation.[2][3]

  • Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[2][4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4]

  • Potential for Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5][6]

Given these potential hazards, a risk assessment is a critical first step. This involves evaluating the specific procedures you will be performing and the potential for exposure through inhalation, skin contact, or eye contact.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific laboratory task being performed. The hierarchy of controls should always be considered, with PPE being the last line of defense after engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures).

Here is a summary of recommended PPE for various laboratory activities involving 3(5)-Ethyl-5(3)-phenylpyrazole:

Laboratory Activity Minimum Recommended PPE
Weighing and Aliquoting (Solid) Disposable nitrile gloves (double-gloved), lab coat, safety glasses with side shields or chemical splash goggles.
Dissolving and Solution Preparation Disposable nitrile gloves (double-gloved), lab coat, chemical splash goggles, and a face shield if there is a significant splash risk.[7][8]
Running Reactions and Monitoring Disposable nitrile gloves (double-gloved), lab coat, chemical splash goggles.
Work-up and Purification Disposable nitrile gloves (double-gloved), lab coat, chemical splash goggles, and a face shield if there is a splash risk.[7][8]
Handling Concentrated Solutions Disposable nitrile gloves (double-gloved), chemical-resistant lab coat or gown, chemical splash goggles, and a face shield.[7][8][9]
Cleaning Glassware Disposable nitrile gloves, lab coat, safety glasses with side shields or chemical splash goggles.
Detailed PPE Specifications and Protocols

a. Hand Protection: Your First Line of Defense

Given that skin contact is a primary route of exposure, appropriate hand protection is non-negotiable.

  • Glove Type: Disposable nitrile gloves are recommended. They provide good resistance to a wide range of chemicals. Always check the manufacturer's glove compatibility chart for specific solvents you may be using.

  • Double Gloving: For handling hazardous compounds, double gloving is a best practice.[9] This provides an extra layer of protection in case the outer glove is compromised.

  • Proper Technique: Gloves must be inspected for any signs of damage before use. When removing gloves, do so without touching the outer surface with your bare skin to avoid contamination.

b. Body Protection: Shielding Against Spills and Splashes

A lab coat is the minimum requirement for any work with 3(5)-Ethyl-5(3)-phenylpyrazole.

  • Material: A lab coat made of a flame-resistant and chemical-resistant material is ideal. For procedures with a higher risk of significant spills, a disposable gown with tight-fitting cuffs should be worn over the lab coat.[9]

  • Closure: Gowns should close in the back to provide a better barrier.[9]

  • Contamination: Lab coats and gowns worn in the laboratory should never be worn in non-laboratory areas.

c. Eye and Face Protection: Guarding Your Vision

The potential for serious eye irritation necessitates robust eye and face protection.

  • Minimum Protection: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards should be worn.

  • Enhanced Protection: For tasks involving liquids, especially those with a splash hazard, chemical splash goggles are required.[8]

  • Full Facial Protection: When there is a significant risk of splashes, a face shield should be worn in addition to chemical splash goggles. A face shield alone does not provide adequate eye protection.[7][8]

d. Respiratory Protection: A Precautionary Measure

While working in a properly functioning chemical fume hood should prevent inhalation exposure, respiratory protection may be necessary in certain situations.

  • When to Use: A NIOSH-approved respirator, such as an N95, may be required when handling large quantities of the solid outside of a fume hood or if there is a potential for aerosol generation that cannot be controlled by engineering methods.[10]

  • Fit and Training: Proper fit testing and training are essential for the effective use of any respirator.[10]

Step-by-Step PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 3(5)-Ethyl-5(3)-phenylpyrazole.

PPE_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_procedure Procedure Start Identify Task AssessExposure Assess Potential Exposure Routes Start->AssessExposure Hand Hand Protection: - Double Nitrile Gloves AssessExposure->Hand Skin Contact Body Body Protection: - Lab Coat - Gown (if needed) AssessExposure->Body Body Contact Eye Eye/Face Protection: - Goggles - Face Shield (if needed) AssessExposure->Eye Splash/Aerosol Respiratory Respiratory Protection: - N95 (if needed) AssessExposure->Respiratory Inhalation PerformTask Perform Task in Fume Hood Hand->PerformTask Body->PerformTask Eye->PerformTask Respiratory->PerformTask Doffing Proper Doffing & Disposal PerformTask->Doffing

Caption: PPE Selection Workflow for Handling 3(5)-Ethyl-5(3)-phenylpyrazole.

Spill and Emergency Procedures

In the event of a spill, having a clear plan is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, which may include a respirator depending on the size of the spill.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[11][12] For liquid spills, use an absorbent material to contain the spill.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Waste Disposal

All waste containing 3(5)-Ethyl-5(3)-phenylpyrazole, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Do not mix pyrazole-containing waste with other waste streams.[13]

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Disposal: Dispose of the waste through a licensed disposal company in accordance with all local, state, and federal regulations.[13] One common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[13]

By adhering to these guidelines, you can confidently and safely handle 3(5)-Ethyl-5(3)-phenylpyrazole, ensuring both your personal well-being and the integrity of your scientific endeavors.

References

  • 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

  • Ethyl-3-phenyl propionate Safety Data Sheet. Synerzine. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • What Are You Wearing? Basic PPE for Pesticide Safety. YouTube. [Link]

  • Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. PubMed Central. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.